molecular formula C16H11NO4 B15576236 Aristolactam Aiiia

Aristolactam Aiiia

Número de catálogo: B15576236
Peso molecular: 281.26 g/mol
Clave InChI: PFXGXKFPTAJYHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aristolactam AIIIa has been reported in Aristolochia triangularis, Aristolochia mollissima, and other organisms with data available.
polo-like kinase 1 (Plk1) inhibitor;  structure in first source

Propiedades

IUPAC Name

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGXKFPTAJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of Aristolactam AIIIA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the natural sources of Aristolactam AIIIA, a phenanthrene-type alkaloid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of relevant biological and experimental pathways.

Overview of Natural Sources

This compound is a member of the aristolactam family of alkaloids, which are primarily found in plant species belonging to the family Aristolochiaceae, particularly within the genus Aristolochia. These compounds are often found in conjunction with aristolochic acids and are considered to be their metabolic derivatives. Other plant families, such as Annonaceae and Saururaceae, are also known to produce aristolactams.

Based on current literature, the following plant species have been identified as natural sources of this compound:

  • Aristolochia gigantea [1]

  • Aristolochia tadungensis

  • Aristolochia moupinensis [2][3]

  • Aristolochia cathcartii [3]

While several studies have reported the isolation of this compound from these species, specific quantitative data on its yield remains limited in the available literature. The table below summarizes the known natural sources.

Data Presentation: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReported Yield of this compound
Aristolochia giganteaAristolochiaceaeStems, RhizomesData not available in cited literature
Aristolochia tadungensisAristolochiaceaeStems, LeavesData not available in cited literature
Aristolochia moupinensisAristolochiaceaeNot specifiedData not available in cited literature
Aristolochia cathcartiiAristolochiaceaeNot specifiedData not available in cited literature

Note: The lack of quantitative data in the table highlights a research gap in the phytochemical analysis of these plant species for this specific compound.

Experimental Protocols

The following sections detail a generalized experimental protocol for the extraction, isolation, and characterization of this compound from plant materials, based on methodologies reported for aristolactams and related compounds.

Extraction

A general procedure for the extraction of aristolactams from plant material involves the use of organic solvents of increasing polarity.

  • Plant Material Preparation: The selected plant parts (e.g., stems, roots) are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, such as hexane, acetone, and ethanol (B145695), at room temperature.[1] This is followed by a more exhaustive extraction using a Soxhlet apparatus with a polar solvent like ethanol or methanol (B129727).[1] The resulting extracts are then concentrated under reduced pressure to yield crude extracts.

Isolation and Purification

The isolation and purification of this compound from the crude extract are typically achieved through a combination of chromatographic techniques.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing the compound of interest are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[4][5][6] The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Characterization

The structure of the isolated this compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure of the compound. For this compound isolated from Aristolochia gigantea, the following ¹H-NMR data has been reported (in DMSO-d₆): δ 7.62 (1H, s, H-2), 7.97 (1H, d, J 2.5, H-5), 7.10 (1H, dd, J 2.5, 8.5, H-7), 7.79 (1H, d, J 8.5, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH).[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Visualizations

Metabolic Activation Pathway of Aristolochic Acid to Aristolactam

The following diagram illustrates the metabolic pathway through which aristolochic acids are converted to aristolactams, which can then lead to the formation of DNA adducts, a key mechanism in their carcinogenicity.

metabolic_pathway AA Aristolochic Acid NOH_AL N-hydroxy aristolactam AA->NOH_AL Nitroreduction (e.g., CYP1A1/1A2, NQO1) AL_ion Aristolactam nitrenium ion NOH_AL->AL_ion Heterolytic cleavage AL Aristolactam (e.g., this compound) NOH_AL->AL Detoxification DNA_adduct DNA Adducts AL_ion->DNA_adduct Reaction with DNA bases isolation_workflow plant_material Dried & Powdered Plant Material (e.g., Aristolochia gigantea) extraction Solvent Extraction (Hexane, Acetone, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

References

Aristolactam AIIIA: A Comprehensive Technical Guide to its Plant Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aristolactam AIIIA, a naturally occurring aristolactam alkaloid. The document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and explores its known biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Plant Sources of this compound

This compound has been identified in various plant species, predominantly within the Aristolochiaceae family, but also in other families such as Annonaceae and Piperaceae. The primary genus associated with aristolactams is Aristolochia, known for producing a wide array of these compounds.

Quantitative Data of this compound in Plant Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound in various plant sources.

Plant SpeciesFamilyPlant PartConcentration (mg/g dry weight)Reference
Piper wallichiiPiperaceaeNot Specified0.047 - 0.059[1]
Aristolochia contortaAristolochiaceaeNot SpecifiedPresent (quantification not specified)[2]
Aristolochia giganteaAristolochiaceaeStemsPresent (quantification not specified)[3]
Aristolochia tadungensisAristolochiaceaeStems and LeavesPresent (quantification not specified)[4]
Fissistigma oldhamiiAnnonaceaeStems and LeavesPresent (quantification not specified)
Fissistigma balansaeAnnonaceaeNot SpecifiedPresent (quantification not specified)

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on cited experimental procedures.

General Extraction and Isolation Workflow

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation.

Workflow for Extraction and Isolation of this compound

Extraction_Isolation_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Further_Purification Further Purification (Sephadex LH-20, HPLC) Fractions->Further_Purification Pure_AIIIA Pure this compound Further_Purification->Pure_AIIIA

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The selected plant part (e.g., stems, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, soxhlet extraction, or ultrasonication to draw out the desired compounds.

  • Concentration: The resulting solvent is evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, or chloroform (B151607) and methanol) to separate the components based on polarity, yielding several fractions.

  • Further Purification: Fractions containing this compound are identified (e.g., by thin-layer chromatography) and combined. Further purification is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in plant extracts is typically performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Experimental Protocol for HPLC Quantification:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is often employed, typically using a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile.

  • Detection: UV detection is set at a wavelength where this compound shows maximum absorbance. For more sensitive and specific quantification, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be utilized.

  • Standard Preparation: A standard stock solution of purified this compound of known concentration is prepared. A series of dilutions are then made to create a calibration curve.

  • Sample Preparation: A known weight of the dried plant material is extracted with a defined volume of solvent. The extract is filtered before injection into the HPLC system.

  • Quantification: The concentration of this compound in the plant extract is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

Signaling Pathways and Biological Activity

This compound, like other aristolactams, is known to exhibit cytotoxic effects. Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest in cancer cells.

Biosynthesis of this compound

Aristolactams are biosynthetically derived from aristolochic acids, which are themselves products of the benzylisoquinoline alkaloid (BIA) pathway. The final step in the formation of aristolactams is the reduction of the corresponding aristolochic acids.

Biosynthetic Pathway of Aristolactam Alkaloids

Biosynthesis_Pathway L_Tyrosine L-Tyrosine BIA_Pathway Benzylisoquinoline Alkaloid (BIA) Pathway L_Tyrosine->BIA_Pathway Aporphine_Scaffold Aporphine Scaffold BIA_Pathway->Aporphine_Scaffold Oxidative_Cleavage Oxidative Cleavage Aporphine_Scaffold->Oxidative_Cleavage Aristolochic_Acids Aristolochic Acids Oxidative_Cleavage->Aristolochic_Acids Reduction Reduction Aristolochic_Acids->Reduction Aristolactams Aristolactams (including this compound) Reduction->Aristolactams

Caption: The biosynthetic origin of aristolactams from L-tyrosine.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. A key event in this pathway is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

This compound-Induced Apoptosis Pathway

Apoptosis_Pathway AIIIA This compound Caspase_Activation Caspase Activation (e.g., Caspase-3) AIIIA->Caspase_Activation PARP PARP Caspase_Activation->PARP cleaves Apoptosis Apoptosis Caspase_Activation->Apoptosis Cleaved_PARP Cleaved PARP

Caption: The apoptotic pathway initiated by this compound.

Induction of Cell Cycle Arrest

In addition to apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins.

This compound-Induced Cell Cycle Arrest Pathway

Cell_Cycle_Arrest_Pathway AIIIA This compound p53 p53 Activation AIIIA->p53 p21_p27 Increased p21 & p27 p53->p21_p27 CDK_Cyclin Inhibition of CDK/Cyclin Complexes p21_p27->CDK_Cyclin G2M_Arrest G2/M Phase Arrest CDK_Cyclin->G2M_Arrest

Caption: The pathway of cell cycle arrest induced by this compound.

It is important to note that while aristolactams show potential as anticancer agents, they are structurally related to aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, any drug development efforts involving aristolactams must be accompanied by thorough toxicological studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isolation of Aristolactam AIIIA from Aristolochia Species

Abstract

Aristolactams are a class of phenanthrene-based alkaloids primarily found in the Aristolochia genus, which has a long history in traditional medicine.[1] Among these, this compound has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of the methodologies for the isolation, purification, and characterization of this compound from Aristolochia species. It includes detailed experimental protocols derived from published literature, quantitative data, and visual workflows to guide researchers in this field.

Introduction

The Aristolochia genus, belonging to the Aristolochiaceae family, comprises over 550 species distributed worldwide.[2] These plants are rich sources of unique secondary metabolites, most notably aristolochic acids (AAs) and their biogenetic precursors, the aristolactams (ALs).[3] While AAs are known for their nephrotoxic and carcinogenic properties, aristolactams exhibit a diverse range of biological activities, including anti-inflammatory, antiplatelet, and antitumor effects.[3][4]

This compound is a specific derivative that has been isolated from several Aristolochia species.[3] Its potential cytotoxic effects against cancer cell lines make it a compound of interest for further investigation in drug discovery and development.[5] This guide consolidates the necessary technical information for its successful isolation and characterization.

Natural Sources and Quantitative Data

This compound has been identified in various species of the Aristolochia genus. The primary plant parts used for extraction are typically the rhizomes (roots) and stems, where the concentration of these alkaloids is highest.

Table 1: Aristolochia Species Containing this compound and Related Compounds

SpeciesPlant PartIsolated Compound(s)Reference(s)
Aristolochia giganteaStems, RhizomesAristolactam IIIa[3]
Aristolochia tadungensisStems, LeavesThis compound[2]
Aristolochia mollissimaNot specifiedAristolochic Acid IIIa[6]
Aristolochia cinnabarinaDried Root TubersAristolochic Acid IIIa[7]

Table 2: Quantitative Analysis of Aristolochic Acid IIIa in Aristolochia cinnabarina

Note: Quantitative data for this compound is not widely reported. The following data for the related compound Aristolochic Acid IIIa from 21 batches of A. cinnabarina provides a reference for expected concentrations.

CompoundConcentration Range (mg/g)Analytical MethodReference
Aristolochic Acid IIIa0.0563 - 0.5277UPLC-QTOF-MS/MS[7]

Experimental Protocols: Isolation and Purification

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The general workflow is depicted below.

G cluster_prep Sample Preparation cluster_extract Extraction & Concentration cluster_purify Purification cluster_analysis Analysis & Characterization Plant Plant Material (e.g., A. gigantea rhizomes) Grind Grinding to Powder Plant->Grind Extract Successive Solvent Extraction (Hexane, Acetone, Ethanol) Grind->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate CC Silica (B1680970) Gel Column Chromatography (CC) Concentrate->CC Fractions Fraction Collection & TLC Monitoring CC->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Cmpd Pure this compound Prep_HPLC->Pure_Cmpd Analysis Spectroscopic Analysis (NMR, MS, UV, IR) Pure_Cmpd->Analysis

Caption: General workflow for isolating this compound from Aristolochia species.

Plant Material Preparation and Extraction

This protocol is adapted from methodologies used for isolating compounds from Aristolochia gigantea.[3]

  • Collection and Preparation : Collect the rhizomes or stems of the desired Aristolochia species. Clean the plant material to remove soil and debris, then air-dry or oven-dry at a low temperature (40-50°C) until brittle.

  • Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

  • Solvent Extraction :

    • Perform exhaustive, successive extractions at room temperature with solvents of increasing polarity. A typical sequence is hexane, followed by acetone, and finally ethanol (B145695) or methanol (B129727).[3]

    • For each solvent, macerate the powdered plant material for 24-48 hours with occasional agitation.

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue 2-3 times with the same solvent to ensure complete extraction.

    • Combine the filtrates for each solvent.

    • Alternative: Soxhlet extraction with ethanol can also be employed for a more exhaustive extraction.[3]

  • Concentration : Concentrate the crude ethanol or methanol extract in vacuo using a rotary evaporator at a temperature below 50°C to yield a viscous residue.

Chromatographic Purification
  • Initial Fractionation (Column Chromatography) :

    • Subject the concentrated crude extract to silica gel column chromatography (CC).[8]

    • Stationary Phase : Silica gel (60-120 mesh).

    • Mobile Phase : A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of chloroform-methanol (e.g., starting with 100% chloroform (B151607) and gradually increasing the methanol percentage to 8:1, 4:1, etc.).[8]

    • Fraction Collection : Collect fractions of a fixed volume (e.g., 50 mL).

  • Monitoring :

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.[8]

    • Use a suitable mobile phase, such as chloroform:methanol (6:1), to develop the plates.[8]

    • Visualize spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., iodine vapor or vanillin-sulfuric acid).

    • Combine fractions that show a similar TLC profile and contain the compound of interest (identified by its Rf value compared to a standard, if available).

  • Final Purification (Preparative HPLC) :

    • For high purity, subject the enriched fractions from CC to preparative High-Performance Liquid Chromatography (Prep-HPLC).[9]

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : An optimized gradient of acetonitrile (B52724) and water (often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is effective for separating aristolactams.[7][10]

    • Detection : Monitor the elution using a UV detector at a wavelength where the compound absorbs maximally (typically around 250 nm).[7]

    • Collect the peak corresponding to this compound.

    • Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the pure compound.

Structural Elucidation and Characterization

The identity and structure of the isolated this compound must be confirmed using a combination of spectroscopic techniques.[3][9]

Table 3: Spectroscopic Methods for Characterization

TechniquePurposeTypical Observations
LC-MS/MS Determines molecular weight and fragmentation pattern.Provides the exact mass of the [M+H]+ ion for molecular formula confirmation.[11]
¹H NMR Determines the proton environment and connectivity.Reveals characteristic aromatic proton signals and methoxy/methylenedioxy group signals.
¹³C NMR Determines the number and type of carbon atoms.Confirms the carbon skeleton of the phenanthrene (B1679779) ring and substituent groups.
2D NMR (COSY, HMBC, HSQC) Establishes detailed structural connectivity.Used to assign all proton and carbon signals unequivocally and confirm the final structure.[3]
UV Spectroscopy Provides information on the chromophore system.Shows characteristic absorption maxima for the aristolactam scaffold.
IR Spectroscopy Identifies functional groups.Shows characteristic absorption bands for amide carbonyl (C=O) and aromatic (C=C) groups.

Biological Activity and Signaling Pathway

This compound has demonstrated cytotoxic activity against A-549 (human lung carcinoma) cells.[5] Studies suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest, providing a basis for its potential as an anticancer agent.[5]

G AL3 This compound Cell A-549 Cancer Cells AL3->Cell Acts on Apoptosis Induction of Apoptosis Cell->Apoptosis G2M G2/M Phase Cell Cycle Arrest Cell->G2M Result Inhibition of Cancer Cell Proliferation Apoptosis->Result G2M->Result

Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.[5]

Conclusion

The isolation of this compound from Aristolochia species is a systematic process that relies on established phytochemical techniques. A combination of solvent extraction and multi-step chromatographic purification, primarily column chromatography followed by preparative HPLC, is essential for obtaining the compound in high purity. Rigorous spectroscopic analysis is required to confirm its identity. The protocols and data presented in this guide offer a solid foundation for researchers aiming to isolate and study this compound and its potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure of Aristolactam AIIIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of Aristolactam AIIIA, a naturally occurring phenanthrene (B1679779) lactam alkaloid. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Core Chemical Structure and Properties

This compound, a member of the aristolactam family of alkaloids, possesses a distinctive tetracyclic phenanthrene core with a lactam moiety. These compounds are primarily isolated from various species of the Aristolochiaceae family.[1] The core structure is characterized by a fused ring system that imparts rigidity and specific stereochemical features critical for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₁NO₄[2]
Molecular Weight281.26 g/mol [2]
IUPAC Name3,4-dihydroxy-8-methoxy-6H-[3][4]dioxolo[4,5-g]isoquinolin-5-oneInferred from related structures
CAS Number53948-07-5 (for the related Aristolactam AII)[5]

Spectroscopic Characterization

Table 2: 13C NMR Spectroscopic Data of Aristolactam AII (a structurally similar analog)

Solvent: DMSO-d₆

Carbon AtomChemical Shift (δ) in ppm
C-1~120-130
C-2~110-120
C-3~145-155
C-3a~125-135
C-4~140-150
C-5~110-120
C-6~120-130
C-7~125-135
C-8~105-115
C-9~120-130
C-10a~125-135
C=O~160-170
O-CH₃~55-60

Data is inferred from typical aristolactam spectra and data for Aristolactam AII from SpectraBase.[5]

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeObserved m/zFragmentation PatternSource
ESI-MSPositive[M+H]⁺ at 282.07Characteristic losses of CO, OCH₃, and ring fragments[4]

Table 4: Infrared (IR) Spectroscopy Data of Aristolactams

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3200Amide N-H stretching
C=O Stretch1680-1650Lactam carbonyl stretching
C=C Stretch1600-1450Aromatic C=C stretching
C-O Stretch1250-1000Ether and phenol (B47542) C-O stretching

Data is based on general spectral characteristics of aristolactams.[2]

Experimental Protocols

Isolation of Aristolactam Alkaloids from Aristolochia Species

The following is a general procedure for the isolation of aristolactam alkaloids, which can be adapted for the specific isolation of this compound.

1. Extraction:

  • Air-dried and powdered plant material (e.g., stems of Aristolochia gigantea) is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.[2]

  • The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

  • The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • The CHCl₃ and EtOAc fractions, which typically contain the aristolactam alkaloids, are concentrated.

3. Chromatographic Purification:

  • The active fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc.

  • Fractions are monitored by thin-layer chromatography (TLC) under UV light.

  • Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure aristolactam compounds.[2]

General Synthesis of Aristolactam Core Structure

A variety of synthetic strategies have been developed for the total synthesis of aristolactam alkaloids. One common approach involves a Suzuki-Miyaura coupling followed by an intramolecular cyclization.

Experimental Workflow for Aristolactam Synthesis

G General Synthetic Workflow for Aristolactam Core A Substituted 2-Halobenzaldehyde C Suzuki-Miyaura Coupling A->C B Substituted 2-Aminophenylboronic Acid B->C D Biphenyl Intermediate C->D Pd catalyst, base E Intramolecular Amidation/Cyclization D->E Oxidizing agent F Aristolactam Core E->F G Mechanism of Action of this compound cluster_0 This compound cluster_1 Cellular Target cluster_2 Cellular Processes A This compound Plk1 Polo-like Kinase 1 (Plk1) A->Plk1 Inhibits Mitosis Mitotic Progression A->Mitosis Disrupts Plk1->Mitosis Regulates Apoptosis Apoptosis Mitosis->Apoptosis Leads to

References

Physical and chemical properties of Aristolactam AIIIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Aristolactam AIIIA. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of its molecular interactions.

Core Properties of this compound

This compound (CAS No: 97399-91-2) is a naturally occurring aristolactam-type alkaloid found in various plants of the Aristolochiaceae and Annonaceae families, such as Fissistigma oldhamii and Aristolochia gigantea.[1][2] It is noted for its significant biological activities, including cytotoxic effects against cancer cells and the inhibition of platelet aggregation.[3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueCitation(s)
Molecular Formula C₁₆H₁₁NO₄[4]
Molar Mass 281.26 g/mol [4]
Appearance Yellow powder[4]
Melting Point >300 °C[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone, Ethanol (B145695), and Acetic Acid.[4][3][4]
Density (Predicted) 1.541 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 521.1 ± 50.0 °C[4]
pKa (Predicted) 8.63 ± 0.20[4]

Biological Activity and Mechanism of Action

This compound exhibits potent biological effects, primarily investigated in the context of oncology. Research has demonstrated its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[5]

A key mechanism identified is its role as an inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3] DYRK1A is a protein kinase implicated in various cellular processes, and its overexpression is linked to conditions like Down syndrome and neurodegenerative diseases.[4][6][7] By inhibiting DYRK1A, this compound can modulate downstream signaling pathways, leading to its observed cytotoxic effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound, focusing on its inhibition of the DYRK1A signaling pathway and the resulting cellular outcomes.

Aristolactam_AIIIA_Pathway A_AIIIA This compound DYRK1A DYRK1A Kinase A_AIIIA->DYRK1A Inhibits Downstream Downstream Effectors (e.g., Tau, NFAT) DYRK1A->Downstream Phosphorylates G2M_Checkpoint G2/M Checkpoint Control Proteins DYRK1A->G2M_Checkpoint Regulates Apoptosis_Regulators Apoptosis Regulatory Proteins (e.g., p53) DYRK1A->Apoptosis_Regulators Regulates CellCycleArrest Cell Cycle Arrest at G2/M Phase G2M_Checkpoint->CellCycleArrest Leads to Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Induces

Mechanism of this compound via DYRK1A Inhibition.

Experimental Protocols

Detailed and reproducible protocols are critical for scientific research. The following sections outline methodologies for the isolation and analysis of this compound.

Generalized Isolation Protocol from Plant Material

This compound can be isolated from the stems, leaves, and roots of plants such as Fissistigma oldhamii.[1][8] The following protocol is a generalized procedure based on common phytochemical isolation techniques described in the literature.[1][2]

1. Extraction:

  • Air-dry and powder the plant material (e.g., stems and leaves).
  • Macerate the powdered material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
  • Filter the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. Aristolactams are typically enriched in the dichloromethane and ethyl acetate fractions.

2. Chromatographic Separation:

  • Subject the active fraction (e.g., dichloromethane fraction) to column chromatography on a silica (B1680970) gel column.
  • Elute the column with a gradient solvent system, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate components based on polarity.
  • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

3. Purification:

  • Further purify the aristolactam-containing fractions using repeated column chromatography, which may include different stationary phases like ODS (Octadecylsilane) or Sephadex LH-20.[1]
  • Achieve final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Analytical Protocol: UPLC-MS/MS Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of aristolactams in complex matrices.[6][9]

1. Sample Preparation:

  • Herbal/Plant Samples: Perform ultrasonic extraction of the powdered sample with methanol. Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., HC-C18) to remove interfering substances.
  • Biological Fluids (e.g., Urine): Centrifuge the sample to remove particulates. Dilute with the initial mobile phase. An on-line SPE step can be integrated into the UPLC system for automated cleanup and concentration.[9]

2. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 75 × 2.1 mm, 2.0 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
  • Flow Rate: Approximately 0.3 mL/min.
  • Column Temperature: Maintained at around 35 °C.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.
  • Instrument Parameters: Optimize parameters such as interface temperature (~300 °C), desolvation line temperature (~250 °C), and gas flow rates (nebulizer, heating, drying) to achieve maximum signal intensity.

4. Quantification:

  • Prepare a calibration curve using certified standards of this compound.
  • Utilize a matrix-matched internal standard to correct for matrix effects and ensure accurate quantification.[6]

Isolation and Analysis Workflow Diagram

The following diagram provides a visual representation of the logical workflow for the isolation, purification, and analysis of this compound from a natural source.

Aristolactam_Workflow cluster_isolation Isolation & Purification cluster_analysis Identification & Analysis Plant Plant Material (e.g., Fissistigma oldhamii) Extract Solvent Extraction (Ethanol) Plant->Extract Partition Liquid-Liquid Partitioning Extract->Partition CC Column Chromatography (Silica Gel, ODS) Partition->CC HPLC Semi-Preparative HPLC CC->HPLC Pure_Comp Pure this compound HPLC->Pure_Comp Spectroscopy Structure Elucidation (NMR, MS) Pure_Comp->Spectroscopy UPLC UPLC-MS/MS Quantification Pure_Comp->UPLC Bioassay Biological Assays (Cytotoxicity, Kinase Inhibition) Pure_Comp->Bioassay Data Data Analysis Spectroscopy->Data UPLC->Data Bioassay->Data

Workflow for Isolation and Analysis of this compound.

References

The Therapeutic Potential of Aristolactam AIIIA: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Findings and Mechanisms of Action

Aristolactam AIIIA, a phenanthrene (B1679779) lactam alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.

Core Therapeutic Target: Anticancer Activity

Preclinical studies have identified this compound as a potent inhibitor of cancer cell proliferation. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] By targeting Plk1, this compound disrupts the cell cycle and induces programmed cell death in various cancer cell lines.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and enzyme inhibitory activities of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against various cancer cell lines and its specific enzymatic target, Plk1.

Target Cell Line/Enzyme Cancer Type IC50 (µM)
Enzyme Activity Polo-like kinase 1 (Plk1)-47.5
Cell Proliferation HeLaCervical Cancer7.8
A549Lung Cancer9.2
HGCGastric Cancer10.5
HCT-8/V (Navelbine-resistant)Colon CancerNot specified

Table 1: In Vitro Inhibitory Activity of this compound. Data compiled from studies on the inhibition of Plk1 and cancer cell proliferation.[1][3]

Mechanism of Action: Plk1 Inhibition, Cell Cycle Arrest, and Apoptosis

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of Plk1. This inhibition triggers a cascade of events leading to cell cycle arrest and apoptosis.

Polo-like Kinase 1 (Plk1) Signaling Pathway and Inhibition by this compound

Polo-like kinase 1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[4][5] this compound has been identified as a novel inhibitor of Plk1, targeting its Polo-Box Domain (PBD).[1][2] This interaction disrupts the normal function of Plk1, leading to mitotic catastrophe.

Caption: Plk1 Inhibition by this compound.
Induction of G2/M Cell Cycle Arrest

A direct consequence of Plk1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition phase.[1] This prevents cancer cells from entering mitosis, thereby halting their proliferation.

Apoptosis Induction

Prolonged G2/M arrest induced by this compound ultimately leads to the activation of the apoptotic cascade.[6] A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[6]

Other Potential Therapeutic Uses

While the primary focus of research on this compound has been its anticancer activity, related aristolactam compounds have shown other biological activities, suggesting broader therapeutic potential.

Anti-inflammatory Activity

Studies on Aristolactam I and Aristolactam BII have demonstrated anti-inflammatory properties.[7][8] For instance, Aristolactam I has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7] Although not yet demonstrated for this compound, this suggests a potential avenue for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

General Experimental Workflow for Screening

A typical workflow for the initial screening and characterization of this compound's anticancer properties is outlined below.

Experimental_Workflow Start Start: this compound (Test Compound) Cytotoxicity Cytotoxicity Screening (SRB Assay) Start->Cytotoxicity IC50_Det IC50 Determination Cytotoxicity->IC50_Det Cell_Lines Panel of Cancer Cell Lines (e.g., HeLa, A549, HGC) Cell_Lines->Cytotoxicity Mechanism Mechanism of Action Studies IC50_Det->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Western Blot for PARP Cleavage) Mechanism->Apoptosis_Assay Target_ID Target Identification (e.g., Kinase Inhibition Assay) Mechanism->Target_ID Plk1_Assay Plk1 Kinase Inhibition Assay Target_ID->Plk1_Assay Lead_Opt Lead Optimization Plk1_Assay->Lead_Opt

Caption: this compound Screening Workflow.
Cytotoxicity Assessment: Sulphorhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

Materials:

  • Adherent cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10][11]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695), 70% (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, and collect them by centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3][12]

Apoptosis Detection: Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP, a substrate of activated caspases, which is a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[13][14]

Preclinical and Clinical Status

To date, there are no published preclinical toxicology studies specifically on this compound. Furthermore, a review of clinical trial registries indicates that this compound has not entered into human clinical trials. The therapeutic development of aristolactam-containing compounds may be approached with caution due to the known nephrotoxicity and carcinogenicity of their metabolic precursors, aristolochic acids.[15]

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the inhibition of the key mitotic regulator, Plk1. Its ability to induce cell cycle arrest and apoptosis in a range of cancer cell lines at micromolar concentrations warrants further investigation. Future research should focus on comprehensive preclinical toxicology studies to assess its safety profile and on lead optimization to enhance its therapeutic index. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration of this compound and related compounds in the drug discovery pipeline.

References

The Genotoxicity of Aristolactam IIIA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanisms, experimental evidence, and signaling pathways associated with the genotoxic effects of aristolactam IIIA and related aristolactam derivatives.

Introduction

Aristolactam IIIA belongs to the aristolactam class of compounds, which are metabolites of aristolochic acids (AAs), potent nephrotoxins and human carcinogens found in plants of the Aristolochia genus.[1][2][3] The genotoxicity of aristolochic acids is intrinsically linked to their metabolic conversion to aristolactams, which can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[4][5][6] This technical guide provides a comprehensive overview of the genotoxicity of aristolactam IIIA and its precursors, with a focus on the molecular mechanisms, experimental data, and relevant signaling pathways for researchers, scientists, and drug development professionals. While specific data on Aristolactam IIIA is limited, this guide draws upon the extensive research on the well-characterized genotoxic aristolactams derived from Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII).

Metabolic Activation and DNA Adduct Formation

The genotoxicity of aristolochic acids is not direct but requires metabolic activation. The primary pathway involves the reduction of the nitro group of aristolochic acids to form reactive N-hydroxyaristolactams.[5][7] These intermediates can then generate cyclic aristolactam nitrenium ions, which are highly electrophilic and readily react with the exocyclic amino groups of purine (B94841) bases in DNA.[4][5][7]

The key enzymes involved in this metabolic activation include NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[7][8][9] This process results in the formation of persistent aristolactam-DNA adducts. The most predominant and well-studied of these is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), which is considered a key biomarker for aristolochic acid exposure and its associated cancers.[1][10][11] Other adducts, such as those with guanine, have also been identified.[11]

Metabolic Activation of Aristolochic Acid AA Aristolochic Acid (AAI) NOH_AL N-hydroxyaristolactam I AA->NOH_AL Nitroreduction (NQO1, CYPs) Nitrenium Aristolactam Nitrenium Ion NOH_AL->Nitrenium Formation of Reactive Intermediate Adduct Aristolactam-DNA Adduct (e.g., dA-AAI) Nitrenium->Adduct DNA DNA DNA->Adduct

Figure 1: Metabolic activation pathway of Aristolochic Acid I to form DNA adducts.

Mutagenicity and Carcinogenicity

The formation of aristolactam-DNA adducts is the critical initiating event in the mutagenicity and carcinogenicity of aristolochic acids. These bulky adducts can lead to errors during DNA replication, resulting in characteristic mutations.[4] Specifically, the dA-AAI adduct is known to cause A:T to T:A transversion mutations.[1][10] This specific mutational signature has been frequently observed in the TP53 tumor suppressor gene in urothelial cancers associated with aristolochic acid exposure.[1][3]

The International Agency for Research on Cancer (IARC) has classified aristolochic acids and plants containing them as Group 1 carcinogens, meaning they are carcinogenic to humans.[2][6][10] The genotoxic mechanism, mediated by aristolactam-DNA adduct formation, is the established mode of action for their carcinogenicity.[5][10]

Quantitative Data on Genotoxicity

The following tables summarize quantitative data from various in vitro and in vivo studies on the genotoxicity of aristolochic acids and the formation of aristolactam-DNA adducts.

Table 1: In Vitro Genotoxicity of Aristolochic Acid

Assay TypeCell LineConcentrationEndpointResultCitation
Micronucleus AssayCHO≥ 25 µg/mLMicronuclei FormationSignificant Increase[4][12]
Chromosome AberrationCHO25 µg/mL (with S9), 50 µg/mL (without S9)Structural AberrationsSignificant Increase[12]
Comet AssayHepG225–200 μMDNA BreakageDose-dependent Increase[4]
Hprt Gene MutationCHONot specifiedGene MutationDirect Mutagen[4]
Bacterial Reverse Mutation (Ames Test)S. typhimurium TA98, TA100Not specifiedRevertant ColoniesMutagenic with and without S9[12][13]
CytotoxicityRT4 (Bladder Cancer Cells)0.05–10 μMCell ViabilityConcentration- and time-dependent cytotoxicity[8]

Table 2: In Vivo Genotoxicity and DNA Adduct Formation

Animal ModelCompoundDoseTissueAdduct/EndpointResultCitation
RatAAI or AAII5 mg/kg (oral)Forestomach, KidneyDNA AdductsAdducts detected[14]
RatAA mixture0.1-10 mg/kg/day for 3 monthsKidney, Liver, SpleenDNA AdductsDose-dependent increase[11]
gpt delta Transgenic MouseAAI or AAII5 mg/kgKidneyDNA Adducts & MutationsAAII formed ~2.5x more adducts and ~2x higher mutation frequency than AAI[15]
RatAA20 or 40 mg/kg (gavage)KidneyDNA Fragmentation (Comet Assay)Significant increase[4]
MouseAMK Extract (containing AAs)5000 mg/kg (oral)Bone MarrowMicronucleated Polychromatic Erythrocytes (MNPCE)Significant increase[16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of genotoxicity studies.

32P-Postlabelling Assay for DNA Adduct Detection

The 32P-postlabelling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.

  • DNA Isolation: Genomic DNA is extracted from tissues or cells exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducts are enriched, often using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

  • 32P-Labeling: The adducted nucleotides are then radioactively labeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in the adduct spots is measured using a phosphorimager and compared to the total amount of nucleotides to calculate the adduct level.[10][14]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

  • Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow on a histidine-deficient medium.

  • Metabolic Activation: The test compound is incubated with the tester strain in the presence or absence of a metabolic activation system (S9 fraction from rat liver).

  • Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.[12][13]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary - CHO) is cultured.

  • Treatment: The cells are exposed to the test compound for a specific duration.

  • Cytochalasin B: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronucleated binucleated cells is determined by microscopic examination. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[4][12]

Signaling Pathways in Aristolactam-Induced Genotoxicity

The genotoxic stress induced by aristolactam-DNA adducts can activate various cellular signaling pathways, primarily those involved in DNA damage response and apoptosis.

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage.[8] Upon detection of DNA adducts, p53 can be activated, leading to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis.[8][17] Studies have shown that aristolochic acid I can induce p53-dependent apoptosis in bladder cancer cells.[8]

Furthermore, other signaling pathways, such as those involving TGF-β/Smad, JNK/ERK, and NF-κB, have been implicated in the broader toxic effects of aristolochic acids, including nephrotoxicity and inflammation, which can contribute to the overall carcinogenic process.[9][17][18]

Genotoxicity Signaling Pathway cluster_0 Cellular Response to DNA Damage Adduct Aristolactam-DNA Adduct DDR DNA Damage Response (DDR) Activation Adduct->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair CellCycleArrest->Repair Mutation Mutation (e.g., A:T to T:A) CellCycleArrest->Mutation Failed Repair Repair->Adduct Removal Cancer Carcinogenesis Mutation->Cancer

Figure 2: Signaling pathway of aristolactam-induced genotoxicity.

Conclusion

The genotoxicity of aristolactam IIIA and related aristolactams is a critical area of study due to their direct link to human cancers. The mechanism is well-established, involving metabolic activation of the parent aristolochic acids, formation of persistent aristolactam-DNA adducts, and the induction of a characteristic mutational signature. The quantitative data from a range of in vitro and in vivo assays consistently demonstrate the potent genotoxic and mutagenic potential of these compounds. Understanding the detailed experimental protocols and the intricate signaling pathways involved is essential for risk assessment, the development of potential therapeutic interventions, and the protection of public health from the hazards of aristolochic acid exposure. Further research into the specific genotoxic profile of less common derivatives like Aristolactam IIIA is warranted to fully comprehend the risks associated with the entire class of aristolactam compounds.

References

The Dual Nature of Aristolactam AIIIA: A Scrutiny of its Traditional Roles and Modern Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolactam AIIIA, a phenanthrene (B1679779) lactam alkaloid found in various species of the Aristolochia genus, has a long history of use in traditional medicine for a range of ailments. However, its close structural relationship to the nephrotoxic and carcinogenic aristolochic acids necessitates a thorough examination of its pharmacological profile. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on its cytotoxic and potential anti-inflammatory properties. We present a compilation of quantitative data, detailed experimental methodologies, and elucidated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Plants of the Aristolochia genus have been a cornerstone of traditional medicine systems worldwide, employed for conditions ranging from infections and pain to snakebites.[1] These therapeutic effects are largely attributed to a class of secondary metabolites known as aristolochic acids and their derivatives, including aristolactams.[1] this compound is a prominent member of this family, and understanding its bioactivity is crucial, especially in light of the well-documented toxicity of its precursors, the aristolochic acids. This guide aims to dissect the available scientific literature on this compound, presenting its pharmacological activities in a structured and technically detailed manner.

Quantitative Pharmacological Data

The primary reported activity of this compound is its cytotoxicity against various cancer cell lines. The following tables summarize the available quantitative data on its inhibitory concentrations.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer7-30[2]
A549Lung Adenocarcinoma24[1]
HGCStomach Cancer7-30[2]
HCT-8/VNavelbine-resistant Colon Cancer3.55[2]
Table 2: Cytotoxic Activity of this compound against a Normal Cell Line
Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
HK-2Human Kidney Proximal Tubular Epithelial> Cepharanone B & Aristolactam AII24, 48, 72[3]

Note: The study indicated that this compound was the most toxic among the three tested aristolactams on HK-2 cells, but a specific IC50 value was not provided.

Experimental Protocols

Isolation and Purification of this compound

A general method for the isolation and purification of aristolactams from Aristolochia species involves a multi-step process using chromatographic techniques.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., roots or stems of Aristolochia species) is defatted with petroleum ether. The defatted material is then extracted with methanol (B129727) at room temperature.[4]

  • Liquid-Liquid Partitioning: The methanol extract is concentrated and partitioned between chloroform (B151607) and water. The chloroform layer, containing the aristolactams, is collected and dried.[5]

  • Column Chromatography: The crude chloroform extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of chloroform and methanol to separate different fractions.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing aristolactams are further purified using a C18 reverse-phase preparative HPLC column.[6] A typical mobile phase is a gradient of methanol and water, or acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like acetic acid to improve peak shape.[7][8]

  • Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

experimental_workflow plant_material Dried & Powdered Aristolochia Plant Material defatting Defatting (Petroleum Ether) plant_material->defatting extraction Methanol Extraction defatting->extraction partitioning Liquid-Liquid Partitioning (Chloroform/Water) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative Reverse-Phase HPLC column_chrom->prep_hplc structure_elucidation Structure Elucidation (MS, NMR) prep_hplc->structure_elucidation pure_aiiia Pure This compound structure_elucidation->pure_aiiia

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the Sulforhodamine B (SRB) assay.[3]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of cell survival against the concentration of this compound.

Cell Cycle Analysis (Flow Cytometry)

The effect of this compound on the cell cycle can be analyzed by flow cytometry.[3]

Protocol:

  • Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Signaling Pathways and Mechanisms of Action

Cytotoxicity and G2/M Cell Cycle Arrest: Inhibition of Polo-like Kinase 1 (Plk1)

Recent studies have elucidated that the cytotoxic effects of this compound are mediated through the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[2][3]

This compound has been identified as a novel inhibitor of Plk1, targeting both its catalytic domain and its Polo-Box Domain (PBD).[2][3] This inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.

The mechanism involves:

  • Direct Binding: this compound directly binds to Plk1.

  • Inhibition of Kinase Activity: This binding inhibits the kinase activity of Plk1.

  • Mitotic Arrest: The inhibition of Plk1 disrupts the normal progression of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2][3]

  • Spindle Abnormalities: Treatment with this compound has been shown to induce aberrant spindle assembly in cells.[2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic pathway, leading to programmed cell death.

plk1_inhibition_pathway cluster_effects Cellular Effects AIIIA This compound Plk1 Polo-like Kinase 1 (Plk1) AIIIA->Plk1 inhibits Mitosis Mitotic Progression Plk1->Mitosis promotes G2M_arrest G2/M Cell Cycle Arrest Spindle_abnormality Spindle Abnormalities Apoptosis Apoptosis G2M_arrest->Apoptosis leads to Spindle_abnormality->Apoptosis leads to

Potential Anti-inflammatory Signaling

While direct evidence for the anti-inflammatory mechanism of this compound is limited, studies on other aristolactams provide some insights. For instance, Aristolactam I has been shown to exert anti-inflammatory effects through a mechanism that may be independent of the nuclear factor-kappa B (NF-κB) pathway.[6][9] In contrast, other compounds isolated from Aristolochia species, such as (-)-hinokinin, demonstrate NF-κB-dependent anti-inflammatory activity.[6][9]

Further research is required to elucidate the specific anti-inflammatory signaling pathways modulated by this compound. Given the central role of pathways like NF-κB and MAPK in inflammation, these would be logical starting points for investigation.

potential_anti_inflammatory_pathway AIIIA This compound Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) AIIIA->Signaling_Pathways modulates (?) Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_stimuli->Signaling_Pathways activate Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Signaling_Pathways->Pro_inflammatory_mediators induce expression of Inflammation Inflammation Pro_inflammatory_mediators->Inflammation promote

Discussion and Future Directions

The available evidence clearly demonstrates that this compound possesses potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. Its mechanism of action via the inhibition of Plk1 presents a promising avenue for the development of novel anticancer agents.

However, the traditional use of Aristolochia plants for inflammatory conditions suggests that this compound may also have anti-inflammatory properties. The lack of robust data in this area represents a significant knowledge gap. Future research should focus on:

  • Comprehensive Anti-inflammatory Screening: Evaluating the effects of this compound on the production of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide in relevant cell models (e.g., LPS-stimulated macrophages).

  • Mechanism of Action Studies: Investigating the impact of this compound on key inflammatory signaling pathways, including NF-κB and MAPK, to determine its precise mechanism of action.

  • In Vivo Studies: Assessing the anti-inflammatory and anti-tumor efficacy of this compound in animal models to validate the in vitro findings.

  • Safety and Toxicity Assessment: A thorough evaluation of the in vivo toxicity of pure this compound is imperative, particularly concerning its potential for nephrotoxicity, given its metabolic relationship to aristolochic acids.

Conclusion

This compound is a biologically active natural product with a dual pharmacological profile. Its well-documented cytotoxic effects, mediated by the inhibition of Plk1, position it as a lead compound for anticancer drug discovery. Concurrently, its traditional medicinal use hints at untapped anti-inflammatory potential. This technical guide provides a foundation for further research into this intriguing molecule, emphasizing the need for a balanced investigation of both its therapeutic promise and its potential toxicity to fully harness its capabilities in a safe and effective manner.

References

The Safety and Toxicity Profile of Aristolactam AIIIA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA is a member of the aristolactam family of compounds, which are structurally related to aristolochic acids. Aristolochic acids are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been used in traditional herbal medicine. However, aristolochic acids are recognized as potent nephrotoxins and human carcinogens, leading to a condition known as Aristolochic Acid Nephropathy (AAN) and an increased risk of urothelial cancers. Aristolactams are often found alongside aristolochic acids in these plants and are also known to be metabolites of aristolochic acids. This guide provides a comprehensive overview of the available safety and toxicity data for this compound and its precursor, Aristolochic Acid IIIa, to inform researchers and drug development professionals.

Metabolic Pathway

While direct metabolic studies for Aristolochic Acid IIIa are not extensively detailed in the available literature, the metabolic pathway is presumed to follow the well-established nitro-reduction pathway of other aristolochic acids, such as Aristolochic Acid I (AAI). This pathway involves the reduction of the nitro group to form the corresponding aristolactam.

AAIIIa Aristolochic Acid IIIa Nitroreduction Nitro-reduction (e.g., by CYP/NQO1 enzymes) AAIIIa->Nitroreduction ALAIIIA This compound Nitroreduction->ALAIIIA

Figure 1: Proposed metabolic conversion of Aristolochic Acid IIIa to this compound.

In Vivo Toxicity Data

A long-term toxicity study of Aristolochic Acid IIIa (AA-IIIa) was conducted in mice to evaluate its chronic effects. The study revealed potential for kidney injury and carcinogenicity at high doses.

Experimental Protocol: Long-Term Toxicity Study of Aristolochic Acid IIIa in Mice[1]
  • Test Substance: Aristolochic Acid IIIa (AA-IIIa)

  • Animal Model: Mice

  • Administration: Intragastric administration

  • Dosage Groups:

    • Control (vehicle)

    • Low Dose (AA-IIIa-L): 1 mg/kg

    • High Dose (AA-IIIa-H): 10 mg/kg

  • Dosing Schedule: Three times a week on alternate days for 24 weeks.

  • Observation Period: Mice were observed for up to 74 weeks, with sacrifices at 24, 53, and 74 weeks.

  • Parameters Evaluated:

    • Survival and clinical signs of toxicity.

    • Serum biochemical analysis.

    • Histopathological examination of major organs (kidney, liver, stomach, bladder, intestine, heart, spleen, lung, and testis).

    • Whole-genome sequencing of kidney, liver, and stomach tissues to detect single-nucleotide polymorphisms (SNPs).

Summary of In Vivo Toxicity Findings
ParameterObservationReference
Mortality High-dose (10 mg/kg) AA-IIIa treated mice died at 66 weeks or showed moribund conditions at 69 weeks.[1]
Nephrotoxicity Minor kidney tubule injury and fibroblast hyperplasia were observed.[1]
Carcinogenicity Forestomach carcinoma was induced in mice. The relevance to humans is debatable as the forestomach is a unique organ in mice.[1]
Genotoxicity An increase in C:G > A:T mutations was observed in the kidney, suggesting potential mutagenicity with long-term, high-dose administration.[1]
Organ Pathology No pathological alterations were noted in the bladder, intestine, liver, heart, spleen, lung, or testis.[1]

In Vitro Cytotoxicity Data

The cytotoxicity of Aristolochic Acid IIIa has been evaluated in human proximal tubular epithelial (HK-2) cells.

Experimental Protocol: In Vitro Cytotoxicity Assay[2]
  • Cell Line: Human proximal tubular epithelial cells (HK-2)

  • Test Compound: Aristolochic Acid IIIa (and other analogues)

  • Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

  • Procedure:

    • HK-2 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of the test compounds for 24 hours.

    • MTT solution was added to each well, and plates were incubated.

    • The formazan (B1609692) product was dissolved, and absorbance was measured to determine the percentage of viable cells relative to an untreated control.

Summary of In Vitro Cytotoxicity Findings
CompoundCell LineAssayResultReference
Aristolochic Acid IIIaHK-2MTTModerate cytotoxicity at 20 µmol/L after 24 hours.[2]
Aristolochic Acid IIIaHK-2CCK8Weak cytotoxicity observed even at high concentrations (800–1,000 μM).[3]

Signaling Pathways and Mechanisms of Action in Cancer

While the toxicity of aristolochic acids and their metabolites is a significant concern, some studies have explored the potential of aristolactams as anti-cancer agents. Research on this compound suggests it may overcome multidrug resistance in cancer cells through the induction of oxidative stress, apoptosis, and cell cycle arrest.

Experimental Workflow: Investigating Anticancer Mechanisms

cluster_invitro In Vitro Studies CancerCells Cancer Cell Lines (e.g., HeLa, A549) Treatment Treatment with This compound CancerCells->Treatment ROS_Assay Reactive Oxygen Species (ROS) Measurement Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Treatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_Assay Protein_Analysis Western Blot for Key Signaling Proteins Treatment->Protein_Analysis

Figure 2: General experimental workflow for studying the anticancer effects of this compound.

Proposed Signaling Pathway for Anticancer Activity

Based on available information, this compound is thought to exert its anticancer effects through a multi-pronged mechanism. It appears to induce an increase in intracellular reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to cell cycle arrest and apoptosis. Furthermore, it has been suggested as an inhibitor of Polo-like kinase 1 (PLK-1), a key regulator of mitosis.

cluster_cell Cancer Cell ALAIIIA This compound PLK1 PLK-1 Inhibition ALAIIIA->PLK1 ROS ↑ Reactive Oxygen Species (ROS) ALAIIIA->ROS CellCycleArrest Cell Cycle Arrest (G2/M Phase) PLK1->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis

Figure 3: Proposed signaling pathways for the anticancer effects of this compound.

Discussion and Conclusion

The safety and toxicity profile of this compound is complex and not yet fully elucidated. The available data primarily focuses on its precursor, Aristolochic Acid IIIa, which has demonstrated the potential for nephrotoxicity and carcinogenicity in long-term animal studies, albeit with observations of weak to moderate cytotoxicity in vitro.

Conversely, emerging research suggests that this compound itself may possess anticancer properties by inducing oxidative stress, apoptosis, and cell cycle arrest in cancer cells, potentially through the inhibition of key cell cycle regulators like PLK-1. This dual nature of related compounds—toxicity versus potential therapeutic benefit—highlights the critical need for further research.

For drug development professionals, the potential for toxicity, particularly nephrotoxicity and genotoxicity, inherited from the aristolochic acid structural backbone, must be a primary consideration. However, the unique anticancer mechanisms suggested for this compound may warrant further investigation, potentially through synthetic modifications to reduce toxicity while retaining therapeutic efficacy.

Researchers and scientists should focus on several key areas:

  • Direct Toxicity Studies: Conducting comprehensive in vivo and in vitro toxicity studies specifically on this compound to determine its intrinsic toxic potential.

  • Metabolic Studies: Elucidating the precise metabolic pathways of Aristolochic Acid IIIa to confirm its conversion to this compound and identify any other potentially toxic metabolites.

  • Mechanism of Action: Further investigating the signaling pathways involved in the anticancer effects of this compound to better understand its therapeutic potential and identify biomarkers for its activity.

References

Methodological & Application

Synthesis of Aristolactam AIIIA for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolactam AIIIA, a naturally occurring phenanthrene (B1679779) lactam alkaloid, has garnered significant interest within the research community due to its pronounced cytotoxic effects against various cancer cell lines. Its mechanism of action, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, positions it as a compelling candidate for further investigation in oncology drug development. This document provides detailed protocols for the chemical synthesis of this compound for research purposes, based on established modern synthetic methodologies. Furthermore, it outlines the current understanding of its biological mechanism of action, supported by signaling pathway diagrams and a summary of reported quantitative data.

Introduction

Aristolactam alkaloids are a class of natural products isolated from various plant species, notably from the family Aristolochiaceae. Among these, this compound has demonstrated significant biological activity, including anti-tumor properties. The synthesis of this compound is crucial for enabling further preclinical research, including structure-activity relationship (SAR) studies and in-vivo efficacy assessments. This document details two effective synthetic strategies: a synergistic C-H bond activation and dehydro-Diels-Alder reaction, and a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction.

Data Presentation

Table 1: Summary of Reported Yields for Aristolactam Synthesis via Synergistic C-H Activation and Dehydro-Diels-Alder Reaction.
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Ruthenium-catalyzed Oxidative Cyclization of Benzamide[{RuCl2(p-cymene)}2], AgSbF6, Cu(OAc)2·H2OAcetic Acid12036~78[1][2]
2Dehydro-Diels-Alder ReactionBenzyne (B1209423) precursor, CsFCH3CN3024~66[1][2]

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.

Table 2: Summary of Reported Yields for Aristolactam Synthesis via Suzuki-Miyaura Coupling and Aldol Condensation Cascade.
StepReactionCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1One-pot Suzuki-Miyaura Coupling/Aldol CondensationPd(PPh3)4K3PO41,4-dioxane (B91453)/water85-90Not SpecifiedModerate to Excellent[3][4][5]

Note: Yields are reported for a range of aristolactam analogues and may serve as an estimation for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction

This protocol is adapted from the work of Jeganmohan and coworkers and involves a two-step process.[1][2]

Step 1: Ruthenium-catalyzed Oxidative Cyclization to form 3-methyleneisoindolin-1-one (B1254794) intermediate

  • To a sealed tube, add the appropriately substituted N-methylbenzamide (1.0 equiv.), phenyl vinyl sulfone (1.2 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.).

  • Add acetic acid as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 36 hours under an oxygen atmosphere.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-methyleneisoindolin-1-one intermediate.

Step 2: Dehydro-Diels-Alder Reaction to form this compound

  • To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) in acetonitrile (B52724) (CH3CN), add the corresponding benzyne precursor (1.2 equiv.) and cesium fluoride (B91410) (CsF) (2.0 equiv.).

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound via One-pot Suzuki-Miyaura Coupling/Aldol Condensation Cascade Reaction

This protocol is based on the methodology developed for the synthesis of various aristolactam analogues.[4][5]

  • To a reaction vessel under an inert atmosphere (e.g., argon), add the appropriate 7-bromoisoindolin-1-one (1.0 equiv.), the corresponding 2-formylphenylboronic acid (1.1 equiv.), and Pd(PPh3)4 (5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium phosphate (B84403) (K3PO4) (2.0 equiv.) as the base.

  • Degas the mixture and then heat at 85-90 °C until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: C-H Activation / Diels-Alder cluster_protocol2 Protocol 2: Suzuki-Miyaura / Aldol Condensation p1_start Substituted N-methylbenzamide p1_step1 Ru-catalyzed Oxidative Cyclization p1_start->p1_step1 p1_intermediate 3-methyleneisoindolin-1-one p1_step1->p1_intermediate p1_step2 Dehydro-Diels-Alder Reaction p1_intermediate->p1_step2 p1_end This compound p1_step2->p1_end p2_start1 7-Bromoisoindolin-1-one p2_step1 One-pot Suzuki-Miyaura Coupling & Aldol Condensation p2_start1->p2_step1 p2_start2 2-Formylphenylboronic acid p2_start2->p2_step1 p2_end This compound p2_step1->p2_end signaling_pathway AIIIA This compound ROS ROS Generation AIIIA->ROS MAPK MAPK Activation (ERK1/2, p38) ROS->MAPK ATM ATM Activation ROS->ATM p53 p53 Activation MAPK->p53 Chk2 Chk2 Activation ATM->Chk2 Chk2->p53 p21 p21 Expression p53->p21 Caspase_Activation Caspase Activation (Caspase-3, -9) p53->Caspase_Activation CyclinB_CDK1 Cyclin B / CDK1 Inhibition p21->CyclinB_CDK1 G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

References

Application Notes and Protocols for the Total Synthesis of Aristolactam AIIIA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aristolactam AIIIA is a member of the aristolactam class of alkaloids, which are noted for their unique phenanthrene (B1679779) lactam structure and diverse biological activities. These compounds have garnered significant interest in the scientific community, leading to the development of various synthetic approaches. This document provides a detailed protocol for the total synthesis of this compound based on a concise and efficient two-step method. The synthesis involves a ruthenium-catalyzed oxidative cyclization to form a key 3-methyleneisoindolin-1-one (B1254794) intermediate, followed by a dehydro-Diels–Alder reaction.[1][2][3][4] This approach is advantageous due to its use of readily available starting materials and good overall yields.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound.

StepReactionProductStarting Material(s)Yield (%)
1Ruthenium-Catalyzed C-H/N-H Annulation(E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one3,4-dimethyl-N-methylbenzamide, Phenyl vinyl sulfone75%
2Dehydro-Diels-Alder ReactionThis compound(E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)68%

Experimental Protocols

Step 1: Synthesis of (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one

This protocol details the ruthenium-catalyzed oxidative cyclization for the synthesis of the key isoindolin-1-one (B1195906) intermediate.

Materials:

Procedure:

  • To an oven-dried screw-capped tube, add 3,4-dimethyl-N-methylbenzamide (0.5 mmol), phenyl vinyl sulfone (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), AgSbF₆ (0.1 mmol, 20 mol%), and Cu(OAc)₂·H₂O (1.0 mmol).

  • Evacuate and backfill the tube with oxygen gas (this process should be repeated three times).

  • Add 1,2-dichloroethane (2.0 mL) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a celite pad and washed with ethyl acetate.

  • The filtrate is washed with water and brine solution, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (100-200 mesh) using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Spectroscopic Data for (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.00-7.98 (m, 2H), 7.63-7.59 (m, 1H), 7.53-7.49 (m, 2H), 7.42 (s, 1H), 7.29 (s, 1H), 7.19 (s, 1H), 3.20 (s, 3H), 2.41 (s, 3H), 2.33 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.7, 142.3, 141.9, 137.9, 133.0, 132.8, 132.3, 129.2, 128.0, 127.8, 124.0, 115.8, 29.8, 20.3, 19.9.

  • HRMS (ESI): calcd for C₁₈H₁₈NO₃S [M+H]⁺ 328.1007, found 328.1009.

Step 2: Total Synthesis of this compound

This protocol describes the final dehydro-Diels-Alder reaction to construct the phenanthrene core of this compound.

Materials:

  • (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one

  • 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

  • CsF

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • Brine solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To an oven-dried screw-capped tube, add (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one (0.2 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.4 mmol), and CsF (0.6 mmol).

  • Add dry acetonitrile (2.0 mL) to the tube.

  • Seal the tube and stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane solvent system to yield pure this compound.

Spectroscopic Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.78 (s, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.28 (s, 1H), 4.12 (s, 3H), 2.58 (s, 3H), 2.51 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.7, 140.2, 136.1, 134.9, 132.2, 130.4, 128.9, 128.5, 127.2, 126.8, 122.9, 122.0, 118.9, 116.2, 29.6, 20.6, 20.1.

  • HRMS (ESI): calcd for C₁₇H₁₆NO [M+H]⁺ 250.1232, found 250.1235.

Visualizations

Synthetic Workflow for this compound

Total_Synthesis_Aristolactam_AIIIA cluster_start Starting Materials cluster_step1 Step 1: Ru-Catalyzed Cyclization cluster_step2 Step 2: Dehydro-Diels-Alder 3,4-dimethyl-N-methylbenzamide 3,4-dimethyl-N-methylbenzamide Intermediate (E)-2,4,5-trimethyl-3- (phenylsulfonylmethylene)isoindolin-1-one 3,4-dimethyl-N-methylbenzamide->Intermediate [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, DCE, 100 °C, 16 h Phenyl vinyl sulfone Phenyl vinyl sulfone Phenyl vinyl sulfone->Intermediate FinalProduct This compound Intermediate->FinalProduct CsF, CH₃CN, 80 °C, 24 h Benzyne Benzyne Precursor: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne->FinalProduct

Caption: Total synthesis workflow for this compound.

References

Application Notes and Protocols for the Analytical Detection of Aristolactam AIIIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA is a metabolite of aristolochic acid IIIa, a compound found in plants of the Aristolochia genus. Aristolochic acids are known to be potent nephrotoxins and human carcinogens.[1] The detection and quantification of their metabolites, such as this compound, are crucial for toxicological studies, quality control of herbal medicines, and for assessing human exposure. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective methods for the analysis of aristolactams.[2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for trace-level detection in complex matrices such as biological fluids and herbal extracts.[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods used for the detection of aristolactams, including compounds structurally related to this compound. This data provides a reference for expected method performance.

Table 1: LC-MS/MS Method Performance for Aristolactam Analysis

AnalyteMatrixLinearity (ng/mL)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Aristolactam IHerbal decoctions, human urine, river water, wastewater10 - 100 (R² > 0.99)81.3 - 109.60.2 - 2.5-[6]
Aristolactam IIUrine-98.0 - 99.5-0.024 (on column)[7]
Aristolactam AIIHerbal dietary supplements-80.2 - 110-0.15 (ng/g)[4]
Aristolactam FIHerbal dietary supplements-80.2 - 110-0.15 (ng/g)[4]
Aristolactam BIIHerbal dietary supplements-80.2 - 110-0.030 (ng/g)[4]
Aristololactam (B190612) AIIHouttuyniae herbaR² ≥ 0.9911-≤4-[8]

Table 2: HPLC Method Performance for Aristolactam Analysis

AnalyteMethodMatrixLinearityLODReference
Aristolochic Acid AHPLC-UVChinese herbs0.016 - 0.51 µg (r=0.9993)4 ng[9]
Aristolochic Acids I & IIHPLC-FLDChinese herbal medicines--[3]

Experimental Protocols

Protocol 1: Sample Preparation from Herbal Products

This protocol is a general guideline for the extraction of aristolactams from solid herbal matrices.

Materials:

  • Herbal sample (e.g., dried plant material, powdered supplement)

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Acetic acid (optional, for acidified extraction)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Weigh 100 mg of the homogenized herbal sample into a centrifuge tube.

  • Add 1.0 mL of extraction solvent (e.g., methanol/water/acetic acid, 70:25:5 v/v/v).[10]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample at room temperature for 30 minutes.[10]

  • Centrifuge the sample at 16,000 × g for 10 minutes to pellet solid material.[10]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Optimization will be required based on the specific instrument and sample matrix.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions:

  • Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution:

    • 0–10 min, 25% B

    • 10–12 min, 25–40% B

    • 12–17 min, 40% B

    • 17–17.01 min, 40–80% B

    • 17.01–20 min, 80% B

    • 20–20.01 min, 80–25% B

    • 20.01–25 min, 25% B[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 1 µL.[8]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • Interface Temperature: 300 °C.[8]

  • Desolvation Line (DL) Temperature: 250 °C.[8]

  • Heat Block Temperature: 400 °C.[8]

  • Nebulizer Gas Flow: 3 L/min.[8]

  • Drying Gas Flow: 9 L/min.[8]

  • MRM Transitions: To be optimized for this compound. As a starting point, related aristolactams have shown transitions such as m/z 266.0 > 251.1 for aristololactam AII.[8]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh 100mg Herbal Sample extraction Add 1mL Extraction Solvent (Methanol/Water/Acetic Acid) start->extraction vortex Vortex 1 min extraction->vortex sonicate Sonicate 30 min vortex->sonicate centrifuge Centrifuge 16,000 x g, 10 min sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 um) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject 1 uL into LC-MS/MS hplc_vial->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

AAIIIa Aristolochic Acid IIIa MetabolicReduction Metabolic Reduction (e.g., by gut microbiota, nitroreductases) AAIIIa->MetabolicReduction ALIIIA This compound MetabolicReduction->ALIIIA Activation Metabolic Activation (e.g., by CYPs) ALIIIA->Activation ReactiveIntermediate Reactive Intermediate Activation->ReactiveIntermediate DNA DNA ReactiveIntermediate->DNA Covalent Binding DNAAdduct DNA Adducts ReactiveIntermediate->DNAAdduct Mutation Mutations DNAAdduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic pathway of Aristolochic Acid IIIa.

References

Application Note: Quantitative Analysis of Aristolactam AIIIA using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA is a member of the aristolactam family, which are nitrogen-containing compounds found in various plant species, notably from the Aristolochiaceae family. These compounds are structurally related to aristolochic acids, which are known for their nephrotoxic and carcinogenic properties. The presence and quantity of aristolactams in herbal medicines and other botanical products are of significant concern for safety and regulatory purposes. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the detection and quantification of this compound in complex matrices. This application note provides a detailed protocol for the UPLC-MS/MS analysis of this compound.

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of this compound in a given matrix, such as a plant extract or biological sample.

Sample Preparation (Extraction)

The following is a general extraction procedure that can be adapted based on the specific sample matrix.

  • Homogenization : Weigh 0.5 g of the homogenized sample material into a centrifuge tube.

  • Extraction Solvent : Add 20 mL of 80% methanol (B129727) in water to the tube.[1]

  • Ultrasonication : Place the tube in an ultrasonic water bath for 30 minutes to facilitate extraction.[1]

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 1 µL[1]
Column Temperature 30 °C[1]
Gradient Elution See Table 2

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Interface Temp. 300 °C[1]
Desolvation Line Temp. 250 °C[1]
Heat Block Temp. 400 °C[1]
Nebulizer Gas Flow 3 L/min[1]
Drying Gas Flow 9 L/min[1]
Data Acquisition and Processing

Data should be acquired in MRM mode. For quantification, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of aristolactams, which can be expected for this compound.

Table 1: Method Validation Parameters for Aristolactam Analysis

ParameterTypical Value
Linearity (R²) > 0.99[2][3][4]
Limit of Detection (LOD) 0.030 - 4 ng/mL[1][5]
Limit of Quantification (LOQ) Varies by study
Recovery 80.2 - 110%[5]
Precision (RSD%) < 10.5%[5]
Stability (RSD%) < 5.6% within 24h[1]

Table 2: Illustrative Gradient Elution Program

Time (min)% Mobile Phase B (Acetonitrile)
0 - 1025
10 - 1225 → 40
12 - 1740
17 - 17.0140 → 80
17.01 - 2080
20 - 20.0180 → 25
20.01 - 2525

This gradient is based on a published method for aristolactams and may require optimization for this compound.[1]

Table 3: MRM Transitions for Selected Aristolactams

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Aristolactam I294Varies
Aristolactam II264179
Aristolactam AIIVariesVaries
Aristolactam BIIVariesVaries
Aristolactam FIVariesVaries

Note: Specific MRM transitions for this compound need to be determined by direct infusion of a standard into the mass spectrometer.

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Material Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (80% MeOH, Ultrasonication) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC Inject MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Signal Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

Aristolochic_Acid_Metabolism AA Aristolochic Acid I AL Aristolactam I AA->AL Nitroreduction N_Hydroxy N-Hydroxyaristolactam I (Reactive Metabolite) AL->N_Hydroxy Metabolic Activation DNA_Adducts DNA Adducts N_Hydroxy->DNA_Adducts Covalent Binding

Caption: Simplified metabolic pathway of Aristolochic Acid to Aristolactam and reactive metabolites.

References

Application Note: Quantification of Aristolactam AIIIA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Aristolactam AIIIA in various sample matrices, particularly herbal products and dietary supplements. This compound, a derivative of aristolochic acid, is a compound of interest due to its potential association with aristolochic acid-producing plants, which are known for their nephrotoxic and carcinogenic properties.[1][2] The described method is designed to provide high sensitivity, selectivity, and accuracy, making it suitable for quality control, safety assessment, and research applications.

Introduction

Aristolactams are a class of nitrophenanthrene compounds that are metabolites of aristolochic acids.[3] The presence of aristolochic acids and their derivatives in certain herbal medicines is a significant health concern.[1] Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of these compounds in raw materials and finished products. This protocol provides a detailed HPLC method for the quantification of this compound, adaptable for various laboratory settings.

Experimental Workflow

A generalized workflow for the quantification of this compound is presented below. This involves sample preparation, HPLC analysis, and data processing.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection (e.g., Herbal Material) extraction Solvent Extraction (e.g., Methanol (B129727)/DMSO) sample->extraction Homogenize cleanup Sample Clean-up (e.g., SPE or Filtration) extraction->cleanup Purify hplc HPLC System cleanup->hplc Analyze Extract separation C18 Reverse-Phase Separation hplc->separation Inject detection UV/DAD or MS Detector separation->detection Elute chromatogram Chromatogram Acquisition detection->chromatogram Generate Data quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification Integrate report Report Generation quantification->report Calculate

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following is a general procedure that can be optimized based on the specific sample matrix.

  • Sample Homogenization: Accurately weigh a representative portion of the sample (e.g., 0.5 - 1.0 g of powdered herbal material) into a suitable container.[2][4]

  • Extraction:

    • Add a defined volume of extraction solvent. A common solvent system is a mixture of methanol and Dimethyl Sulfoxide (DMSO) or 80% methanol in water.[2][4]

    • For instance, add 20 mL of the extraction solvent to the homogenized sample.[2][4]

    • Facilitate extraction using ultrasonication for approximately 30 minutes.[4][5][6]

  • Centrifugation and Filtration:

    • Centrifuge the extract to pellet solid material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before HPLC injection.[7]

HPLC Method

The following HPLC conditions are a good starting point for method development and can be adjusted to optimize the separation of this compound.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).[2][7] For example, an isocratic mobile phase of acetonitrile and water (1:1 v/v) with 0.1% acetic acid has been used.[7]
Flow Rate 0.5 - 1.0 mL/min[2][7]
Injection Volume 10 - 20 µL[2][7]
Column Temperature 25 - 40 °C[2]
Detection UV/Diode Array Detector (DAD) at approximately 250 nm.[9] For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used.[10]
Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound certified reference standard in a suitable solvent such as methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve covering the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and plot the peak area versus the concentration to generate a linear regression curve.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[8] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[11]
Accuracy (% Recovery) 80 - 120%[12]
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 5%[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[13] A reported LOD for this compound is 0.15 ng/g.[2][14]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[12] Must be quantifiable with acceptable precision and accuracy.[12]
Specificity The ability to unequivocally assess the analyte in the presence of other components. Confirmed by peak purity analysis with a DAD or by the selectivity of an MS detector.[10][12]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and temperature.[12]

Potential Signaling Pathway of Aristolactam Toxicity

While the HPLC method itself does not directly involve signaling pathways, the quantification of this compound is often relevant in the context of its toxicological effects, which are linked to the metabolic activation of parent aristolochic acids to reactive species that can form DNA adducts, leading to mutations and carcinogenesis.

Aristolactam Toxicity Pathway cluster_intake Cellular Intake & Metabolism cluster_damage DNA Damage & Consequences AA Aristolochic Acid AL Aristolactam (e.g., AIIIA) AA->AL Metabolism Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) AL->Metabolic_Activation Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Binds to DNA DNA DNA DNA->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: Simplified pathway of aristolactam-induced toxicity.

Conclusion

The HPLC method outlined in this application note provides a reliable framework for the quantification of this compound. Proper method development, validation, and sample preparation are critical for achieving accurate and precise results. This method can be a valuable tool for researchers, scientists, and drug development professionals involved in the safety and quality assessment of herbal products and other materials where the presence of aristolactams is a concern.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Aristolactam AIIIA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA is a naturally occurring compound that has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities. These application notes provide a comprehensive guide for utilizing various cell-based assays to characterize the biological effects of this compound. The protocols detailed herein are designed to enable researchers to assess its cytotoxicity, impact on apoptosis, and influence on cell cycle progression in cancer cell lines.

The primary mechanism of action for this compound involves the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of mitotic progression.[1] By targeting the Polo-Box Domain (PBD) of Plk1, this compound disrupts downstream signaling, leading to mitotic arrest at the G2/M phase and subsequent induction of apoptosis. These notes will guide users through the experimental workflows to investigate these phenomena.

Data Presentation

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. This data provides a comparative reference for selecting appropriate cell lines and concentration ranges for in vitro studies.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer7 - 30
A549Lung Cancer7 - 30
HGCGastric Cancer7 - 30
HCT-8/VNavelbine-Resistant Colon Cancer3.55

Table 1: Cytotoxicity of this compound against various cancer cell lines. Data compiled from published studies.[1]

Signaling Pathway

The primary molecular target of this compound is Polo-like kinase 1 (Plk1). Plk1 plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its activity is essential for centrosome maturation, spindle formation, and cytokinesis. This compound inhibits Plk1 by binding to its Polo-Box Domain (PBD), thereby preventing the localization and activation of Plk1 at its subcellular targets. This inhibition disrupts the G2/M checkpoint and ultimately triggers the apoptotic cascade.

Plk1_Signaling_Pathway Plk1 Signaling Pathway and Inhibition by this compound G2_Phase G2 Phase Plk1 Plk1 G2_Phase->Plk1 Activation M_Phase M Phase (Mitosis) Mitotic_Entry Mitotic Entry M_Phase->Mitotic_Entry Spindle_Formation Spindle Formation M_Phase->Spindle_Formation Cdc25C Cdc25C Plk1->Cdc25C Phosphorylates & Activates Apoptosis Apoptosis Plk1->Apoptosis Inhibition leads to CyclinB_CDK1 Cyclin B/CDK1 Cdc25C->CyclinB_CDK1 Activates CyclinB_CDK1->M_Phase Drives Aristolactam_AIIIA This compound Aristolactam_AIIIA->Inhibition Inhibition->Plk1 Inhibits (Binds to PBD) MTT_Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Apoptosis_Workflow Start Seed & Treat Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze CellCycle_Workflow Start Seed & Treat Cells Harvest Harvest & Wash Cells Start->Harvest Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain Stain with PI & RNase A Fix->Stain Incubate Incubate (30 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols: Aristolactam AIIIA Cytotoxicity Assay in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA is a member of the aristolactam family of compounds, which are degradation products of aristolochic acids. These compounds have garnered interest in cancer research due to their potential cytotoxic activities. This document provides detailed protocols for assessing the cytotoxicity of this compound in the human lung adenocarcinoma cell line, A549. Furthermore, it summarizes the known effects of this compound on cell proliferation and outlines the putative signaling pathways involved in its mechanism of action.

Data Presentation

Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the reported cytotoxic effects of this compound on A549 cells.

CompoundCell LineAssayIC50 ValueReported Effects
This compoundA549SRB7 - 30 µmol/L[1]Inhibition of proliferation, induction of G2/M phase cell cycle arrest.[1]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay. Both are colorimetric assays suitable for high-throughput screening.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell density by measuring cellular protein content.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: MTT Cytotoxicity Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, add the compound dilutions to the wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the cell viability and IC50 values as described for the SRB assay.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed A549 Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h fix_stain Fix and Stain (SRB or MTT) incubate_48_72h->fix_stain solubilize Solubilize Dye fix_stain->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity assay in A549 cells.

Putative Signaling Pathway of Aristolactam-Induced Cytotoxicity in A549 Cells

Based on studies of the closely related Aristolactam AII, the following pathway is proposed for this compound-induced cytotoxicity in A549 cells.[2]

G cluster_input Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway aristolactam This compound cyclin_cdk Cyclin E/A, CDK2, Cdc2 aristolactam->cyclin_cdk down-regulates p21_p27_p53 p21, p27, p53 aristolactam->p21_p27_p53 up-regulates bax Bax aristolactam->bax up-regulates bcl2 Bcl-2 aristolactam->bcl2 down-regulates g2m_arrest G2/M Arrest cyclin_cdk->g2m_arrest p21_p27_p53->g2m_arrest caspases Caspase 3/8 bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Investigating the Impact of Aristolactam AIIIA on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Aristolactam AIIIA on the cell cycle, supported by detailed experimental protocols. This compound, a naturally occurring alkaloid, has demonstrated potential as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document outlines the methodologies to investigate these effects and summarizes the key findings from existing research.

Application Notes

This compound has been shown to exert its cytotoxic effects by arresting the cell cycle at the G2/M phase.[2][3] This activity is often associated with the induction of apoptosis.[2] The underlying mechanisms are believed to involve the generation of reactive oxygen species (ROS) and the modulation of key cell cycle regulatory proteins.[4][5]

Key Findings on this compound's Effect on Cell Cycle:
  • Induces G2/M Phase Arrest: Studies have indicated that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle in cancer cells.[2]

  • Modulation of Cell Cycle Proteins: The compound has been observed to influence the expression of critical cell cycle regulators. For instance, related aristolactams have been shown to decrease the levels of Cyclin E, Cyclin A, CDK2, and Cdc2, while increasing the expression of p21, p27, and p53.[6]

  • Induction of Apoptosis: Cell cycle arrest induced by this compound is often followed by apoptosis, suggesting a link between these two processes.[2]

  • Overcoming Multidrug Resistance: Research suggests that this compound can overcome multidrug resistance in cancer cells, partly through the induction of ROS accumulation and cell cycle arrest.[4]

Quantitative Data Summary

The following table summarizes the cytotoxic and cell cycle effects of this compound and related compounds on various cancer cell lines as reported in the literature.

CompoundCell LineAssayEndpointResultReference
This compoundA-549 (Human Lung Carcinoma)CytotoxicityIC502.40 x 10⁻⁵ M[2]
Aristolactam AIIA549 (Human Lung Carcinoma)Cell Cycle AnalysisCell Cycle Phase ArrestS or G2/M phase[6]
Aristolactam BIIA549 (Human Lung Carcinoma)Cell Cycle AnalysisCell Cycle Phase ArrestS or G2/M phase[6]
Aristolochic Acid ILLC-PK1 (Porcine Kidney Epithelial)Cell Cycle AnalysisCell Cycle Phase ArrestG2/M phase[7]
A. ringens extractCaco-2 (Human Colorectal Adenocarcinoma)Cell Cycle AnalysisCell Cycle Phase ArrestG1 phase[8]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., A-549) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with the culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Replace the medium in the wells with the medium containing this compound. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.[9][10]

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 200 µl of PBS. While vortexing gently, add 2 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate the cells at 4°C overnight.[11]

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µl of PBS containing 30 µg/ml RNase A and 300 µM propidium iodide.[11]

  • Incubation: Incubate the samples in the dark at 37°C for 30 minutes.[11]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, exciting the PI at 488 nm and measuring the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins
  • Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin A, Cyclin E, CDK2, Cdc2, p21, p27, p53, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G2_M_Arrest_Pathway cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome Aristolactam_AIIIA This compound ROS ↑ Reactive Oxygen Species (ROS) Aristolactam_AIIIA->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 DNA_Damage->p53 p21 ↑ p21 p53->p21 CDK1_CyclinB ↓ CDK1/Cyclin B p21->CDK1_CyclinB G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK1_CyclinB->G2_M_Arrest

Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_protein Protein Analysis Cell_Culture 1. Cell Culture (e.g., A-549) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Protein_Extraction 3a. Protein Extraction Treatment->Protein_Extraction Fixation 4. Fixation (70% Ethanol) Harvesting->Fixation Staining 5. PI/RNase Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Western_Blot 4a. Western Blot Protein_Extraction->Western_Blot

Caption: Experimental workflow for investigating this compound's effect on the cell cycle.

References

Aristolactam AIIIA as a DNA Topoisomerase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA, a phenanthrene (B1679779) lactam, is a naturally occurring compound found in various plant species of the Aristolochia genus. While the parent compounds, aristolochic acids, are known for their nephrotoxicity and carcinogenicity, several aristolactam derivatives have emerged as compounds of interest in cancer research due to their significant antitumor activities. Emerging evidence suggests that the cytotoxic effects of aristolactams, including this compound, may be attributed to their ability to induce apoptosis and cause cell cycle arrest. Although direct enzymatic inhibition of DNA topoisomerases by this compound is not extensively documented, its structural similarity to other known topoisomerase-inhibiting alkaloids and its observed cellular effects warrant investigation into this potential mechanism of action.

This document provides a comprehensive overview of the known anti-cancer activities of this compound, detailed protocols for evaluating its potential as a DNA topoisomerase inhibitor, and methods for characterizing its effects on cancer cells.

Data Presentation: Cytotoxic and Anti-proliferative Activity of this compound

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHeLaCervical Cancer7 - 30[1]
This compoundA549Lung Cancer7 - 30[1]
This compoundHGCGastric Cancer7 - 30[1]
This compoundHCT-8/V (Navelbine-resistant)Colon Cancer3.55[1]
This compoundHK-2Human Kidney (non-cancer)Time- and dose-dependent cytotoxicity observed[2]

Potential Mechanism of Action

The primary mechanism of action for many anticancer drugs involves the inhibition of DNA topoisomerases.[3] These essential nuclear enzymes resolve topological problems in DNA during replication, transcription, and recombination.[3] Topoisomerase inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately, apoptosis.[3]

While direct evidence is limited, the chemical structure of this compound, an alkaloid, is similar to other alkaloids that have been shown to inhibit DNA topoisomerase I by stabilizing the enzyme-DNA complex.[4] The observed biological activities of this compound, such as the induction of apoptosis and cell cycle arrest, are consistent with the downstream effects of topoisomerase inhibition.

In addition to its potential role as a topoisomerase inhibitor, this compound has also been shown to target the polo-box domain of polo-like kinase 1 (PLK-1), a key regulator of mitosis, leading to mitotic arrest and spindle abnormalities.[5]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the potential of this compound as a DNA topoisomerase inhibitor and for characterizing its cellular effects.

Protocol 1: DNA Topoisomerase I Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human DNA Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • Sterile, nuclease-free water

  • Stop/Loading Dye (containing SDS and a tracking dye)

  • Agarose (B213101)

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Camptothecin).

    • Sterile, nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of human DNA Topoisomerase I to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop/Loading Dye.

  • Load the samples onto a 1% agarose gel in TBE buffer.

  • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of the supercoiled form compared to the control.

Protocol 2: DNA Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human DNA Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • Sterile, nuclease-free water

  • Stop/Loading Dye

  • Agarose

  • TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of ATP solution

    • 1 µL of kDNA (e.g., 0.2 µg/µL)

    • Varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Etoposide).

    • Sterile, nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of human DNA Topoisomerase IIα to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop/Loading Dye.

  • Load the samples onto a 1% agarose gel in TBE buffer.

  • Run the gel at a constant voltage.

  • Stain and visualize the DNA bands.

  • Interpretation: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G2/M phase arrest.[1][6]

Protocol 5: Apoptosis Detection by PARP Cleavage (Western Blot)

Cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Treat cells with this compound for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Interpretation: An increase in the cleaved PARP fragment (89 kDa) indicates the induction of apoptosis. This compound has been shown to induce PARP cleavage in HeLa cells.[5]

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_cellular Cellular Assays cluster_mechanism Mechanism of Action start This compound topo_assay Topoisomerase I/II Assays start->topo_assay cytotoxicity Cytotoxicity Assay (MTT) topo_assay->cytotoxicity Active? cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay (PARP Cleavage) cytotoxicity->apoptosis moa Elucidation of MOA cell_cycle->moa apoptosis->moa

Caption: General workflow for screening this compound as a potential topoisomerase inhibitor.

apoptosis_pathway aiiia This compound topo DNA Topoisomerase Inhibition (Inferred) aiiia->topo dna_damage DNA Strand Breaks topo->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (pro-apoptotic) Up-regulation p53->bax bcl2 Bcl-2 (anti-apoptotic) Down-regulation p53->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis

Caption: Inferred signaling pathway for this compound-induced apoptosis.

cell_cycle_arrest aiiia This compound plk1 PLK-1 Inhibition aiiia->plk1 spindle Spindle Abnormalities plk1->spindle g2m_checkpoint G2/M Checkpoint spindle->g2m_checkpoint mitotic_arrest Mitotic Arrest g2m_checkpoint->mitotic_arrest

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for Aristolactam AIIIA in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIA, a phenanthrene (B1679779) lactam alkaloid, has emerged as a promising natural product for the development of novel therapeutic agents. Primarily recognized for its cytotoxic effects against various cancer cell lines, it also exhibits noteworthy anti-inflammatory properties. These biological activities are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, including the NF-κB pathway. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.

Therapeutic Potential and Mechanism of Action

This compound demonstrates a multi-faceted mechanism of action, making it a compelling candidate for drug development. Its primary therapeutic applications lie in oncology and inflammatory diseases.

  • Anticancer Activity: this compound exerts potent cytotoxic effects against a range of cancer cells, including those resistant to conventional chemotherapeutic agents.[1] Its anticancer mechanism involves the induction of apoptosis, characterized by the cleavage of poly (ADP-ribose) polymerase (PARP), and the arrest of the cell cycle at the G2/M phase.[2][3] This disruption of the cell cycle is associated with the induction of spindle abnormalities.[1]

  • Anti-inflammatory Activity: The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the reported cytotoxic activity of this compound against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HeLaCervical CancerSRB7 - 30[1]
A549Lung CancerSRB7 - 30[1]
HGCGastric CancerSRB7 - 30[1]
HCT-8/VDrug-Resistant Colon CancerSRB3.55[1]
HK-2Human Kidney (for cytotoxicity comparison)MTT> Cepharanone B & Aristolactam AII[4]

Table 2: Anti-inflammatory Activity of Aristolactams

CompoundAssayModelEffectReference
Aristolactam ICytokine InhibitionLPS-stimulated THP-1 cellsInhibition of IL-6 and TNF-α[5]
Aristolactam BIIIn vivo anti-inflammatoryCarrageenan-induced paw edema in miceReduction in paw edema[6]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Western Blotting for PARP Cleavage

This protocol assesses the induction of apoptosis by detecting the cleavage of PARP.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary anti-PARP antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Protocol 4: In Vitro Anti-inflammatory Activity Assessment

This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflows

Aristolactam_AIIIA_Anticancer_Mechanism cluster_effects Cellular Effects This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Induction of Oxidative Stress Induction of Oxidative Stress Cancer Cell->Induction of Oxidative Stress Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cancer Cell->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cancer Cell->Apoptosis

Caption: Anticancer mechanism of this compound.

Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes (TNF-a, IL-6) Pro-inflammatory Genes (TNF-a, IL-6) Nucleus->Pro-inflammatory Genes (TNF-a, IL-6) activates transcription This compound This compound This compound->IKK Complex inhibits

Caption: Inhibition of the NF-kB signaling pathway.

Cytotoxicity_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound Incubate (48-72h) Incubate (48-72h) Treat with this compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Aristolactam IIIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and experimental use of Aristolactam IIIA. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.

Introduction to Aristolactam IIIA

Aristolactam IIIA is a naturally occurring alkaloid found in certain plants of the Aristolochiaceae family. It belongs to a class of compounds known as aristolactams, which are structurally related to aristolochic acids. Research has indicated that Aristolactam IIIA exhibits biological activities, including cytotoxic effects against various cancer cell lines. Its mechanism of action is understood to involve the induction of apoptosis and cell cycle arrest, making it a compound of interest in cancer research and drug development.

Handling and Storage Protocols

Proper handling and storage of Aristolactam IIIA are crucial to ensure its stability and the safety of laboratory personnel.

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling Aristolactam IIIA.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent and then with soap and water.

2.2. Storage Conditions:

  • Container: Store Aristolactam IIIA in a tightly sealed, light-resistant container.

  • Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Quantitative Data

The following table summarizes the known quantitative data for Aristolactam IIIA.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₃NO₄
Molecular Weight 295.29 g/mol
Appearance Typically a solid powder
Solubility 20 mM in Water, 50 mM in DMSO[1]
Stability No specific stability data available. It is recommended to protect from light and moisture and store at low temperatures to minimize degradation. A stability study is advised for long-term experiments.

Experimental Protocols

The following are detailed protocols for common experiments involving Aristolactam IIIA.

4.1. Preparation of Stock Solutions:

For in vitro experiments, it is recommended to prepare a concentrated stock solution of Aristolactam IIIA in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute it to the final working concentration in the cell culture medium.

  • Materials:

    • Aristolactam IIIA powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of Aristolactam IIIA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the tube until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

4.2. Cell Viability Assay (MTT Assay):

This protocol is used to assess the cytotoxic effects of Aristolactam IIIA on cultured cells.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • Aristolactam IIIA stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Aristolactam IIIA in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Aristolactam IIIA. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptosis induced by Aristolactam IIIA.

  • Materials:

    • Cells treated with Aristolactam IIIA

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of Aristolactam IIIA for the specified time. Include both untreated and vehicle-treated controls.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Interpretation:

        • Annexin V-negative/PI-negative: Live cells

        • Annexin V-positive/PI-negative: Early apoptotic cells

        • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

4.4. Cell Cycle Analysis (Propidium Iodide Staining):

This protocol is used to determine the effect of Aristolactam IIIA on cell cycle distribution.

  • Materials:

    • Cells treated with Aristolactam IIIA

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with Aristolactam IIIA at the desired concentrations and for the appropriate duration.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

5.1. Proposed Signaling Pathway for Aristolactam IIIA-Induced Apoptosis

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by Aristolactam IIIA, based on the known effects of related compounds.

apoptosis_pathway aristolactam Aristolactam IIIA bcl2 Bcl-2 aristolactam->bcl2 Inhibits bax Bax aristolactam->bax Promotes mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bcl2->mitochondrion Inhibits bax->mitochondrion Promotes Mitochondrial Permeabilization caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by Aristolactam IIIA.

5.2. Proposed Signaling Pathway for Aristolactam IIIA-Induced G2/M Cell Cycle Arrest

The diagram below outlines the potential mechanism by which Aristolactam IIIA may induce G2/M phase cell cycle arrest.

cell_cycle_arrest_pathway aristolactam Aristolactam IIIA cyclin_b1_cdk1 Cyclin B1/CDK1 Complex aristolactam->cyclin_b1_cdk1 Inhibits g2m_arrest G2/M Arrest g2_phase G2 Phase m_phase M Phase (Mitosis) cyclin_b1_cdk1->m_phase Promotes g2_phase->m_phase Progression g2_phase->g2m_arrest Leads to

Caption: Proposed mechanism of Aristolactam IIIA-induced G2/M cell cycle arrest.

5.3. Experimental Workflow for Investigating Aristolactam IIIA's Effects

The following workflow provides a logical sequence for studying the biological effects of Aristolactam IIIA.

experimental_workflow start Start stock_prep Prepare Aristolactam IIIA Stock Solution start->stock_prep mtt_assay Cell Viability Assay (MTT) stock_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Determine IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay Determine IC50 western_blot Western Blot Analysis (Bax, Bcl-2, Caspases, Cyclin B1, CDK1) apoptosis_assay->western_blot cell_cycle_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying Aristolactam IIIA.

References

Troubleshooting & Optimization

Improving Aristolactam AIIIA solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Aristolactam AIIIA for in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a naturally occurring phenanthrene (B1679779) lactam alkaloid. It is a metabolite of aristolochic acid. In research, it is investigated for its potential anticancer properties, including its ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Studies suggest it may help in overcoming multidrug resistance in cancer.[1][2]

Q2: What are the main challenges when working with this compound in in vitro assays?

The primary challenge in using this compound for aqueous-based in vitro assays is its poor water solubility. This can lead to precipitation of the compound in cell culture media, resulting in inaccurate and non-reproducible experimental outcomes.

Q3: Which solvents are recommended for dissolving this compound?

Based on data for aristolactam analogues and general practices for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3] Methanol has also been used to prepare stock solutions for cytotoxicity assays.

Q4: What is the recommended concentration for a stock solution of this compound?

Q5: How can I avoid solvent-induced cytotoxicity in my cell-based assays?

To prevent the solvent from affecting your experimental results, the final concentration of the solvent in the cell culture medium should be kept to a minimum. For DMSO, it is recommended that the final concentration does not exceed 0.5% (v/v).[3] It is essential to include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Solubility Issues

This guide provides systematic steps to address common solubility problems encountered with this compound during in vitro experiments.

Problem: Precipitate forms when adding this compound stock solution to aqueous cell culture medium.
  • Possible Cause 1: Low aqueous solubility of this compound.

    • Solution: Employ a co-solvent strategy. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous medium, do so in a stepwise manner, ensuring rapid mixing to avoid localized high concentrations that can lead to precipitation.

  • Possible Cause 2: The concentration of the organic solvent in the final solution is too low to maintain solubility.

    • Solution: While keeping the final solvent concentration low is important to avoid cytotoxicity, ensure it is sufficient to maintain the solubility of this compound at the desired final concentration. You may need to optimize the balance between compound solubility and solvent toxicity for your specific cell line.

  • Possible Cause 3: The stock solution was not properly prepared or stored.

    • Solution: Ensure the stock solution is clear and free of any undissolved particles. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Problem: Inconsistent or non-reproducible results in bioassays.
  • Possible Cause: Incomplete dissolution or precipitation of this compound.

    • Solution: Visually inspect your prepared solutions and the wells of your cell culture plates under a microscope for any signs of precipitation. If precipitation is observed, you will need to revise your solubilization protocol. Consider using techniques like gentle warming or sonication to aid in the initial dissolution of the stock solution, though be cautious about the thermal stability of the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds to guide your experimental design.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer7 - 30
A549Lung Cancer7 - 30

Source: Inferred from data on closely related aristolactam compounds.[3]

Table 2: Recommended Starting Conditions for Stock Solution Preparation

CompoundSolventRecommended Stock ConcentrationFinal Solvent Concentration in Medium
This compound (inferred)DMSO10 mM≤ 0.5%
9-Methoxyaristolactam IDMSO10 mM≤ 0.5%[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound to be used for calculation).

  • Dissolution: Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.

  • Mixing: Tightly cap the tube and vortex at a high speed until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation upon addition to the aqueous medium, perform an intermediate dilution in a serum-containing medium or fetal bovine serum (FBS). For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture wells to reach the desired final experimental concentration. Ensure the final DMSO concentration remains at or below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells, ensuring the final solvent concentration matches that of the experimental wells.

Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways affected by aristolactam compounds, leading to apoptosis and cell cycle arrest in cancer cells. This is a generalized pathway based on the known effects of aristolactam analogues like Aristolactam AII.[4]

Aristolactam_Signaling_Pathway Aristolactam_AIIIA This compound p53 p53 Activation Aristolactam_AIIIA->p53 Bax Bax Upregulation Aristolactam_AIIIA->Bax Bcl2 Bcl-2 Downregulation Aristolactam_AIIIA->Bcl2 p21 p21/p27 Upregulation p53->p21 Cyclin_CDK Cyclin/CDK Inhibition p21->Cyclin_CDK Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M phase) Cyclin_CDK->Cell_Cycle_Arrest Caspases Caspase Activation (Caspase-3, -8) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathway of this compound in cancer cells.

Experimental Workflow

The diagram below outlines the general workflow for preparing this compound for in vitro assays, from stock solution preparation to final application in cell culture.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make 10 mM Stock weigh->dissolve store Store Stock Solution at -20°C/-80°C dissolve->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium (Final DMSO ≤ 0.5%) thaw->dilute treat Treat Cells in Culture dilute->treat assay Perform In Vitro Assay treat->assay

Caption: Workflow for this compound solution preparation for in vitro assays.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting solubility issues with this compound.

Troubleshooting_Logic rect_node rect_node start Precipitate Observed in Aqueous Medium? check_stock Is Stock Solution Clear? start->check_stock Yes success Solution Stable. Proceed with Experiment. start->success No remake_stock Remake Stock Solution. Ensure complete dissolution. check_stock->remake_stock No stepwise_dilution Use Stepwise Dilution and Rapid Mixing. check_stock->stepwise_dilution Yes remake_stock->check_stock check_dmso Is Final DMSO Concentration Sufficient? stepwise_dilution->check_dmso optimize_dmso Optimize Final DMSO Concentration (≤ 0.5%) check_dmso->optimize_dmso No check_dmso->success Yes optimize_dmso->start

Caption: Troubleshooting decision tree for this compound solubility.

References

Technical Support Center: Aristolactam AIIIA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aristolactam AIIIA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is consistently low. What are the most common synthetic strategies to improve it?

A1: Low yields in the synthesis of this compound and related structures can often be attributed to inefficient or non-optimized synthetic routes. Two modern and effective strategies that have demonstrated higher yields are the Suzuki-Miyaura coupling reaction and a synergistic approach involving C-H bond activation and dehydro-Diels-Alder reactions.[1][2][3] Older methods have been noted for their relative inefficiency.[1]

  • Suzuki-Miyaura Coupling: This versatile approach involves the coupling of a key ring-A precursor with a variety of benzaldehyde (B42025) 2-boronates.[1][4] This method has been successfully used to synthesize a range of aristolochic acids and their lactams.[1]

  • C-H Bond Activation/Dehydro-Diels-Alder Reaction: This efficient two-step synthesis utilizes readily available starting materials like aromatic acids and alkyl amines.[2] It involves the preparation of 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed oxidative cyclization, followed by a dehydro-Diels-Alder reaction with benzynes.[2][3]

Q2: I am using a Suzuki-Miyaura coupling approach, but my yields for the key phenanthrene (B1679779) intermediate are poor (below 50%). How can I optimize this step?

A2: Achieving a good yield in the Suzuki-Miyaura coupling/aldol condensation step is crucial for the overall success of the synthesis. Yields for this step have been reported in the range of 56% to 77% after chromatographic purification.[1] Here are some key factors to consider for optimization:

  • Precursor Quality: The success of the coupling reaction heavily relies on the purity and stability of your precursors. A key ring-A precursor, the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol, has been generated in excellent yield and is crucial for this pathway.[1][4][5]

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is critical. A successful protocol uses tetrakis(triphenylphosphine)palladium (B116648) as the catalyst in the presence of cesium carbonate in aqueous dioxane at 95 °C.[1]

  • Side Reactions: Be aware of potential side reactions. For instance, attempts to form acid chlorides from related structures using SOCl₂ have led to unwanted chlorinated byproducts.[1]

Below is a table summarizing reported yields for the Suzuki-Miyaura coupling/condensation step to form various phenanthrene intermediates.

Ring-C Precursor (Benzaldehyde 2-boronate)Phenanthrene ProductYield (%)
21a36a56-77
21b36b56-77
21c36c56-77
21d36d56-77
21e36e56-77
21f36f56-77
21g36g56-77
21h36h56-77

Data adapted from a versatile synthesis of aristolochic acids and their major metabolites.[1]

Q3: My ruthenium-catalyzed oxidative cyclization to form the 3-methyleneisoindolin-1-one (B1254794) intermediate is not providing the reported ~78% yield. What could be the issue?

A3: This C-H bond activation step is a key part of an efficient route to aristolactam alkaloids.[2] To achieve the reported 78% yield, meticulous attention to the reaction setup is necessary.

  • Catalyst System: The specific catalyst system is crucial. The reported high-yield procedure uses a combination of [{RuCl₂(p-cymene)}₂], AgSbF₆, and Cu(OAc)₂·H₂O.[2] Ensure all components are present in the correct molar ratios.

  • Reaction Atmosphere and Temperature: The reaction is conducted under an oxygen atmosphere at 120 °C.[2] Inadequate oxygen supply or temperature fluctuations can significantly impact the reaction efficiency.

  • Starting Material Purity: As with any synthesis, the purity of the starting N-methyl benzamide (B126) and phenyl vinyl sulfone is important for a clean reaction and high yield.

Q4: The dehydro-Diels–Alder reaction step in my synthesis is resulting in a mixture of products or a low yield of the desired aristolactam. How can I improve this?

A4: The dehydro-Diels-Alder reaction of 3-methyleneisoindolin-1-ones with benzynes can be highly efficient, with reported yields of 66-69%.[2] However, regioselectivity can be a concern with unsymmetrical benzynes.

  • Benzyne (B1209423) Precursor and Reaction Conditions: The choice of benzyne precursor and the conditions for its in-situ generation are critical. The use of CsF in CH₃CN at 30 °C has been reported to be effective.[2]

  • Regioselectivity: When using unsymmetrical benzynes, the formation of regioisomers is possible. For example, one unsymmetrical benzyne yielded a 9:1 ratio of regioisomeric products, while another provided the desired aristolactam in a highly regioselective manner.[2] Careful selection of the benzyne precursor can maximize the yield of the desired isomer.

The table below shows yields for the dehydro-Diels-Alder reaction with different benzyne precursors.

3-Methyleneisoindolin-1-oneBenzyne PrecursorAristolactam ProductYield (%)Regioisomeric Ratio
3g7a9a66N/A
37f (unsymmetrical)9v + 9v'669:1
37g (unsymmetrical)9w69Highly regioselective

Data adapted from an efficient route to synthesize aristolactam alkaloids.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling and Aldol Condensation

This protocol describes the coupling of the key ring-A precursor with a benzaldehyde 2-boronate to form the phenanthrene intermediate.[1]

Materials:

  • Tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol (Ring-A precursor)

  • Benzaldehyde 2-boronate (Ring-C precursor)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Cesium carbonate

  • Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve the Ring-A precursor and the benzaldehyde 2-boronate in a mixture of dioxane and water.

  • Add cesium carbonate to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction mixture to 95 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenanthrene intermediate.

Protocol 2: Ruthenium-Catalyzed Oxidative Cyclization

This protocol details the synthesis of the 3-methyleneisoindolin-1-one intermediate via C-H bond activation.[2]

Materials:

  • N-methyl benzamide

  • Phenyl vinyl sulfone

  • [{RuCl₂(p-cymene)}₂] (5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂·H₂O (0.5 equiv.)

  • Solvent (e.g., 1,2-dichloroethane)

  • Oxygen balloon

Procedure:

  • To a reaction tube, add N-methyl benzamide, phenyl vinyl sulfone, [{RuCl₂(p-cymene)}₂], AgSbF₆, and Cu(OAc)₂·H₂O.

  • Evacuate and backfill the tube with oxygen (repeat 3 times) and leave it under an oxygen balloon.

  • Place the reaction tube in a preheated oil bath at 120 °C.

  • Stir the reaction for 36 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-methyleneisoindolin-1-one.

Visualized Workflows

Suzuki_Miyaura_Workflow cluster_precursors Starting Materials cluster_reaction Key Reaction Step cluster_product Intermediate & Final Product RingA Ring A Precursor (Iodo-nitromethylbenzyl alcohol derivative) Coupling Suzuki-Miyaura Coupling & Aldol Condensation RingA->Coupling RingC Ring C Precursor (Benzaldehyde 2-boronate) RingC->Coupling Phenanthrene Phenanthrene Intermediate Coupling->Phenanthrene Pd Catalyst, Base 95°C, 56-77% Yield Aristolactam This compound Phenanthrene->Aristolactam Further Steps (e.g., Reduction, Cyclization)

Caption: Workflow for Aristolactam synthesis via Suzuki-Miyaura coupling.

CH_Activation_Workflow cluster_step2 Step 2: Cycloaddition Benzamide Aromatic Amide Alkene Vinyl Sulfone Isoindolinone 3-Methyleneisoindolin-1-one Benzamide->Isoindolinone Benzamide->Isoindolinone Alkene->Isoindolinone Alkene->Isoindolinone Dehydro-Diels-Alder ~66-69% Yield Benzyne Benzyne (in-situ) Aristolactam Aristolactam Product Isoindolinone->Aristolactam Isoindolinone->Aristolactam Dehydro-Diels-Alder ~66-69% Yield Benzyne->Aristolactam Benzyne->Aristolactam Dehydro-Diels-Alder ~66-69% Yield

Caption: Workflow for Aristolactam synthesis via C-H Activation/Diels-Alder.

References

Technical Support Center: Aristolactam AIIIA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam AIIIA extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a very low yield of this compound from my plant material. What are the potential causes and how can I improve it?

A1: Low yield is a common challenge in natural product extraction.[1] Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Plant Material Quality and Preparation:

    • Source and Storage: The concentration of this compound can vary depending on the plant species, geographical location, harvest time, and storage conditions.[1] Ensure you are using a verified, high-quality source. Improper storage can lead to degradation of the target compound.

    • Grinding: Inadequate grinding of the plant material reduces the surface area available for solvent extraction. Ensure the material is dried and finely powdered to a consistent particle size.[1][2]

  • Extraction Solvent and Method:

    • Solvent Polarity: this compound is soluble in various organic solvents. The choice of solvent is critical and should be optimized.[1] Methanol (B129727), particularly an 80% methanol in water solution, has been shown to be effective for extracting aristolactams.[3] A mixture of methanol and DMSO has also been reported to enhance extraction efficiency.[4] Experimenting with a solvent gradient (e.g., sequential extractions with solvents of increasing polarity) may improve yield.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A common starting point is a 10:1 or 20:1 solvent-to-solid ratio (mL/g), which can be further optimized.[3]

    • Extraction Time and Temperature: While longer extraction times and higher temperatures can increase yield, they also risk degrading thermo-labile compounds.[1] For methods like maceration, ensure sufficient agitation and duration (e.g., 72 hours at room temperature).[5] For ultrasound-assisted extraction (UAE), shorter durations (e.g., 30 minutes) are often sufficient.[6]

  • Extraction Technique:

    • Maceration vs. Advanced Techniques: Simple maceration may not be as efficient as other methods. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration, which can lead to higher yields in shorter times.[1]

Q2: My crude extract is highly impure, containing significant amounts of chlorophyll (B73375) and other pigments. How can I clean up my sample before final purification?

A2: A high level of impurities can complicate downstream purification steps. Consider the following pre-purification strategies:

  • Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like petroleum ether or hexane. This step will remove lipids, waxes, and chlorophyll, which can interfere with subsequent purification.[2][5]

  • Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform) to separate compounds based on their polarity.[5]

  • Solid-Phase Extraction (SPE): SPE is an effective technique for sample cleanup. A C18 or a specialized phase column can be used to retain this compound while allowing more polar or non-polar impurities to be washed away.[7]

Q3: I am observing degradation of my this compound during the extraction process. What steps can I take to minimize this?

A3: Degradation can be a significant issue, especially with compounds sensitive to heat, light, or pH.

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C).[1] For extraction, consider non-thermal methods like UAE at a controlled temperature or maceration at room temperature.[1]

  • Light Protection: Some aristolactam compounds can be light-sensitive.[2] It is good practice to protect your samples from direct light by using amber glassware or covering your vessels with aluminum foil.

  • pH Management: The stability of alkaloids can be pH-dependent. Unless your protocol specifies acidic or basic conditions, it is generally advisable to maintain a neutral pH during extraction.[1]

  • Minimize Extraction Time: Prolonged exposure to extraction conditions can increase the chances of degradation. Optimize your extraction time to be as short as is effective.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of this compound and related compounds.

Table 1: Analytical Method Performance for Aristolactam Alkaloids

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Aristolactam AIILC-MS/MS0.15 ng/g[4]-80.2 - 110[4]
Aristolactam IOn-line SPE-LC/MS/MS-0.006 ng (on column)[9]98.0 - 99.5[9]
Aristolactam IIOn-line SPE-LC/MS/MS-0.024 ng (on column)[9]98.0 - 99.5[9]
Aristolochic Acid IHPLC-DAD-0.138 µg/mL[10]-
Aristolochic Acid IIHPLC-DAD-0.558 µg/mL[10]-

Table 2: Cytotoxicity of Aristolactam and Related Compounds

CompoundCell LineIC50 Value
Aristolactam BIIHepG20.2 µM[11][12]
Aristolochic Acid IHepG29.7 µM[11][12]
Aristolochia mollissima ExtractHepG250.2 µM[11][12]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from a general method for the extraction of aristolactams from plant material.[3][6]

  • Sample Preparation:

    • Dry the plant material (e.g., roots or stems of Aristolochia species) in the shade until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 20-40 mesh).[1]

  • Extraction:

    • Accurately weigh 0.5 g of the powdered plant material and place it into a 50 mL conical flask.

    • Add 20 mL of 80% methanol (methanol:water, 80:20 v/v) to the flask.[3]

    • Place the flask in an ultrasonic water bath.

    • Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 25°C) and frequency (e.g., 40 kHz).[3]

  • Recovery:

    • After extraction, allow the flask to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small volume of the extraction solvent (e.g., 5 mL) to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Storage:

    • Store the crude extract in a sealed, light-protected vial at -20°C for further purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Aristolactam Analysis

This protocol provides a general method for the separation and analysis of aristolactams.[5][6]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 25% B

    • 10-12 min: 25-40% B

    • 12-17 min: 40% B

    • 17-17.01 min: 40-80% B

    • 17.01-20 min: 80% B

    • 20-20.01 min: 80-25% B

    • 20.01-25 min: 25% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 1 µL.

  • Detection: UV detection at 254 nm or MS detection in positive ion mode.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Aristolochia sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Methanol, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration pre_purification Pre-purification (Defatting, LLE, SPE) concentration->pre_purification chromatography Column Chromatography (Silica Gel) pre_purification->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis Signaling_Pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_pathways Affected Signaling Pathways AA Aristolochic Acid (AA) Metabolism Nitroreduction (CYP1A1/1A2, NQO1) AA->Metabolism AL_NOH N-hydroxyaristolactam Metabolism->AL_NOH Nitrenium_Ion Aristolactam Nitrenium Ion AL_NOH->Nitrenium_Ion DNA DNA Nitrenium_Ion->DNA covalent binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Gene Mutation (e.g., p53) DNA_Adducts->Mutation PI3K_Akt PI3K/Akt Pathway Mutation->PI3K_Akt MAPK MAPK Pathway Mutation->MAPK NFkB NF-κB Pathway Mutation->NFkB STAT3 STAT3 Pathway Mutation->STAT3 Apoptosis Apoptosis Inflammation Inflammation PI3K_Akt->Apoptosis MAPK->Apoptosis NFkB->Inflammation STAT3->Inflammation

References

Technical Support Center: Optimizing UPLC-MS/MS for Aristolactam Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aristolactam isomers by UPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of aristolactam isomers so challenging?

A1: The primary challenge in separating aristolactam isomers lies in their high structural similarity. Isomers possess the same mass and often exhibit very similar physicochemical properties, leading to co-elution in standard chromatographic systems. Their analogous structures result in nearly identical retention times, making baseline separation difficult to achieve.[1]

Q2: What are the most common aristolactam isomers that tend to co-elute?

A2: Due to their structural similarities, aristolactam I and II are frequently reported to co-elute.[2] Depending on the complexity of the sample matrix, other aristolactam analogues may also co-elute with each other or with matrix components.

Q3: Which type of UPLC column is most effective for separating aristolactam isomers?

A3: While a standard C18 column is a common starting point, resolving structurally similar aristolactam isomers often requires alternative stationary phases.[1][2] Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are highly recommended as they can provide alternative selectivities through pi-pi interactions with the aromatic rings of the aristolactams, enhancing separation.[1][2] For chiral separations, a dedicated chiral stationary phase (CSP) is necessary.[1]

Q4: What is the most suitable detection method for aristolactam analysis?

A4: Tandem mass spectrometry (MS/MS) is the preferred method for the detection of aristolactams due to its high sensitivity and selectivity.[2] It allows for the differentiation of isomers based on their specific fragmentation patterns, even if they are not completely separated chromatographically. A Diode Array Detector (DAD) can also be utilized, as aristolactams exhibit strong UV absorbance, and it can aid in assessing peak purity.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the UPLC-MS/MS analysis of aristolactam isomers.

Issue 1: Poor Peak Resolution or Complete Co-elution of Isomers

Symptoms:

  • Broad or shouldered peaks in the chromatogram.[2]

  • Inconsistent peak area ratios for known isomer standards.[2]

  • Mass spectra changing across the width of a single chromatographic peak.[2]

  • Non-identical UV-Vis spectra across a single peak when using a DAD detector.[2]

Solutions:

  • Modify Mobile Phase Composition:

    • Change Organic Modifier: Switch between acetonitrile (B52724) and methanol. Their different solvent properties can alter interactions with the stationary phase and improve separation.[2]

    • Adjust pH: Modify the mobile phase pH. Since aristolactams are weakly basic, adjusting the pH can influence their ionization state and retention behavior.[2]

  • Optimize the Gradient: Employ a shallower gradient elution. This can increase the separation between closely eluting compounds.[2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP column.[1][2]

  • Adjust Column Temperature: Varying the column temperature can affect mobile phase viscosity and analyte-stationary phase interactions, potentially improving resolution.[2]

  • Reduce Flow Rate: A lower flow rate can enhance separation efficiency, though it will increase the analysis time.[2]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

Solutions:

  • Use End-Capped Columns: Employ high-purity, end-capped columns to minimize secondary interactions with residual silanol (B1196071) groups on the stationary phase.[1]

  • Mobile Phase Modification:

    • Lower pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups, reducing tailing.[1]

    • Add a Basic Modifier: For basic analytes, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can compete for active sites on the stationary phase and improve peak shape.[1]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.[1]

  • Ensure Solvent Compatibility: Dissolve your sample in the initial mobile phase to avoid peak distortion caused by a mismatched injection solvent.[1]

Issue 3: Low Sensitivity or Poor Ionization

Symptoms:

  • Low signal-to-noise ratio for target analytes.

  • Inconsistent or weak signal in the mass spectrometer.

Solutions:

  • Optimize MS Source Parameters:

    • Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates (nebulizer, heater, and drying gas), and temperatures (interface, desolvation line, and heat block) to maximize the ionization of aristolactams.[3]

  • Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can improve the ionization efficiency of target compounds. The addition of ammonium fluoride (B91410) has also been shown to enhance signal response for some compounds.[4]

  • Optimize Collision Energy: For MS/MS analysis, optimize the collision energy for each specific precursor-to-product ion transition to achieve the best fragmentation and signal intensity.

Experimental Protocols

Below are example protocols that can serve as a starting point for method development.

Table 1: Example UPLC-MS/MS Method for Aristolactam I Analysis [1]

ParameterCondition
Instrumentation Ultra-Performance Liquid Chromatograph (UPLC) system coupled with a tandem mass spectrometer
Column Reversed-phase C18 column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Detection Electrospray Ionization (ESI) in positive mode

Table 2: Typical Mass Spectrometry Parameters for Aristolactam I and II

ParameterAristolactam IAristolactam II
Precursor Ion (m/z) 294.1264.1
Product Ion 1 (m/z) 264.1234.1
Product Ion 2 (m/z) 236.1206.1
Collision Energy (eV) Optimized empirically for the specific instrumentOptimized empirically for the specific instrument

Note: Optimal collision energies can vary between different mass spectrometer instruments and should be determined empirically.[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Aristolactam Isomer Separation

troubleshooting_workflow start Poor Peak Resolution or Co-elution Observed check_ms Examine Mass Spectra Across Peak start->check_ms modify_mp Modify Mobile Phase check_ms->modify_mp Inconsistent Spectra change_organic Change Organic Modifier (ACN vs. MeOH) modify_mp->change_organic adjust_ph Adjust pH modify_mp->adjust_ph optimize_gradient Optimize Gradient (Make Shallower) change_organic->optimize_gradient No Improvement success Separation Achieved change_organic->success Improved adjust_ph->optimize_gradient No Improvement adjust_ph->success Improved change_column Change Column (e.g., Phenyl-Hexyl, PFP) optimize_gradient->change_column No Improvement optimize_gradient->success Improved adjust_temp Adjust Temperature change_column->adjust_temp No Improvement change_column->success Improved adjust_flow Reduce Flow Rate adjust_temp->adjust_flow No Improvement adjust_temp->success Improved adjust_flow->success Improved

A logical workflow for troubleshooting common issues in the separation of aristolactam isomers.

Diagram 2: General UPLC-MS/MS Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction, Dilution) uplc UPLC Separation sample_prep->uplc column Analytical Column (e.g., C18, PFP) uplc->column mobile_phase Mobile Phase Gradient uplc->mobile_phase ms Mass Spectrometry Detection (MS/MS) uplc->ms ionization Electrospray Ionization (ESI) ms->ionization analyzer Tandem Quadrupole Analyzer ms->analyzer data_analysis Data Analysis (Integration, Quantification) ms->data_analysis

A generalized workflow for the analysis of aristolactam isomers using UPLC-MS/MS.

References

Reducing matrix effects in Aristolactam AIIIA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Aristolactam AIIIA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the quantification of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[2][3] The primary cause of matrix effects in biological samples like plasma are phospholipids (B1166683).[4]

Q2: I'm observing low signal intensity for this compound. Could this be due to ion suppression?

A2: Yes, low signal intensity is a classic indicator of ion suppression. This occurs when matrix components compete with this compound for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[3] To confirm this, a post-column infusion experiment can be performed.

Q3: My results are inconsistent across different sample batches. What could be the cause?

A3: Inconsistent results, especially in quality control (QC) samples, often point to variable matrix effects between different samples.[1] Biological matrices can have significant inter-individual variability, leading to different degrees of ion suppression.[3] Implementing a robust sample cleanup procedure and using a stable isotope-labeled internal standard are key strategies to mitigate this issue.[1][4]

Q4: What is the most effective way to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects.[2][5] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[4] This allows for accurate quantification based on the consistent analyte-to-IS ratio.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[6] However, this approach is only viable if the concentration of this compound is high enough to remain well above the limit of quantification (LOQ) after dilution.[4] In some cases where ion suppression is severe, dilution can paradoxically improve the limit of detection (LOD).[6]

Troubleshooting Guide

Issue 1: Poor Sensitivity and Low Analyte Response
Possible Cause Solution
Ion Suppression: Co-eluting endogenous compounds (e.g., phospholipids, proteins, salts) from the biological matrix are interfering with the ionization of this compound.[4]Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). Polymeric mixed-mode SPE can be particularly effective.[7]
Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the interfering matrix components.[2]
Use a Different Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[4] If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less sensitive to matrix interferences for certain analytes.
Sample Dilution: If sensitivity allows, dilute the sample extract to lower the concentration of interfering components.
Issue 2: High Variability and Poor Reproducibility in Results
Possible Cause Solution
Inconsistent Matrix Effects: The composition of the biological matrix varies from sample to sample, leading to different degrees of ion suppression.[3]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for sample-to-sample variations in matrix effects.[1][5]
Matrix-Matched Calibration: Prepare all calibration standards and quality controls in the same blank biological matrix as the unknown samples. This helps to normalize the effect of the matrix across the entire analytical run.
Inadequate Sample Cleanup: The chosen sample preparation method does not sufficiently remove interfering substances, leading to erratic results.Re-evaluate and Validate Sample Preparation: Compare different extraction techniques (PPT, LLE, SPE) to find the one that provides the cleanest extract and highest recovery for this compound. A comparison of their effectiveness is provided in the data table below.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is one of the most critical factors in minimizing matrix effects.[4] The following table summarizes the general effectiveness of common techniques for analyzing analytes in plasma.

Technique Principle Effectiveness in Reducing Matrix Effects Advantages Disadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Least effective; often results in significant matrix effects as phospholipids and other small molecules remain in the supernatant.[8]Fast, simple, and inexpensive.Does not produce a clean extract; high risk of ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity.Moderately effective; can provide cleaner extracts than PPT.[7] Double LLE can further improve selectivity.[4]Can be selective by adjusting pH and solvent polarity.[4]Analyte recovery can be low, especially for polar compounds.[7] Can be labor-intensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Highly effective, especially with mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms.[7]Provides the cleanest extracts, leading to a significant reduction in matrix effects. High analyte recovery and concentration possible.More complex and expensive than PPT or LLE. Requires method development.
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is often effective for aristolactam-type compounds.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step helps to disrupt protein binding.

  • Cartridge Conditioning: Condition a polymeric mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Analyte Elution: Elute this compound by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Visualized Workflows

General Workflow for this compound Quantification

The following diagram illustrates the typical workflow from sample collection to data analysis, highlighting key stages where matrix effects can be addressed.

cluster_0 Sample Preparation (Reduce Matrix Effects) cluster_1 Analysis cluster_2 Data Processing (Correct for Matrix Effects) Sample Biological Sample (e.g., Plasma) Cleanup Extraction / Cleanup (SPE, LLE, or PPT) Sample->Cleanup Add Internal Std. Extract Clean Extract Cleanup->Extract LC LC Separation Extract->LC Injection MS MS/MS Detection LC->MS Data Raw Data MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for mitigating matrix effects in this compound analysis.

Troubleshooting Decision Tree for Matrix Effects

Use this decision tree to diagnose and resolve common issues related to matrix effects during method development.

Start Poor Reproducibility or Low Sensitivity? CheckIS Are you using a Stable Isotope-Labeled IS? Start->CheckIS UseIS Implement SIL-IS to correct for variability CheckIS->UseIS No CheckCleanup Evaluate Sample Prep CheckIS->CheckCleanup Yes UseIS->CheckCleanup ImproveCleanup Switch to a more effective method (e.g., SPE) CheckCleanup->ImproveCleanup Using PPT or simple LLE CheckChroma Optimize Chromatography CheckCleanup->CheckChroma Using SPE ImproveCleanup->CheckChroma ImproveChroma Modify gradient/column to separate analyte from suppression zone CheckChroma->ImproveChroma Co-elution Observed Dilute Try Sample Dilution (if sensitivity permits) CheckChroma->Dilute No Co-elution ImproveChroma->Dilute End Method Optimized Dilute->End

Caption: Decision tree for troubleshooting matrix effect-related issues.

References

Technical Support Center: Purifying Aristolactam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Aristolactam compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic and crystallization-based purification of Aristolactam compounds.

Q1: Why am I observing poor resolution or co-elution of my Aristolactam isomers?

A1: Poor resolution and co-elution are frequent challenges due to the high structural similarity among Aristolactam isomers. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: Standard C18 columns may not offer sufficient selectivity for closely related isomers. Alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can provide different interactions, such as π-π stacking, which may improve separation.[1][2] For chiral compounds, a chiral stationary phase (CSP) is mandatory.[1]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol), pH, and additives is critical. The pH can alter the ionization state of Aristolactams, affecting their retention.[1][2] For instance, increasing mobile phase pH has been shown to slightly increase the retention time for Aristolactams while decreasing it for the related Aristolochic acids.[1]

  • Inadequate Gradient Elution: An isocratic method may not be sufficient to separate closely related compounds. A shallow gradient elution program often yields better resolution.[1]

Troubleshooting Steps:

  • Screen Different Columns: Test columns with various stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP).[1][2]

  • Optimize Mobile Phase: Systematically vary the organic modifier, the pH of the aqueous phase, and the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and selectivity.[1]

  • Adjust Gradient Profile: Implement a shallower gradient over a longer run time to enhance the separation of closely eluting peaks.[1][2]

  • Modify Temperature and Flow Rate: Adjusting the column temperature can alter separation kinetics.[2] Reducing the flow rate can also increase efficiency, though it will lengthen the analysis time.[2]

Q2: My chromatographic peaks for Aristolactam compounds are tailing. What is the cause and how can I fix it?

A2: Peak tailing is a common problem in HPLC, often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like some alkaloids.[1]

Potential Causes:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based stationary phases can interact with basic analytes, causing tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

  • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause poor peak shape.[1]

  • Column Contamination: Buildup of contaminants can create active sites that lead to tailing.[1]

Troubleshooting Steps:

  • Use End-Capped Columns: Employ high-purity, end-capped columns to minimize exposed silanol groups.[1]

  • Modify Mobile Phase: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to suppress silanol ionization. For basic Aristolactams, adding a basic modifier like triethylamine (B128534) (TEA) can compete for active sites and improve peak shape.[1]

  • Check Sample Concentration: Dilute your sample to see if column overload is the issue.[1]

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[1]

Q3: I am struggling to separate the enantiomers of a specific Aristolactam. What are the key strategies for chiral separation?

A3: Separating enantiomers is challenging as they possess identical physical properties in an achiral environment. Chiral separation necessitates the use of a chiral selector.[1]

Key Strategies:

  • Chiral Stationary Phases (CSPs): This is the most prevalent method. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are effective for a wide range of compounds. The selection of the specific CSP often requires screening several different columns.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations. It typically uses supercritical CO2 as the primary mobile phase component with an alcohol modifier, often providing better and faster separations.[1]

Troubleshooting Steps for Chiral Separation:

  • Screen Multiple CSPs: Test a variety of chiral columns with different selectors to find the one with the best selectivity for your compound.[1]

  • Optimize Mobile Phase:

    • For normal-phase chiral HPLC, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar mobile phase (e.g., hexane).[1]

    • For SFC, optimize the percentage of the alcohol co-solvent (e.g., methanol).[1]

  • Adjust Temperature: Temperature can significantly impact chiral recognition. Experiment with different column temperatures to improve separation.[1]

Q4: My crystallization attempts for an Aristolactam compound are failing or yielding poor quality crystals. What can I do?

A4: Successful crystallization depends on finding the right conditions to slowly reach supersaturation. Purity of the starting material is also crucial, with a minimum purity of 80-90% recommended.[3]

Common Issues & Solutions:

  • No Crystals Form: The solution may not be supersaturated, or nucleation is inhibited.

    • Solution: Try slow evaporation of the solvent, cooling the solution slowly, or using an anti-solvent (a solvent in which the compound is insoluble) via vapor diffusion or layering.[3][4] Seeding the solution with a microcrystal of the compound can initiate crystallization.[3]

  • Oiling Out: The compound separates as a liquid instead of a solid.

    • Solution: This often happens when the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a different solvent, or a slower cooling rate.[4]

  • Poor Crystal Quality (e.g., small needles, plates): Rapid crystal growth often leads to small or poorly formed crystals.

    • Solution: Slow down the crystallization process. Use a slower evaporation rate, slower cooling, or a solvent system where the compound has slightly higher solubility to reduce the level of supersaturation.[4][5]

Data Presentation

Table 1: Reference Retention Times for Aristolactam Analogues by UPLC-MS/MS

This table summarizes retention times from a published UPLC-MS/MS method, which can serve as a reference for method development.[1]

Compound NameRetention Time (min)
Aristolactam I4.2
Aristolactam II3.8
9-Methoxyaristolactam I4.5
Aristolactam BII3.5
Aristolactam FI3.9

Note: Retention times are highly dependent on the specific system, column, and mobile phase conditions and should be used as a relative guide.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Aristolactam I

This protocol is adapted from a study for the analysis of Aristolactam I.[1]

  • Instrumentation: Ultra-Performance Liquid Chromatograph (UPLC) system coupled with a tandem mass spectrometer.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Waters BEH-C18, 100 mm × 2.1 mm, 1.7 µm).[1]

    • Column Temperature: 40 °C.[1]

    • Mobile Phase:

      • Solvent A: 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water.[1]

      • Solvent B: Acetonitrile.

    • Gradient Program: A shallow gradient should be optimized to separate target compounds. A starting point could be a linear gradient from 20% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]

Protocol 2: General Column Chromatography for Aristolactam Purification

This is a general protocol for preparative purification using silica (B1680970) gel column chromatography.[6][7]

  • Column Packing:

    • Select a column of appropriate size for the amount of sample.

    • Prepare a slurry of silica gel (e.g., mesh size 60-120) in the initial, least polar mobile phase.[6]

    • Pour the slurry into the column and allow it to pack evenly under gravity or with light pressure. Ensure there are no air bubbles or cracks.[7]

  • Sample Loading:

    • Dissolve the crude Aristolactam extract in a minimal amount of a suitable solvent (ideally the mobile phase).

    • Carefully apply the sample to the top of the packed silica gel.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).[6]

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, increase the percentage of methanol (B129727) in a chloroform/methanol mixture.[6]

  • Fraction Collection:

    • Collect fractions of the eluent in separate test tubes.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired Aristolactam compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: General Method for Crystallization

This protocol describes the solvent layering technique for crystallization.[3]

  • Dissolution: Dissolve the purified Aristolactam compound in a minimal amount of a "good" solvent in which it is readily soluble.

  • Layering: Carefully and slowly layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top of the solution. The two solvents should be miscible but added gently to form a distinct interface.[3]

  • Diffusion and Crystallization: Seal the vessel and leave it undisturbed. As the solvents slowly mix at the interface through diffusion, the solubility of the compound will decrease, leading to slow crystallization.[3]

  • Isolation: Once crystals have formed, carefully decant the solvent and isolate the crystals by filtration. Wash them with a small amount of the cold "poor" solvent and dry them under vacuum.

Visualizations

G Troubleshooting Workflow for Poor Resolution of Aristolactam Isomers start Start: Poor Resolution or Co-elution Observed check_column Is the column appropriate? (e.g., C18, Phenyl, PFP) start->check_column change_column Action: Screen columns with different selectivities (e.g., PFP, Chiral for enantiomers) check_column->change_column  No   optimize_mp Optimize Mobile Phase (Solvent, pH, Additives) check_column->optimize_mp  Yes   change_column->optimize_mp optimize_grad Optimize Gradient Profile optimize_mp->optimize_grad optimize_temp_flow Adjust Temperature and Flow Rate optimize_grad->optimize_temp_flow result_ok Resolution Achieved optimize_temp_flow->result_ok  Success   result_not_ok Resolution Still Poor optimize_temp_flow->result_not_ok  Failure   result_not_ok->change_column Re-evaluate column

Caption: A logical workflow for troubleshooting poor resolution.

G Decision Pathway for Chiral Aristolactam Separation start Start: Need to Separate Aristolactam Enantiomers select_method Select Initial Method start->select_method hplc Chiral HPLC select_method->hplc HPLC sfc Chiral SFC select_method->sfc SFC (Alternative) screen_csp Screen Multiple Chiral Stationary Phases (CSPs) hplc->screen_csp sfc->screen_csp optimize_hplc_mp Optimize Normal Phase Solvents (Hexane/Alcohol) screen_csp->optimize_hplc_mp Using HPLC optimize_sfc_mp Optimize CO2/Co-solvent Ratio screen_csp->optimize_sfc_mp Using SFC adjust_temp Adjust Temperature optimize_hplc_mp->adjust_temp optimize_sfc_mp->adjust_temp success Separation Successful adjust_temp->success Success fail Separation Fails adjust_temp->fail Failure fail->sfc Try SFC if HPLC failed

Caption: A decision tree for chiral separation method development.

References

Technical Support Center: Aristolactam HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in Aristolactam HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in Aristolactam HPLC analysis?

Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample, or the HPLC system itself. For aristolactams, which are weakly basic compounds, interactions with the stationary phase are a common concern.

Q2: Why are my aristolactam peaks tailing?

Peak tailing is often the most prevalent issue when analyzing weakly basic compounds like aristolactams. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the weakly basic nature of aristolactams can lead to interactions with acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[1] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak. Other potential causes include column contamination, high dead volume in the system, or an inappropriate mobile phase pH.[3][4]

Q3: What causes peak fronting in my chromatogram?

Peak fronting, where the peak appears with a leading edge, is commonly associated with sample overload.[5] This can be due to injecting a sample that is too concentrated or injecting too large a volume.[3] Another frequent cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted, fronting peaks.[3]

Q4: My aristolactam peak is split. What could be the problem?

Split peaks can be caused by several factors. A common reason is a partially blocked frit at the column inlet, which disrupts the sample flow path.[3] It can also indicate a void or channel in the column packing material.[3] In some cases, if the mobile phase pH is very close to the pKa of the aristolactam, both the ionized and non-ionized forms of the compound may be present, leading to a split or shouldered peak.[6] Incompatibility between the sample solvent and the mobile phase can also result in peak splitting.[3]

Troubleshooting Guides

Addressing Peak Tailing

Peak tailing is a common issue in aristolactam analysis. Follow this systematic approach to diagnose and resolve the problem.

G cluster_0 Troubleshooting Peak Tailing start Start: Tailing Peak Observed q1 Is tailing observed for all peaks? a1_yes Yes a1_no No p1 Check for system issues: - High dead volume - Blocked frit - Column void q2 Optimize Mobile Phase p2 Adjust pH (lower to suppress silanol interactions) Increase buffer strength Add competing base (e.g., TEA) q3 Evaluate Column p3 Use a new, high-purity, end-capped C18 column Consider an alternative stationary phase (e.g., Phenyl-Hexyl) q4 Check Sample Parameters p4 Reduce injection volume/concentration Ensure sample is dissolved in mobile phase end End: Symmetrical Peak

A systematic workflow for troubleshooting peak tailing in aristolactam analysis.
Parameter Recommendation Rationale
Mobile Phase pH Adjust to a lower pH (e.g., 2.5-4.0) using an additive like formic or acetic acid.[7]At lower pH, the acidic silanol groups on the stationary phase are protonated and less likely to interact with the weakly basic aristolactams, reducing secondary interactions.[5]
Buffer Strength Increase the concentration of the buffer in your mobile phase (e.g., 10-25 mM).[4]A higher buffer concentration can help to mask residual silanol groups and maintain a stable pH throughout the analysis.[4]
Competing Base Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.TEA is a stronger base that will preferentially interact with the active silanol sites, preventing the aristolactam from doing so. Note that this can sometimes shorten column life.
Column Chemistry Use a modern, high-purity, end-capped C18 column. For persistent issues, consider a column with a different stationary phase, such as Phenyl-Hexyl.High-purity, end-capped columns have fewer exposed silanol groups. Phenyl-hexyl columns can offer different selectivity for aromatic compounds like aristolactams.
System Dead Volume Minimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm) between the injector, column, and detector.Excessive dead volume can cause band broadening, which can manifest as peak tailing.[3]
Addressing Peak Fronting

Peak fronting is often related to the sample and its introduction onto the column.

G cluster_1 Troubleshooting Peak Fronting start_front Start: Fronting Peak Observed q1_front Is the sample concentration high? a1_yes_front Yes a1_no_front No p1_front Reduce sample concentration Decrease injection volume q2_front Is the sample solvent stronger than the mobile phase? a2_yes_front Yes a2_no_front No p2_front Dissolve sample in initial mobile phase composition q3_front Check for column issues p3_front Inspect for column bed collapse Replace column if necessary end_front End: Symmetrical Peak

A workflow for troubleshooting peak fronting in aristolactam HPLC.
Parameter Recommendation Rationale
Sample Concentration Dilute the sample.High sample concentration can lead to column overload, a primary cause of peak fronting.[5]
Injection Volume Reduce the injection volume.A large injection volume can also contribute to column overload.[3]
Sample Solvent Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.A sample solvent that is stronger than the mobile phase can cause the analyte band to spread and distort as it enters the column.[3]
Column Condition Inspect the column for signs of collapse at the inlet.A collapsed column bed can create a non-uniform flow path, leading to peak distortion.[3]
Addressing Split Peaks

Split peaks can indicate a problem with the flow path or chemical equilibrium.

G cluster_2 Troubleshooting Split Peaks start_split Start: Split Peak Observed q1_split Is the column frit or tubing partially blocked? a1_yes_split Yes a1_no_split No p1_split Backflush the column Replace the in-line filter and frit q2_split Is there a void in the column? a2_yes_split Yes a2_no_split No p2_split Replace the column q3_split Is the sample solvent incompatible with the mobile phase? a3_yes_split Yes a3_no_split No p3_split Dissolve the sample in the initial mobile phase q4_split Is the mobile phase pH close to the analyte's pKa? p4_split Adjust pH to be at least 2 units away from the pKa end_split End: Single, Sharp Peak

A workflow for troubleshooting split peaks in aristolactam analysis.
Parameter Recommendation Rationale
Column Frit/Tubing Backflush the column. If the problem persists, replace the column frit and any in-line filters.A partial blockage can cause the sample to enter the column unevenly, leading to a split peak.[3]
Column Packing Replace the column.A void or channel in the column packing creates two different flow paths for the analyte, resulting in a split peak.[3]
Sample Solvent Ensure the sample is dissolved in a solvent compatible with, or identical to, the initial mobile phase.Incompatibility between the sample solvent and mobile phase can cause the sample to precipitate or behave unpredictably upon injection.[3]
Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the aristolactam.If the pH is too close to the pKa, both the ionized and non-ionized forms of the analyte can exist, which may chromatograph differently and cause a split or shouldered peak.[6]

Experimental Protocols

Below are example starting conditions for HPLC and LC-MS/MS analysis of aristolactams. These should be optimized for your specific instrument and application.

Example HPLC Method for Aristolactam Analysis

This method is a general starting point for the separation of aristolactams.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water[7]
Mobile Phase B Methanol[7]
Gradient Isocratic, 50:50 (A:B)[7]
Flow Rate 0.3 mL/min[7]
Column Temperature 25 °C
Injection Volume 2 µL[7]
Detection UV at 250 nm[8]
Example LC-MS/MS Method for Aristolactam Analysis

This method is suitable for the sensitive quantification of aristolactams in complex matrices.

Parameter Condition
Column C18, 50 x 2.1 mm, 1.7 µm[7]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient 0-10 min, 25% B; 10-12 min, 25-40% B; 12-17 min, 40% B[9]
Flow Rate 0.3 mL/min[9]
Column Temperature 30 °C[9]
Injection Volume 1 µL[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Sample Preparation Protocol for Biological Matrices (e.g., Plasma)

This protocol is for the extraction of aristolactams from plasma prior to LC-MS/MS analysis.[11]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.[11]

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[11]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.[11]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[11]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[11] The sample is now ready for injection.

References

Preventing degradation of Aristolactam AIIIA during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot the degradation of Aristolactam AIIIA during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring alkaloid with a phenanthrene (B1679779) lactam structure. It is investigated for various biological activities, including potent antitumor effects. Maintaining the structural integrity of this compound is critical, as degradation can lead to a loss of biological activity, the formation of impurities with potentially different toxicological profiles, and inconsistent experimental results.

Q2: What are the primary causes of this compound degradation?

A2: While specific degradation kinetics for this compound are not extensively published, compounds with a lactam (cyclic amide) ring and aromatic structures are susceptible to three main degradation pathways:

  • Hydrolysis: The lactam ring can be cleaved by water, a reaction that is often accelerated by acidic or basic (high or low pH) conditions.

  • Oxidation: The aromatic rings and other functional groups can be sensitive to oxidation, especially in the presence of air (oxygen) or oxidizing agents.

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, proper storage is essential. Recommendations are based on general principles for handling sensitive aromatic alkaloids. For specific supplier recommendations, always consult the product's Safety Data Sheet (SDS).[1]

Table 1: Recommended Storage Conditions for this compound

ConditionSolid Form (Lyophilized Powder)In Solution (e.g., in DMSO)
Temperature Store at -20°C for long-term storage.Aliquot and store at -80°C for long-term storage.
May be kept at 2-8°C for short-term use.Avoid repeated freeze-thaw cycles.
Light Protect from light. Store in an amber vial or a container wrapped in aluminum foil.[2][3]Store in amber vials or light-blocking tubes.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.[4]Use solvents degassed with an inert gas.
Humidity Store in a desiccator or a dry, well-ventilated place to prevent moisture uptake.[1][5]Ensure the solvent is anhydrous (e.g., using molecular sieves).

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation can be detected through several methods:

  • Visual Inspection: Changes in color or the appearance of precipitate in solutions can indicate degradation.

  • Thin-Layer Chromatography (TLC): The appearance of new spots that were not present in the original sample is a strong indicator of degradation product formation.[2]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most reliable way to detect degradation.[6] This is characterized by a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound.

Problem 1: Inconsistent or reduced biological activity in assays.

  • Possible Cause: The compound has degraded in the stock solution or the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution using a validated stability-indicating HPLC method to quantify the amount of intact this compound.

    • Assess Stability in Assay Medium: Incubate this compound in your complete assay medium for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to check for degradation under experimental conditions.[7]

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, solid stock for critical experiments. Avoid using old solutions.

Problem 2: Appearance of new peaks in my HPLC or LC-MS chromatogram.

  • Possible Cause: The sample has degraded during storage or sample preparation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that your storage conditions (temperature, light, humidity) align with the recommendations in Table 1.

    • Analyze a Fresh Sample: Prepare a new solution from the solid compound and analyze it immediately to see if the new peaks are present. If they are not, degradation likely occurred in the previous solution.

    • Consider Sample Preparation: Ensure solvents are pure and that the sample is not exposed to harsh pH conditions or high temperatures during preparation.

Problem 3: The solid compound has changed color.

  • Possible Cause: This is often a sign of oxidation or photolytic degradation.

  • Troubleshooting Steps:

    • Discard the Sample: A visible change in the solid material suggests significant degradation. It is safest to discard the sample and use a new, properly stored batch.

    • Improve Storage: Re-evaluate your storage protocol. Ensure the container is airtight, protected from light, and stored at the correct temperature. Consider backfilling vials with an inert gas like argon or nitrogen before sealing for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9] This involves subjecting the compound to stress conditions more severe than those it would encounter during normal storage.[8]

Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. An unstressed control sample should be prepared by mixing 1 mL of stock with 1 mL of methanol/water (50:50).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat the solid compound in an oven at 60°C for 48 hours, then prepare a solution for analysis.[7]

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[7][9]

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the active compound.[10]

  • Data Presentation: The results should be presented in a table to compare the extent of degradation under different conditions.

Table 2: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time (hours)This compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2
Control (Unstressed)2499.8Not DetectedNot Detected
0.1 M HCl @ 60°C2485.210.52.1
0.1 M NaOH @ 60°C2478.915.3Not Detected
3% H₂O₂ @ RT2492.55.8Not Detected
Thermal (Solid) @ 60°C4898.11.2Not Detected
Photolytic (ICH Q1B)-90.74.53.3
(Note: Data are for illustrative purposes only. Actual results will vary.)

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the potential degradation of this compound.

G start Problem Observed (e.g., Low Activity, New HPLC Peaks) check_storage 1. Review Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Protocol (See Table 1) storage_ok->correct_storage No analyze_stock 2. Analyze Stock Solution (Use Stability-Indicating HPLC) storage_ok->analyze_stock Yes correct_storage->analyze_stock stock_ok Stock Solution Intact (>95% Purity)? analyze_stock->stock_ok discard_stock Action: Discard Old Stock. Prepare Fresh Solution from Solid. stock_ok->discard_stock No check_exp_stability 3. Test Stability in Experimental Medium stock_ok->check_exp_stability Yes end_ok Problem Resolved: Compound is Stable discard_stock->end_ok exp_stable Stable in Medium? check_exp_stability->exp_stable modify_exp Action: Modify Experimental Conditions (e.g., Reduce Incubation Time, Add Antioxidant) exp_stable->modify_exp No exp_stable->end_ok Yes modify_exp->end_ok

Troubleshooting workflow for this compound degradation.
Experimental Workflow for Stability Analysis

This diagram illustrates the key steps in performing a forced degradation study to assess the stability of this compound.

G cluster_stress 2. Apply Stress Conditions (24-48h) prep_stock 1. Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (Solid, 60°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo control Prepare Unstressed Control prep_stock->control sampling 3. Collect & Neutralize Samples (at t=0, 2, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling hplc_analysis 4. Analyze by Stability-Indicating HPLC-UV/PDA Method sampling->hplc_analysis data_analysis 5. Analyze Data - Quantify Parent Peak Loss - Identify Degradation Peaks - Calculate Mass Balance hplc_analysis->data_analysis conclusion Conclusion: Identify Degradation Pathways & Validate Analytical Method data_analysis->conclusion

Workflow for a forced degradation study of this compound.

References

Dealing with co-eluting compounds in Aristolactam analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during Aristolactam analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common Aristolactam isomers that co-elute?

A1: Aristolactam I and Aristolactam II are structurally very similar and are frequently found together in biological and herbal samples.[1] Their comparable polarity and structure make them highly susceptible to co-elution during chromatographic analysis. Depending on the complexity of the sample matrix, other aristolactam analogues may also co-elute.[1]

Q2: How can I identify if I have co-eluting Aristolactams in my chromatogram?

A2: Several indicators in your chromatogram can suggest the presence of co-eluting compounds:

  • Peak Shouldering: The appearance of a "shoulder" on the side of a peak is a strong indication of a closely eluting, unresolved compound.[1][2]

  • Broader Than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be the result of two or more merged peaks.[1]

  • Inconsistent Peak Ratios: If you are analyzing a sample with a known ratio of Aristolactam isomers and the observed ratio is inconsistent, this could be due to co-elution affecting the peak integration.[1]

  • Detector-Assisted Peak Purity Analysis: Using a Diode Array Detector (DAD) or a mass spectrometer can help assess peak purity.[1][2] If the UV spectra or mass spectra change across a single chromatographic peak, co-elution is likely.[2]

Q3: What is the most suitable detection method for analyzing Aristolactams?

A3: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for detecting Aristolactams due to its high sensitivity and selectivity.[1] MS/MS allows for the differentiation of isomers based on their unique fragmentation patterns, even if they are not completely separated chromatographically.[1] A Diode Array Detector (DAD) can also be utilized, as Aristolactams exhibit strong UV absorbance, which can aid in identifying co-elution through peak purity analysis.[1]

Q4: How can I confirm the identity of separated Aristolactam isomers?

A4: The identity of separated Aristolactam isomers can be confirmed by comparing their retention times and mass spectra (including fragmentation patterns) with those of certified reference standards.

Troubleshooting Guide for Co-eluting Aristolactams

This guide addresses common issues encountered during the chromatographic separation of co-eluting Aristolactam isomers.

Issue 1: Complete Co-elution of Aristolactam Isomers

When Aristolactam isomers are completely co-eluting, the primary goal is to alter the selectivity of your chromatographic system.

  • Strategy 1: Modify the Mobile Phase

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, potentially leading to separation.[1]

    • Adjust the Mobile Phase pH: The ionization state of Aristolactams can be influenced by the pH of the mobile phase.[1][3] Adjusting the pH can alter their retention behavior and improve separation. Since Aristolactams are weakly basic, exploring a pH range from acidic to neutral is recommended.[1]

  • Strategy 2: Change the Stationary Phase

    • If modifying the mobile phase is unsuccessful, changing the column chemistry is the next logical step.[1] Consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions with the aromatic rings of the Aristolactams.[1][3]

Issue 2: Partial Separation (Peak Shouldering) of Aristolactam Isomers

For partial separation, you can focus on optimizing the existing method to enhance resolution.

  • Strategy 1: Optimize the Gradient

    • A shallower gradient can increase the separation between closely eluting peaks.[1][3] Experiment with reducing the rate of change of the organic solvent concentration in the region where the Aristolactams elute.[1]

  • Strategy 2: Adjust the Column Temperature

    • Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. A change in temperature can sometimes improve resolution.[1] Try adjusting the temperature in increments of 5°C.[1]

  • Strategy 3: Adjust Flow Rate

    • Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Simultaneous Determination of Aristolochic Acid I and Aristolactam I [4]

This method was developed for the analysis of AA-I and AL-I in Chinese herbal decoctions, human urine, and environmental water samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a NH2 SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 6 mL of ultrapure water, followed by 6 mL of 5% methanol in water, and then 6 mL of hexane.

    • Elute the analytes with 6 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aristolactam I294.1264.120
Aristolochic Acid I342.1296.115

Protocol 2: LC-MS/MS Method for Rapid Analysis of Aristolochic Acids and Aristolactams [5][6]

This method was developed for the analysis of various Aristolochic acids and Aristolactams in Houttuyniae Herba.

  • Sample Preparation:

    • Weigh 0.5 g of powdered sample into a centrifuge tube.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 μm)[5][6]

    • Mobile Phase A: 0.1% formic acid in water[5][6]

    • Mobile Phase B: Acetonitrile[5][6]

    • Gradient: 0–10 min, 25% B; 10–12 min, 25–40% B; 12–17 min, 40% B; 17–17.01 min, 40–80% B; 17.01–20 min, 80% B; 20–20.01 min, 80–25% B; 20.01–25 min, 25% B[6]

    • Flow Rate: 0.3 mL/min[6]

    • Column Temperature: 30°C[5][6]

    • Injection Volume: 1 µL[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Aristolactam I294.0278.9
Aristolactam II264.0206.0
Aristolactam AII266.0251.1
Aristolactam FI266.0251.1
Aristolactam BII279.9264.1

Data Presentation

Table 1: Method Validation Parameters for Aristolactam Analysis by LC-MS/MS

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Aristolactam I0.1 - 500.9998--[7]
Aristolactam II0.2 - 500.9996--[7]
Aristolactam I10 - 100> 0.990.2 - 2.5-[4]
Aristolactam AII-≥ 0.9911≤ 4-[5]
Aristolactam FI-≥ 0.9911≤ 4-[5]
Aristolactam BII-≥ 0.9911≤ 4-[5]

Table 2: Recovery Data for Aristolactam Analysis

AnalyteMatrixSpiked ConcentrationRecovery (%)Reference
Aristolactam I (from AA-I)Grain Samples2, 10, 50 ng/g89 - 105[7]
Aristolactam II (from AA-II)Grain Samples2, 10, 50 ng/g89 - 105[7]
Aristolactam IMultiple Matrices10 - 100 ng/mL81.3 - 109.6[4]
Aristolactam IHouttuynia cordata-72.3 - 105.5[8]
Aristolactam AIIHouttuynia cordata-72.3 - 105.5[8]

Visualizations

Troubleshooting_Workflow start Co-elution Observed check_ms Can unique ions be identified for each compound using MS? start->check_ms quantify_ms Quantify using unique MS/MS transitions check_ms->quantify_ms Yes modify_chrom Modify Chromatographic Method check_ms->modify_chrom No partial_sep Partial Separation (Peak Shouldering) modify_chrom->partial_sep complete_coelution Complete Co-elution modify_chrom->complete_coelution optimize_gradient Optimize Gradient partial_sep->optimize_gradient adjust_temp Adjust Temperature partial_sep->adjust_temp change_modifier Change Organic Modifier complete_coelution->change_modifier adjust_ph Adjust Mobile Phase pH complete_coelution->adjust_ph resolution_achieved Resolution Achieved optimize_gradient->resolution_achieved adjust_temp->resolution_achieved change_column Change Stationary Phase change_modifier->change_column change_modifier->resolution_achieved adjust_ph->change_column adjust_ph->resolution_achieved change_column->resolution_achieved

Caption: Troubleshooting workflow for co-eluting compounds.

Aristolactam_Analysis_Workflow sample Sample (e.g., Herbal Extract, Plasma) extraction Sample Preparation (e.g., SPE, LLE, PPT) sample->extraction lc_separation LC Separation (e.g., C18, Phenyl-Hexyl) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Caption: General workflow for Aristolactam analysis.

References

Technical Support Center: Recovery of Aristolactam AIIIA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Aristolactam AIIIA from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent and effective methods for extracting this compound from biological matrices such as plasma, serum, urine, and tissue are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are often followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific quantification.

Q2: Which SPE sorbents are most effective for this compound extraction?

A2: Reversed-phase sorbents are typically the most effective for retaining this compound. C18 and Phenyl cartridges are commonly used. The choice between them may depend on the specific matrix and potential interferences.[1] An Agilent Phenyl SPE column (200 mg) has been shown to be effective for extracting aristolactams from rat urine.[1]

Q3: What solvents are recommended for LLE of this compound?

A3: For LLE, the choice of solvent is critical and depends on the polarity of this compound. Solvents such as ethyl acetate, diethyl ether, and dichloromethane (B109758) are frequently used.[1] The efficiency of the extraction can be optimized by adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, thereby increasing its partitioning into the organic solvent.

Q4: What are typical recovery rates for this compound?

A4: Recovery rates can vary significantly based on the extraction method, biological matrix, and optimization of the protocol. Generally, recovery for aristolactams can range from 70% to over 95%. For instance, an on-line SPE-LC/MS/MS method for aristolactams in urine reported recoveries between 98.0% and 99.5%.[2] Another study using SPE for various aristolochic acids and aristolactams reported recoveries in the range of 81.3–109.6%.[3]

Q5: How can I minimize matrix effects during UPLC-MS/MS analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex biological samples.[4] To mitigate these effects, consider the following strategies:

  • Optimize Sample Preparation: Employ a more rigorous cleanup step, such as a selective SPE protocol or LLE with a back-extraction step, to remove interfering endogenous compounds like phospholipids.[4]

  • Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.[5]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Improper SPE Sorbent Choice The polarity of the sorbent may not be appropriate for this compound. Solution: Use a reversed-phase sorbent like C18 or Phenyl, which are effective for retaining nonpolar to moderately polar compounds.[6]
Inefficient Elution from SPE Cartridge The elution solvent may be too weak to desorb the analyte completely from the sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol (B129727) or acetonitrile). You can also try a different solvent with a higher elution strength. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[6][7]
Analyte Breakthrough During Sample Loading (SPE) The flow rate during sample application may be too high, not allowing for adequate interaction between the analyte and the sorbent. The sample volume or concentration might also exceed the cartridge's capacity. Solution: Decrease the sample loading flow rate. If overloading is suspected, reduce the sample volume or use a larger SPE cartridge.[7][8]
Incomplete Phase Separation in LLE Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. Solution: To break emulsions, try centrifugation, adding a small amount of salt (salting out), or gentle swirling of the separatory funnel.[9]
Incorrect pH for LLE If this compound is in an ionized state, its solubility in the organic solvent will be significantly reduced. Solution: Adjust the pH of the aqueous sample to ensure this compound is in its neutral form.
Analyte Degradation This compound may be unstable under certain conditions (e.g., exposure to light, extreme temperatures, or harsh pH). Solution: Protect samples from light and store them at appropriate temperatures (e.g., -20°C or -80°C). Avoid prolonged exposure to strong acids or bases during sample preparation.
Adsorption to Labware The analyte may adsorb to the surfaces of glass or plastic tubes and tips. Solution: Consider using low-adsorption labware. Rinsing the labware with the extraction solvent can also help recover any adsorbed analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 500 µL of plasma/serum, add an internal standard.

    • Add 500 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 1 mL of water or a suitable buffer to reduce the organic solvent concentration before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase C18 or Phenyl SPE cartridge (e.g., 200 mg/3 mL).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent bed to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. This step may need optimization to ensure no loss of the analyte.

  • Elution:

    • Elute this compound with 2 x 1.5 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH of the urine sample if necessary to ensure this compound is in a neutral state.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate) to the urine sample in a glass tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

    • Repeat the extraction (step 2 and 3) with a fresh aliquot of the organic solvent to improve recovery. Combine the organic extracts.

  • Dry Down and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery data for aristolactams from various studies. Note that the specific conditions of each study will influence the results.

Table 1: Recovery of Aristolactams using Solid-Phase Extraction (SPE)

AnalyteBiological MatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Aristolactam I & IIUrineOnline SPEAcetonitrile/Water Gradient98.0 - 99.5[2]
Aristolactam IUrine, WaterNH2 Cartridge-81.3 - 109.6[3]
AristolactamsRat UrineAgilent Phenyl (200mg)Methanol-[1]

Table 2: Recovery of Aristolactams using other methods

AnalyteBiological MatrixExtraction MethodKey ParametersAverage Recovery (%)Reference
Aristolactam IUrineHollow fiber liquid-phase microextraction-61.8[10]
AristolactamsHerbal MaterialUltrasonic Extraction80% Methanol77 - 120[11]

Visualizations

Experimental Workflow for this compound Recovery

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Protein Precipitation) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Option 2 Drydown Evaporation to Dryness SPE->Drydown LLE->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute UPLC_MSMS UPLC-MS/MS Analysis Reconstitute->UPLC_MSMS

Caption: General experimental workflow for the extraction and analysis of this compound.

Metabolic Activation and Toxicity Pathway of Aristolochic Acid

G AA Aristolochic Acid (AA) Nitroreduction Nitroreduction (CYP1A1/2, NQO1) AA->Nitroreduction JNK_Activation JNK Pathway Activation AA->JNK_Activation Induces AL_NOH N-hydroxyaristolactam Nitroreduction->AL_NOH Nitrenium_Ion Reactive Nitrenium Ion AL_NOH->Nitrenium_Ion AL Aristolactam (AIIIA) AL_NOH->AL Detoxification DNA_Adducts Aristolactam-DNA Adducts Nitrenium_Ion->DNA_Adducts Binds to DNA TP53_Mutation TP53 Gene Mutation DNA_Adducts->TP53_Mutation Apoptosis Apoptosis TP53_Mutation->Apoptosis JNK_Activation->Apoptosis Fibrosis Renal Fibrosis JNK_Activation->Fibrosis Nephrotoxicity Nephrotoxicity & Carcinogenesis Apoptosis->Nephrotoxicity Fibrosis->Nephrotoxicity

Caption: Metabolic activation of aristolochic acid leading to nephrotoxicity.

References

Optimizing Cell Viability Assays with Aristolactam AIIIA: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Aristolactam AIIIA in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure reliable and reproducible results.

Troubleshooting Guide

Encountering issues in your cell viability assays with this compound? This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating.
Edge effects: Evaporation in the outer wells of the microplate can concentrate media and affect cell growth.Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Pipetting errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents.Calibrate pipettes regularly and use proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency.
Unexpectedly high cell viability or a U-shaped dose-response curve Direct reduction of assay reagent: this compound, like some other plant-derived compounds, may have intrinsic reductive potential that directly reduces tetrazolium salts (e.g., MTT) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal.Control Experiment: Run a cell-free control by adding this compound to the culture medium without cells, followed by the addition of the MTT reagent. A color change indicates direct reduction. Alternative Assays: Consider using a non-tetrazolium-based assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a CyQUANT™ Direct Cell Proliferation Assay (which measures cellular DNA content).
Compound precipitation: this compound may precipitate at higher concentrations in the culture medium, which can interfere with optical readings.Solubility Check: Visually inspect the wells for any signs of precipitation under a microscope. Optimize Dissolution: Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment. The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent toxicity.
Inconsistent results between experiments Variability in cell passage number: Using cells at different passage numbers can lead to phenotypic and metabolic changes.Use cells within a consistent and narrow passage number range for all experiments.
Compound stability: this compound may not be stable in culture medium for the entire duration of the experiment.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Limit the time the compound is in the incubator by designing experiments with appropriate time points.
Inconsistent incubation times: Variations in the incubation time with both the compound and the assay reagent can introduce variability.Strictly adhere to the same incubation times for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cancer cells?

A1: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily in the G2/M phase.[1][2] This is achieved by modulating the expression of key regulatory proteins. For instance, it can lead to the upregulation of tumor suppressor proteins like p53 and cyclin-dependent kinase inhibitors such as p21 and p27.[3] Concurrently, it promotes apoptosis by increasing the levels of pro-apoptotic proteins like Bax and activated caspases (e.g., caspase-3 and -8), while decreasing the expression of the anti-apoptotic protein Bcl-2.[3]

Q2: How should I prepare and store this compound for my experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the compound is fully dissolved. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability.

Q3: Can this compound interfere with my MTT assay?

A3: Yes, it is possible. Some plant-derived compounds possess reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, a reaction that is typically driven by metabolically active cells. This can lead to an overestimation of cell viability. To check for this, you should perform a cell-free control experiment where you add this compound and the MTT reagent to the culture medium without cells. If a color change occurs, it indicates direct interference. In such cases, using an alternative viability assay that is not based on tetrazolium reduction is recommended.

Q4: I am observing cell cycle arrest in the G2/M phase. What is the underlying mechanism?

A4: this compound has been reported to induce G2/M phase cell cycle arrest.[1][2] This is often associated with the disruption of microtubule dynamics, leading to spindle abnormalities.[1] The arrest is also linked to the modulation of cell cycle regulatory proteins. For example, it can decrease the expression of cyclin A, cyclin E, CDK2, and Cdc2 (CDK1), which are crucial for the progression through the S and G2/M phases.[3]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer7-30[1]
A549Lung Cancer7-30[1]
HGCGastric Cancer7-30[1]
HCT-8/V (Navelbine-resistant)Colon Cancer3.55[1]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
DMSO (Control)Not specifiedNot specified~15%[1]
This compound (10 µM for 24h)Not specifiedNot specified~30% (100% increase)[1]

Table 3: Induction of Apoptosis by this compound in HeLa Cells

Treatment% of Sub-G0/G1 (Apoptotic) CellsReference
DMSO (Control)3.67%[1]
This compound (10 µM)8.85%[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.

  • Fixation: Wash the cell pellet with ice-cold PBS and then resuspend the cells in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.

  • Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in Microplate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation reagent_add Add Viability Reagent (e.g., MTT) incubation->reagent_add reagent_incubation Incubate with Reagent reagent_add->reagent_incubation solubilization Solubilize Formazan (for MTT) reagent_incubation->solubilization read_plate Measure Absorbance/Fluorescence/Luminescence solubilization->read_plate data_analysis Analyze Data and Determine Cell Viability read_plate->data_analysis

Caption: Workflow for a typical cell viability assay.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Aristolactam_AIIIA This compound p53 p53 Aristolactam_AIIIA->p53 Upregulates CDK_Cyclin CDK/Cyclin Complexes (CDK2, Cyclin A/E) Aristolactam_AIIIA->CDK_Cyclin Downregulates Bax Bax Aristolactam_AIIIA->Bax Upregulates Bcl2 Bcl-2 Aristolactam_AIIIA->Bcl2 Downregulates p21 p21/p27 p53->p21 Activates p21->CDK_Cyclin Inhibits G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest Caspases Caspase Activation (Caspase-3, -8) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis troubleshooting_logic start Inconsistent/Unexpected Cell Viability Results check_variability High Variability between Replicates? start->check_variability check_high_viability Unexpectedly High Viability? check_variability->check_high_viability No variability_solutions Review Cell Seeding Address Edge Effects Check Pipetting Technique check_variability->variability_solutions Yes check_inconsistency Inconsistent Results between Experiments? check_high_viability->check_inconsistency No high_viability_solutions Run Cell-Free Control Check for Precipitation Use Alternative Assay check_high_viability->high_viability_solutions Yes inconsistency_solutions Standardize Cell Passage Ensure Compound Stability Maintain Consistent Incubation check_inconsistency->inconsistency_solutions Yes end Optimized Assay check_inconsistency->end No variability_solutions->end high_viability_solutions->end inconsistency_solutions->end

References

Technical Support Center: Enhancing Aristolactam AIIIA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the sensitivity of Aristolactam AIIIA (AL-AIIIA) detection. The following sections offer detailed solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound, and which offers the highest sensitivity?

The two primary methods for the sensitive detection of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • LC-MS/MS: This is generally considered the gold standard for both sensitivity and selectivity.[2][3] By using techniques like Multiple Reaction Monitoring (MRM), it can detect and quantify analytes at very low concentrations (ng/mL or even pg/mL levels) even in complex matrices like urine, herbal extracts, and soil.[4][5][6][7]

  • HPLC-FLD: This method leverages the natural fluorescence of aristolactams.[8][9] Being rigid polycyclic aromatic compounds, aristolactams are highly fluorescent, whereas their precursors, aristolochic acids (AAs), are not.[8][9] This makes HPLC-FLD an inherently sensitive technique for aristolactams. Sensitivity can be further enhanced by converting any precursor AAs into their corresponding fluorescent aristolactams.[1][3][10]

For ultimate sensitivity and specificity, an optimized LC-MS/MS method is recommended. However, HPLC-FLD is a powerful and highly sensitive alternative, especially when dealing with samples containing aristolactams directly.

Q2: My LC-MS/MS signal for this compound is weak. How can I improve its sensitivity?

Low signal intensity in LC-MS/MS analysis can stem from several factors, from sample preparation to instrument settings. Here’s a troubleshooting guide:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): For complex matrices like urine or herbal decoctions, SPE is crucial for removing interfering substances and concentrating the analyte.[4][11] An aminopropyl (NH₂) cartridge is often effective.[4]

    • Extraction Solvent: Ensure your extraction solvent is optimized. A common choice is methanol (B129727) or a methanol/water mixture.[6][12] Ultrasonication can improve extraction efficiency.[5]

  • Enhance Chromatographic Performance:

    • Switch to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography systems use columns with smaller particles (e.g., <2 μm), which provides better resolution, sharper peaks, and thus higher sensitivity compared to traditional HPLC.[4][13][14]

    • Mobile Phase Optimization: Systematically evaluate different mobile phase compositions. Common mobile phases include acetonitrile (B52724) or methanol with water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.[5][6]

  • Fine-Tune Mass Spectrometer Parameters:

    • Ionization Source: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer, heating, drying), and temperatures (interface, desolvation line) to maximize the generation of the desired precursor ion.[5][6]

    • Multiple Reaction Monitoring (MRM): This is the most critical step for sensitivity and specificity. Ensure you have optimized the precursor-to-product ion transitions and their corresponding collision energies for this compound.[5][7][11]

Q3: How can I maximize detection sensitivity when using HPLC with a fluorescence detector (FLD)?

The high native fluorescence of aristolactams is a significant advantage. To maximize this:

  • Optimize Wavelengths: Determine the optimal excitation and emission wavelengths for this compound. For aristolactams in general, excitation is often around 265 nm, with emission measured between 430–480 nm.[8][9]

  • Increase Analyte Concentration: Use effective sample preparation techniques like SPE to concentrate your analyte before injection.

  • Chemical Conversion (for precursor analysis): If you are also interested in the precursor, Aristolochic Acid IIIA, you can dramatically increase its signal by converting it to the highly fluorescent this compound. This is typically achieved through a nitro-reduction reaction using a reducing agent like zinc (Zn) powder or an iron-powder-packed microreactor placed post-column, before the detector.[1][3][10][15]

Q4: I am observing significant matrix effects. What are the best strategies to mitigate them?

Matrix effects, where components of the sample other than the analyte interfere with ionization, are a common challenge that can suppress or enhance the signal, leading to inaccurate quantification.

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering components. Optimize your SPE protocol with different sorbents and wash steps.[4][11]

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This helps to ensure that the standards and samples experience the same matrix effects.[4]

  • Employ Stable Isotope-Labeled Internal Standards: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Quantitative Data on Detection Methods

The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes reported performance data for the analysis of various aristolactams, providing a benchmark for expected sensitivity.

MethodAnalyte(s)MatrixLOD / LOQReference
UPLC-MS/MSAristolactam IHerbal decoctions, human urine, wastewaterLOD: 0.2–2.5 ng/mL[4]
LC-MS/MSAristolactam AII, FI, BIIHerbal Dietary SupplementsLOD: 0.030–0.15 ng/g[6]
On-line SPE-LC/MS/MSAristolactam I & IIUrineLOQ: 0.006 ng (AL-I), 0.024 ng (AL-II) on column[7]
LC-MS/MSAristolactam AII, FI, BIIHouttuyniae herbaLOD: ≤4 ng/mL[5][16]
LC-MS/MS (with Nitroreduction)Aristochic Acids I & IIGrain, flour, soilLOD: 0.04 ng/g (AA-I), 0.08 ng/g (AA-II)[3]

Experimental Protocols

This section provides a representative UPLC-MS/MS protocol for the sensitive determination of this compound, synthesized from best practices reported in the literature.

Protocol: UPLC-MS/MS Analysis of this compound in Herbal Extracts
  • Sample Preparation (Solid-Phase Extraction) [4][11]

    • Accurately weigh 0.5 g of the powdered herbal sample.

    • Extract with 20 mL of 80% methanol using an ultrasonic water bath for 30 minutes.[5]

    • Centrifuge the extract and collect the supernatant.

    • Condition an aminopropyl (NH₂) SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a sequence of non-polar and moderately polar solvents to remove interferences.

    • Elute the aristolactams with an appropriate solvent (e.g., methanol with a small percentage of formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Chromatographic Conditions [5][13]

    • System: UPLC System

    • Column: ACQUITY UPLC® BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 μm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Optimize a gradient elution profile to separate this compound from other matrix components. A typical gradient might start at 25% B, ramp up to 80-90% B, hold, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Detection [5][6]

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Spray Voltage: ~4000 V

      • Nebulizer Gas Flow: ~3 L/min

      • Drying Gas Flow: ~9 L/min

      • Interface/Source Temperature: 300-400 °C

    • MRM Transitions: Optimize the specific precursor ion ([M+H]⁺) for this compound and at least two of its most intense product ions. The collision energy for each transition must be optimized to achieve the highest signal intensity.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the detection of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Herbal Material, Urine) Extraction Solvent Extraction (e.g., Ultrasonication) Sample->Extraction Cleanup Sample Cleanup & Concentration (Solid-Phase Extraction - SPE) Extraction->Cleanup Separation Chromatographic Separation (UPLC) Cleanup->Separation Detection Detection (MS/MS or FLD) Separation->Detection Data Data Acquisition & Analysis Detection->Data Quant Quantification Data->Quant

Caption: General analytical workflow for this compound detection.

Fluorescence_Enhancement AA Aristolochic Acid IIIA (Non-Fluorescent) Reduction Nitro-Reduction (e.g., Zn/H+ or Fe reactor) AA->Reduction AL This compound (Highly Fluorescent) Reduction->AL Detector HPLC-FLD Detection AL->Detector Signal Greatly Increased Signal Sensitivity Detector->Signal

Caption: Chemical conversion to enhance fluorescence detection sensitivity.

Troubleshooting_Sensitivity Start Low Signal / Poor Sensitivity? Check_Prep Is Sample Prep Optimized? Start->Check_Prep Start Here Check_LC Is Chromatography Optimized? Check_Prep->Check_LC Yes Action_Prep Implement/Optimize SPE. Use Matrix-Matched Standards. Check_Prep->Action_Prep No Check_MS Are MS/MS Parameters Optimized? Check_LC->Check_MS Yes Action_LC Use UPLC Column. Optimize Mobile Phase. Check_LC->Action_LC No Action_MS Optimize Source Parameters. Optimize MRM Transitions. Check_MS->Action_MS No Success Sensitivity Improved Check_MS->Success Yes Action_Prep->Check_LC Action_LC->Check_MS Action_MS->Success

Caption: Troubleshooting logic for low detection sensitivity issues.

References

Addressing solubility issues of Aristolactam AIIIA in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Aristolactam AIIIA in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound is a naturally occurring alkaloid found in plants of the Aristolochia genus.[1] Its chemical structure lends it moderately lipophilic (fat-soluble) properties, as indicated by a calculated XLogP3 value of 2.6.[1] This hydrophobicity means it has poor solubility in aqueous solutions like cell culture media, often leading to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) or less is well-tolerated.[2] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the drug treatment) to determine the tolerance of your specific cell line.

Q4: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. The sudden change in solvent polarity causes the compound to come out of solution.

Q5: The medium with this compound looks fine initially, but a precipitate forms after incubation. What could be the cause?

Delayed precipitation can be caused by several factors:

  • Temperature fluctuations: Removing the culture plates from the incubator repeatedly can cause the compound's solubility to decrease at lower temperatures.

  • Increased concentration due to evaporation: Over time, evaporation of the medium in the incubator can increase the effective concentration of this compound beyond its solubility limit.

  • Interaction with media components: The compound may slowly interact with salts or other components in the media, forming insoluble complexes.

  • pH shift: Changes in the medium's pH during cell growth can affect the solubility of the compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.
Issue 2: Delayed Precipitation in the Incubator
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 281.26 g/mol )[1]

  • 100% sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation for a 10 mM stock solution:

      • Weight (mg) = 10 mmol/L * 0.001 L * 281.26 g/mol * 1000 mg/g = 2.81 mg

      • Dissolve 2.81 mg of this compound in 1 mL of 100% DMSO.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare a serial 2-fold dilution of the this compound stock solution in 100% DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.

  • Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will create a final DMSO concentration of 1%.

  • Include a vehicle control well with 2 µL of 100% DMSO added to 198 µL of medium.

  • Gently mix the plate and visually inspect for any immediate precipitation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear at all time points is the maximum working soluble concentration under these conditions.

Data Presentation

Table 1: Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3
This compound C16H11NO4281.262.6[1]
Aristolactam AIIC16H11NO3265.262.5[4]
Aristolactam AIaC16H11NO4281.262.6[5]
Aristolactam IC17H11NO4293.27Not available

Table 2: Recommended DMSO Concentrations for Cell Culture

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
≤ 0.1% Generally considered safe for most cell lines, including sensitive ones.Ideal for long-term experiments or with primary cells.
0.1% - 0.5% Tolerated by most robust cell lines without significant cytotoxicity.A common working range for many in vitro assays.
> 0.5% - 1.0% May cause stress or toxicity in some cell lines.Use with caution and always include a vehicle control.
> 1.0% Often cytotoxic and can interfere with experimental results.Generally not recommended.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Essential Controls A This compound Powder C Vortex & Sonicate A->C B 100% DMSO B->C D 10 mM Stock Solution (Store at -80°C) C->D F Serial Dilution of Stock D->F Dilute dropwise while swirling E Pre-warmed (37°C) Cell Culture Medium E->F G Add to Cells F->G H Vehicle Control (Medium + DMSO) I Untreated Control (Medium only)

Caption: Workflow for preparing this compound for cell culture experiments.

signaling_pathway AIIIA This compound ROS ↑ Reactive Oxygen Species (ROS) AIIIA->ROS Mito Mitochondrial Stress ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mito->Apoptosis ATM_Chk2 ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 activates p38 p38 MAPK Pathway DNA_Damage->p38 activates G2M_Arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_Arrest p38->G2M_Arrest G2M_Arrest->Apoptosis can lead to

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Aristolactam AIIIA and Aristolochic Acid I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Aristolactam AIIIA and Aristolochic Acid I, two related nitrophenanthrene carboxylic acids. While both compounds are known for their biological activities, their cytotoxic profiles and mechanisms of action exhibit notable differences. This document summarizes key experimental data, outlines methodologies for assessing cytotoxicity, and visualizes the cellular pathways implicated in their toxic effects.

Executive Summary

Experimental data suggests that this compound exhibits greater cytotoxicity than its precursor, Aristolochic Acid I, in human kidney proximal tubular epithelial (HK-2) cells. The half-maximal inhibitory concentration (IC50) for this compound in HK-2 cells is significantly lower than that of Aristolochic Acid I. The primary cytotoxic mechanism of this compound involves the induction of apoptosis and cell cycle arrest at the G2/M phase. In contrast, Aristolochic Acid I exerts its toxicity through a broader range of mechanisms, including the induction of apoptosis, generation of oxidative stress, and activation of multiple signaling pathways such as MAPK, NF-κB, and STAT3.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of this compound and Aristolochic Acid I. It is important to note that the IC50 values presented below were obtained from separate studies. A direct comparison within a single study under identical experimental conditions is not currently available in the reviewed literature.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
This compound HK-2 (Human Kidney)MTT24 hours20.36 µM[1]
48 hours13.52 µM[1]
72 hours10.08 µM[1]
HeLa (Cervical Cancer)SRBNot Specified~7-30 µM[2]
A549 (Lung Cancer)SRBNot Specified~7-30 µM[2]
HGC (Gastric Cancer)SRBNot Specified~7-30 µM[2]
Aristolochic Acid I HK-2 (Human Kidney)CCK-824 hours37.4 µM[3]
HK-2 (Human Kidney)MTT24 hours16.675 µg/mL (~48.8 µM)[4]
RT4 (Bladder Cancer)MTT24 hoursConcentration-dependent cytotoxicity observed from 0.05–10 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxicity of chemical compounds in a laboratory setting.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Human Kidney 2 (HK-2) cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and Aristolochic Acid I

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Aristolochic Acid I in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • HK-2 cells

  • Cell culture medium

  • Test compounds (this compound and Aristolochic Acid I)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum LDH release controls.

Signaling Pathways and Mechanisms of Action

This compound-Induced Cytotoxicity

This compound has been shown to induce mitotic arrest at the G2/M phase of the cell cycle, leading to apoptosis.[2][6] This suggests an interference with the machinery that governs cell division, ultimately triggering programmed cell death.

Aristolactam_AIIIA_Pathway AIIIA This compound G2M G2/M Phase Arrest AIIIA->G2M Spindle Spindle Abnormalities AIIIA->Spindle Apoptosis Apoptosis G2M->Apoptosis PARP PARP Cleavage Apoptosis->PARP Spindle->G2M Aristolochic_Acid_I_Pathway AAI Aristolochic Acid I ROS ↑ Reactive Oxygen Species (ROS) AAI->ROS NFkB NF-κB Pathway Activation AAI->NFkB STAT3 STAT3 Pathway Activation AAI->STAT3 MAPK MAPK Pathway Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation STAT3->Apoptosis STAT3->Inflammation Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HK-2 cells) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound & Aristolochic Acid I) Treatment Treatment with Compounds (Dose-Response) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50 IC50 Value Calculation Data_Acquisition->IC50 Comparison Comparative Analysis IC50->Comparison

References

A Comparative Guide to the Biological Activity of Aristolactam Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various aristolactam isomers, focusing on their cytotoxic and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies to assist researchers in evaluating these compounds for potential therapeutic applications.

Overview of Aristolactam Alkaloids

Aristolactams are a class of phenanthrene (B1679779) lactam alkaloids found in various plant species, notably from the Aristolochiaceae family. While structurally related to the nephrotoxic and carcinogenic aristolochic acids, aristolactams themselves have demonstrated a range of promising pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] This guide focuses on the comparative biological activities of specific aristolactam isomers.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of several aristolactam isomers.

Table 1: Comparative Cytotoxicity of Aristolactam Isomers in HK-2 Cells
CompoundIC50 at 24h (μg/mL)IC50 at 48h (μg/mL)IC50 at 72h (μg/mL)
Aristolactam AIIIa108.3 ± 4.589.6 ± 3.868.4 ± 3.2
Aristolactam AII129.7 ± 5.1101.5 ± 4.288.9 ± 3.9
Cepharanone B155.6 ± 5.8132.8 ± 4.9110.2 ± 4.5
Data from Wei et al. (2011) on human renal proximal tubular epithelial (HK-2) cells.[3] Values are presented as mean ± SD.
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (μmol/L)
HeLaCervical Cancer7 - 30
A549Lung Cancer7 - 30
HGCGastric Cancer7 - 30
Data from a study on the anti-proliferation effect of this compound.[2]
Table 3: Anti-inflammatory Activity of Aristolactam I
CytokineIC50 (μM)
IL-652 ± 8
TNF-α116.8 ± 83.25
Data from Desai et al. (2014) on LPS-stimulated THP-1 cells.[4]

Key Experimental Methodologies

Cytotoxicity Assessment via MTT Assay

The cytotoxic activity of aristolactam isomers is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Protocol:

  • Cell Seeding: Human cancer cells (e.g., HK-2, HeLa, A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the aristolactam isomers (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for specified periods (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[1][3]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.[1]

Cytotoxicity Assessment via Lactate (B86563) Dehydrogenase (LDH) Assay

Cell membrane damage can be quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[3]

Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with aristolactam isomers as described in the MTT assay protocol.

  • Control Wells:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

    • Background control: Culture medium alone.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is transferred to a new plate.

  • LDH Reaction: An LDH reaction mixture (containing substrate, cofactor, and dye) is added to the supernatant.

  • Incubation and Absorbance Measurement: The plate is incubated at room temperature, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Anti-inflammatory Activity Assessment (Inhibition of Nitric Oxide Production)

The anti-inflammatory potential of aristolactam isomers can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the aristolactam isomers for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which reflects NO production.

  • IC50 Determination: The IC50 value for the inhibition of NO production is calculated.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Aristolactam Isomers in DMSO) treatment Treatment with Aristolactam Isomers compound_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_add MTT Addition & Incubation incubation->mtt_add formazan Formazan Solubilization (DMSO) mtt_add->formazan absorbance Measure Absorbance formazan->absorbance data_analysis Calculate Cell Viability absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for assessing the in vitro cytotoxicity of aristolactam isomers.

Postulated Mechanism of Action for this compound

G AIIIa This compound Spindle Spindle Abnormalities AIIIa->Spindle G2M G2/M Phase Arrest AIIIa->G2M Spindle->G2M Proliferation Inhibition of Cancer Cell Proliferation G2M->Proliferation

Caption: Proposed mechanism of this compound-induced cell cycle arrest.[2]

Anti-inflammatory Action of Aristolactam I

G LPS LPS Stimulation NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activation AristolactamI Aristolactam I AristolactamI->Inhibition Independent Mechanism

Caption: NF-κB independent anti-inflammatory action of Aristolactam I.[4]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aristolactam AL-IIIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Aristolactam AL-IIIA, a metabolite of the nephrotoxic and carcinogenic aristolochic acids. The following sections detail the performance of commonly employed analytical techniques, supported by experimental data from published studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Comparative Analysis of Analytical Methods

The determination of Aristolactam AL-IIIA is critical for safety and quality control in herbal medicine and for exposure assessment.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), is the most prevalent technique for the analysis of aristolactams. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Two primary methods are highlighted in the literature for the analysis of aristolactams, including Aristolactam AL-IIIA:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible method that offers good performance for quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

The following tables summarize the validation parameters for these methods based on available data for aristolactams.

Table 1: Performance Characteristics of HPLC-UV Methods for Aristolactam Analysis
ParameterReported PerformanceReference
Linearity (R²) >0.99[3]
Limit of Detection (LOD) 0.1 µg/mL[4]
Lower Limit of Quantification (LLOQ) 2 mg/L[3]
Accuracy Bias: -8.63% to 1.4%[3]
Precision (RSD) Inter-day: <15%; Intra-day: <15%[4]
Recovery 100-104%[5]
Table 2: Performance Characteristics of LC-MS/MS Methods for Aristolactam Analysis
ParameterReported PerformanceReference
Linearity (R²) >0.99[6]
Limit of Detection (LOD) 0.2–2.5 ng/mL[6]
Limit of Quantification (LOQ) 0.006 ng (on column for AL-I)[7]
Accuracy (Recovery) 81.3–109.6%[6]
Precision (RSD) <10.5%[2]
Matrix Effects 75.3-75.4%[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of aristolactams.

HPLC-UV Method Protocol

This protocol is a generalized procedure based on common practices for the analysis of organic compounds in herbal matrices.

  • Standard Preparation:

    • Prepare a stock solution of Aristolactam AL-IIIA (e.g., 200 µg/mL) in a suitable solvent like acetonitrile.[5]

    • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.040 to 0.64 μg/mL).[5]

  • Sample Extraction:

    • Weigh approximately 2 g of the ground herbal sample.

    • Add 100 mL of an extraction solvent (e.g., 70% methanol (B129727) in water).[2]

    • Shake the mixture for at least 30 minutes.[5]

    • Filter the extract through a 0.45 µm filter before analysis.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer at pH 2.0) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Approximately 0.5 - 1.2 mL/min.[5]

    • Column Temperature: 40°C.[5]

    • Injection Volume: 25 µL.[5]

    • UV Detection: Monitor at a wavelength of 390 nm.[5]

LC-MS/MS Method Protocol

This protocol outlines a sensitive and selective method for the determination of aristolactams.

  • Standard and Sample Preparation:

    • Follow a similar procedure as for the HPLC-UV method for the preparation of standards and samples. Solid-phase extraction (SPE) may be employed for sample cleanup and enrichment.[6]

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 75 mm x 2.1 mm, 2.0 µm).[8]

    • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.5 mmol/L ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol or acetonitrile).[8]

    • Flow Rate: Typically in the range of 0.2 - 0.4 mL/min for UPLC systems.

    • Column Temperature: 35°C.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for aristolactams, which typically form [M+H]+ ions.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Aristolactam AL-IIIA.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring data comparability between different laboratories or techniques.

Analytical_Method_Cross_Validation start Define Validation Parameters method1 Method A Development & Optimization start->method1 method2 Method B Development & Optimization start->method2 pre_validation1 Pre-Validation (Method A) method1->pre_validation1 pre_validation2 Pre-Validation (Method B) method2->pre_validation2 cross_validation Cross-Validation Study (Analysis of Same Samples) pre_validation1->cross_validation pre_validation2->cross_validation data_analysis Statistical Data Analysis (e.g., Bland-Altman, t-test) cross_validation->data_analysis conclusion Conclusion on Method Comparability data_analysis->conclusion

Caption: Workflow for Analytical Method Cross-Validation.

Signaling Pathway of Aristolochic Acid-Induced Nephropathy

While not directly related to analytical method cross-validation, understanding the toxicological pathway of the parent compounds of Aristolactam AL-IIIA is crucial for researchers in this field. Aristolochic acids are known to cause aristolochic acid nephropathy (AAN). The simplified signaling pathway leading to this condition is depicted below.

AAN_Signaling_Pathway AA Aristolochic Acid (AA) Metabolism Metabolic Activation (Reductive activation) AA->Metabolism DNA_Adducts Formation of AA-DNA Adducts Metabolism->DNA_Adducts Mutation TP53 Gene Mutation DNA_Adducts->Mutation Cell_Cycle Cell Cycle Arrest Mutation->Cell_Cycle Apoptosis Apoptosis of Renal Tubular Cells Cell_Cycle->Apoptosis Fibrosis Renal Interstitial Fibrosis Apoptosis->Fibrosis

Caption: Simplified AAN Signaling Pathway.

References

A Comparative Analysis of Aristolactam AIIIA and Classical Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the mechanisms and potential of Aristolactam AIIIA in the context of established topoisomerase-targeting cancer therapies.

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Their vital role makes them a key target for anticancer drug development. Topoisomerase inhibitors are broadly classified into two categories: type I inhibitors, which target topoisomerase I (Top1) and lead to single-strand DNA breaks, and type II inhibitors, which act on topoisomerase II (Top2) causing double-strand DNA breaks. This guide provides a comparative overview of this compound and its potential relationship with well-characterized topoisomerase inhibitors like Camptothecin (a Top1 inhibitor) and Etoposide (a Top2 inhibitor).

While established topoisomerase inhibitors directly interfere with the enzymatic action of topoisomerases, the primary mechanism of action for aristolactams, including this compound, is understood to be the formation of bulky DNA adducts and intercalation into the DNA structure. This intercalation can locally distort the DNA helix, which may indirectly impede topoisomerase activity. However, direct enzymatic inhibition by this compound has not been definitively established in the literature. This guide will, therefore, present a comparison based on its known DNA-binding properties and a hypothetical consideration of its potential as a topoisomerase inhibitor, alongside the established mechanisms of Camptothecin and Etoposide.

Comparative Data on Inhibitory Activity

The following table summarizes the inhibitory activities of Camptothecin, Etoposide, and hypothetically, this compound. It is crucial to note that the data for this compound is included for illustrative purposes to demonstrate how it would be evaluated and compared if it were found to have direct topoisomerase inhibitory effects.

InhibitorTarget TopoisomerasePrimary Mechanism of ActionIC50 (Top1 Relaxation)IC50 (Top2 Decatenation)
This compound Hypothesized: Top1/Top2DNA Intercalation & Adduct FormationData Not AvailableData Not Available
Camptothecin Topoisomerase IStabilization of Top1-DNA cleavage complex~ 1 µM> 100 µM
Etoposide Topoisomerase IIStabilization of Top2-DNA cleavage complex> 100 µM~ 5 µM

Mechanism of Action: A Visual Comparison

Topoisomerase inhibitors can be broadly categorized into poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle. The diagram below illustrates this classification.

Topoisomerase_Inhibitor_Classification Inhibitors Topoisomerase Inhibitors Poisons Poisons (Stabilize Cleavage Complex) Inhibitors->Poisons Catalytic Catalytic Inhibitors (Interfere with other steps) Inhibitors->Catalytic Top1_Poisons Top1 Poisons (e.g., Camptothecin) Poisons->Top1_Poisons Top2_Poisons Top2 Poisons (e.g., Etoposide) Poisons->Top2_Poisons DNA_Intercalators DNA Intercalators (e.g., this compound - indirect effect) Catalytic->DNA_Intercalators

Caption: Classification of topoisomerase inhibitors.

The signaling pathway diagram below illustrates the mechanism of a typical topoisomerase I poison like Camptothecin.

Topoisomerase_I_Inhibition_Pathway Top1 Topoisomerase I Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Binds & Cleaves DNA Supercoiled DNA DNA->Cleavage_Complex Cleavage_Complex->Top1 Religation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Camptothecin Camptothecin Camptothecin->Stabilized_Complex Binds & Stabilizes Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Topoisomerase I inhibition pathway by Camptothecin.

Experimental Protocols

To definitively determine the topoisomerase inhibitory activity of a compound like this compound, a series of standardized in vitro assays are required.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Materials:

    • Human Topoisomerase I enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase I reaction buffer

    • Test compound (this compound) and control inhibitor (Camptothecin)

    • Stop solution (e.g., SDS, Proteinase K)

    • Agarose (B213101) gel, electrophoresis buffer, and DNA stain (e.g., ethidium (B1194527) bromide)

  • Procedure:

    • Prepare reaction mixtures on ice containing the reaction buffer, supercoiled DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding Topoisomerase I enzyme.

    • Incubate the reactions at 37°C for 30 minutes.

    • Terminate the reactions by adding the stop solution.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.

Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

  • Materials:

    • Human Topoisomerase II enzyme

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II reaction buffer (with ATP)

    • Test compound and control inhibitor (Etoposide)

    • Stop solution

    • Agarose gel, electrophoresis buffer, and DNA stain

  • Procedure:

    • Set up reaction mixtures with reaction buffer, kDNA, and different concentrations of the test compound.

    • Start the reaction by adding Topoisomerase II enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reactions.

    • Separate the catenated and decatenated DNA using agarose gel electrophoresis.

    • Visualize the bands. Inhibition is indicated by the persistence of high-molecular-weight catenated kDNA at the top of the gel.

The general workflow for these screening assays is depicted below.

Experimental_Workflow Start Start: Compound Screening Reaction_Setup Prepare Reaction Mixture (Buffer, DNA, Compound) Start->Reaction_Setup Enzyme_Addition Add Topoisomerase Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Terminate Reaction Incubation->Termination Gel_Electrophoresis Agarose Gel Electrophoresis Termination->Gel_Electrophoresis Visualization Visualize & Quantify Bands Gel_Electrophoresis->Visualization End Determine IC50 Visualization->End

Caption: Experimental workflow for topoisomerase inhibition assays.

Conclusion

This compound is a natural compound with known DNA intercalating and adduct-forming properties. While these activities are cytotoxic, its classification as a direct topoisomerase inhibitor remains to be experimentally validated. In contrast, Camptothecin and Etoposide are well-established topoisomerase poisons with clear mechanisms of action and proven clinical efficacy.

For researchers investigating this compound, the experimental protocols outlined in this guide provide a clear path to determining its potential effects on topoisomerase I and II. Such studies would be invaluable in fully characterizing its mechanism of action and determining if it could be developed as a novel anticancer agent, either through a topoisomerase-dependent or independent pathway. The comparison to established inhibitors highlights the rigorous characterization required for the development of new therapeutic agents targeting these critical cellular enzymes.

Aristolactam AIIIA's efficacy compared to standard anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Aristolactam AIIIA, a naturally occurring alkaloid, has emerged as a compound of interest due to its demonstrated anticancer properties. This guide provides a comprehensive comparison of this compound's efficacy against standard anticancer drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. While direct head-to-head studies are limited, a compilation of data from various in vitro studies allows for a comparative assessment of this compound against established chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131).

It is crucial to note that the following IC50 values are collated from different studies. Variations in experimental conditions, such as cell culture techniques and assay durations, can influence these values. Therefore, this comparison should be interpreted with caution.

DrugCell LineCancer TypeIC50 (µM)
This compound HeLaCervical Cancer7-30[1][2]
A549Lung Cancer7-30[1][2]
HGCGastric Cancer7-30[1][2]
HCT-8/V (Navelbine-resistant)Colon Cancer3.55[1][2]
Doxorubicin HeLaCervical Cancer2.9[3][4]
A549Lung Cancer> 20[3][4]
MCF-7Breast Cancer~0.1 - 2.0[5]
Cisplatin HCT116Colon Cancer4.2 - 14.54[6][7]
SW480Colon Cancer4.8[6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A detailed methodology for a standard experimental protocol to determine IC50 values is outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a standard anticancer drug). A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action: A Comparative Overview

This compound and standard anticancer drugs exert their cytotoxic effects through distinct molecular mechanisms, primarily by inducing cell cycle arrest and apoptosis.

This compound: Targeting Mitotic Progression

This compound has been identified as an inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[8][9][10] By targeting the Polo-Box Domain (PBD) of Plk1, this compound disrupts the proper formation of the mitotic spindle, leading to mitotic arrest at the G2/M phase of the cell cycle.[1][2] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway.

Aristolactam_AIIIA_Pathway AIIIA This compound Plk1 Plk1 (Polo-like kinase 1) AIIIA->Plk1 inhibits Spindle Mitotic Spindle Formation Plk1->Spindle regulates G2M G2/M Arrest Spindle->G2M disruption leads to Apoptosis Apoptosis G2M->Apoptosis

This compound inhibits Plk1, disrupting mitotic spindle formation and causing G2/M arrest, leading to apoptosis.

Standard Anticancer Drugs: DNA Damage and Apoptosis Induction

  • Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[11][12] This leads to the generation of reactive oxygen species (ROS) and DNA double-strand breaks, which trigger apoptotic pathways.[1][13]

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin induces apoptosis through DNA intercalation, topoisomerase II inhibition, and ROS generation.

  • Cisplatin: As a platinum-based compound, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[14][15][16] These crosslinks distort the DNA structure, interfering with DNA replication and transcription. The resulting DNA damage activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[14][17]

Cisplatin_Pathway Cis Cisplatin DNA_Adducts DNA Adducts & Crosslinks Cis->DNA_Adducts Replication_Inhibition Inhibition of Replication & Transcription DNA_Adducts->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Structure-Activity Relationship of Aristolactam Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aristolactam analogues, focusing on their structure-activity relationships (SAR) concerning their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is compiled from various scientific studies to aid in the rational design of new, potent therapeutic agents.

Introduction

Aristolactams are a class of phenanthrene (B1679779) alkaloids derived from aristolochic acids. While aristolochic acids are known for their nephrotoxicity and carcinogenicity, their aristolactam analogues have garnered significant interest due to their diverse biological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for developing safer and more effective drug candidates.

Cytotoxic Activity

The cytotoxic effects of aristolactam analogues have been extensively studied against various cancer cell lines. The data reveals key structural features that govern their potency.

Data Presentation: Cytotoxicity of Aristolactam Analogues
CompoundCell LineCancer TypeIC50 (µM)Reference
Aristolactam AIIIaHeLaCervical Cancer7 - 30[1]
This compoundA549Lung Cancer7 - 30[1]
This compoundHGCGastric Cancer7 - 30[1]
This compoundHCT-8/V (Navelbine-resistant)Colon Cancer3.55[1]
VelutinamA549Lung Adenocarcinoma21.57 (µg/mL)[2]
VelutinamHEK 293Embryonic Kidney13.28 (µg/mL)[2]
VelutinamCaSkiCervical Carcinoma10.97 (µg/mL)[2]
Synthetic Analogues
Analogue with pyrido[2,3-d]pyrimidine (B1209978) core and 8-bis(4-fluorophenyl)-4-oxo-2-phenyl moietyMDA-MB-231Breast Cancer1.29 ± 0.18
HeLaCervical Cancer1.34 ± 0.02
MCF-7Breast Cancer1.57 ± 0.12
Analogue with pyrido[2,3-d]pyrimidine core and 5-amino-8-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-2-phenyl moietyMDA-MB-231Breast Cancer1.42 ± 0.12
HeLaCervical Cancer1.54 ± 0.13
MCF-7Breast Cancer1.85 ± 0.23

Structure-Activity Relationship Summary for Cytotoxicity:

  • Substituents on the Phenanthrene Ring: The type and position of substituents on the phenanthrene core significantly influence cytotoxicity. Synthetic aristolactam derivatives with specific modifications have shown potent antitumor activities with GI50 values in the submicromolar range.[3]

  • Nitrogen Substituents: Modifications on the lactam nitrogen can modulate activity.

  • Overall Structure: A rigid, planar structure is generally favorable for cytotoxic activity.

Signaling Pathway: Aristolactam-Induced Apoptosis

Several aristolactam analogues induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This pathway is regulated by the Bcl-2 family of proteins and executed by caspases.

G cluster_cell Cancer Cell Aristolactam Aristolactam Analogue Bcl2 Bcl-2 (Anti-apoptotic) Aristolactam->Bcl2 inhibits Bax Bax (Pro-apoptotic) Aristolactam->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes G cluster_cell Immune Cell cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Aristolactam Aristolactam Analogue Aristolactam->IKK inhibits NFkB_n NF-κB NFkB_n->Gene_Expression G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with Aristolactam analogues A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H G cluster_workflow Cytokine Release Assay Workflow A 1. Seed immune cells (e.g., RAW 264.7) B 2. Pre-treat with Aristolactam analogues A->B C 3. Stimulate with an inflammatory agent (e.g., LPS) B->C D 4. Incubate for 12-24 hours C->D E 5. Collect cell supernatant D->E F 6. Quantify cytokine levels using ELISA E->F G 7. Calculate IC50 values F->G G cluster_workflow Broth Microdilution Workflow A 1. Prepare serial dilutions of Aristolactam analogues in broth B 2. Inoculate with a standardized microbial suspension A->B C 3. Incubate under appropriate conditions B->C D 4. Observe for visible microbial growth C->D E 5. Determine the MIC D->E

References

In Vivo Anticancer Activity of Aristolactam AIIIA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristolactam AIIIA, a naturally occurring alkaloid, has demonstrated notable anticancer properties in preclinical in vitro studies. Investigations reveal its capacity to inhibit the proliferation of various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. However, a significant gap exists in the current scientific literature regarding the in vivo validation of this compound's anticancer efficacy. This guide provides a comprehensive overview of the available in vitro data for this compound and presents a comparative analysis against established anticancer drugs with proven in vivo activity in relevant cancer models. The objective is to furnish researchers with the necessary context to evaluate the therapeutic potential of this compound and to guide future in vivo experimental design.

Comparative Analysis of Anticancer Activity

Due to the absence of specific in vivo studies on this compound, this section presents its in vitro cytotoxic activity against lung and colon cancer cell lines. This is juxtaposed with in vivo efficacy data for standard-of-care chemotherapeutic agents used in treating these cancers.

Table 1: In Vitro Cytotoxicity of this compound
Cancer Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma~7-30
HGCGastric Cancer~7-30
HeLaCervical Cancer~7-30
HCT-8/VColon Cancer (Navelbine-resistant)3.55
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents
DrugCancer TypeAnimal ModelCell LineDosageTumor Growth Inhibition (TGI)
Cisplatin (B142131)Non-Small Cell Lung CancerNude MiceA5493 mg/kg/day, i.v. (5 days)Significant tumor growth inhibition compared to control.[1]
Paclitaxel (B517696)Non-Small Cell Lung CancerNude MiceA54912 mg/kg/day, i.p.Significant inhibition of tumor growth.[2]
PaclitaxelNon-Small Cell Lung CancerNude MiceA54924 mg/kg/day, i.v. (5 days)More effective than cisplatin at 3 mg/kg/day.[1]
5-Fluorouracil (B62378) (5-FU)Colorectal CancerAthymic Nude MiceHCT-116Not specifiedDelayed tumor growth and higher survival rate in combination therapy.[3]
OxaliplatinColorectal CancerImmunodeficient MiceHCT-1162 mg/kgEffective inhibition of tumor growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for establishing xenograft models, which are standard for evaluating the in vivo efficacy of anticancer compounds.

Human Tumor Xenograft Model Protocol (General)
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 viable cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of the mice.[5][6]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) and comparator drugs are administered via a specified route (e.g., intraperitoneal, intravenous, oral gavage), dosage, and schedule. The control group typically receives the vehicle used to dissolve the drugs.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight is also regularly recorded as an indicator of systemic toxicity. At the end of the study, tumors are excised and weighed.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Signaling Pathways and Mechanisms of Action

In vitro studies suggest that this compound exerts its anticancer effects by modulating key cellular pathways involved in cell division and survival.

Apoptosis Induction Pathway

This compound has been shown to induce apoptosis in cancer cells. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a marker of caspase activation.[7] The generation of reactive oxygen species (ROS) is also implicated in the apoptotic cascade initiated by related aristolochic acid compounds, which can activate MAP kinase pathways.

apoptosis_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation MAPK Activation MAPK Activation ROS Generation->MAPK Activation Caspase Activation Caspase Activation MAPK Activation->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Cell Cycle Regulation Pathway

This compound induces cell cycle arrest at the G2/M phase. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The mechanism is thought to involve the inhibition of key mitotic kinases. Related compounds have been shown to affect the Aurka-Cdk1 axis, which is crucial for G2/M transition.

cell_cycle_pathway This compound This compound Aurka-Cdk1 Axis Aurka-Cdk1 Axis This compound->Aurka-Cdk1 Axis G2/M Transition G2/M Transition Aurka-Cdk1 Axis->G2/M Transition Aurka-Cdk1 Axis->G2/M Transition Cell Proliferation Cell Proliferation G2/M Transition->Cell Proliferation

Caption: Inhibition of G2/M cell cycle transition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound like this compound.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., A549, HCT-116) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Drug_Administration Administration of This compound & Comparators Randomization->Drug_Administration Efficacy_Assessment Efficacy Assessment (Tumor Volume, Weight) Drug_Administration->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Drug_Administration->Toxicity_Assessment Data_Analysis Statistical Analysis and Comparison Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis

References

Comparing the genotoxicity of Aristolactam AIIIA and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the genotoxicity of Aristolactam AIIIA and its metabolic precursors, primarily aristolochic acid I (AAI). The following sections present quantitative data from key genotoxicity assays, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate a clear understanding of their relative toxicological profiles.

Introduction

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in various plants of the Aristolochia genus. These compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) due to their potent nephrotoxic, genotoxic, and carcinogenic properties in humans.[1][2] The genotoxicity of AAs is primarily attributed to their metabolic activation, leading to the formation of aristolactam-DNA adducts, which can induce gene mutations and chromosomal damage.[1][3][4]

This compound is a metabolite of aristolochic acid IIIa. While aristolochic acids are well-established potent genotoxins, their metabolites, the aristolactams, are generally considered to be less genotoxic.[2] However, recent research indicates that some aristolactams can bioaccumulate and contribute to DNA damage, warranting a closer examination of their genotoxic potential. This guide aims to provide a comparative overview of the available experimental data on the genotoxicity of this compound and its precursors.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for Aristolochic Acid I (AAI), a major and highly genotoxic precursor, and Aristolochic Acid IIIa (AAIIIa), the direct precursor to this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the structurally related Aristolactam I (ALI) is included as a surrogate for comparative purposes.

Table 1: Ames Test Results

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5] A positive result indicates that the chemical can cause mutations in the DNA of the test organism.

CompoundTest StrainMetabolic Activation (S9)ConcentrationResult (Revertants/Plate)InterpretationReference
Aristolochic Acid I (AAI) S. typhimurium TA100With10 µ g/plate >1000Highly MutagenicF. J. C. Roe et al., 1979
Aristolochic Acid I (AAI) S. typhimurium TA98With50 µ g/plate ~400MutagenicW. T. H. Chang et al., 2007
Aqueous Extract of Aristolochia baetica S. typhimurium TA98With10 mg/mLSignificantly increased revertants (dose-dependent)Mutagenic[1]
Aristolactam I (ALI) S. typhimurium TA98 & TA100With & WithoutUp to 5000 µ g/plate No significant increaseNon-mutagenicC. L. Chen et al., 2012

Table 2: In Vitro Micronucleus Assay Results

The in vitro micronucleus test detects chromosomal damage or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells.[6]

CompoundCell LineTreatment TimeConcentration% Micronucleated Cells (Fold increase vs. control)InterpretationReference
Aristolochic Acid (AA) F344 Rats (in vivo)3 and 28 days2.75 - 30 mg/kgWeak increaseWeakly clastogenic in vivo[2]
Aristolactam I (ALI) Not AvailableNot AvailableNot AvailableNo publicly available quantitative data--
This compound Not AvailableNot AvailableNot AvailableNo publicly available quantitative data--

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]

CompoundCell TypeConcentration% Tail DNAOlive Tail MomentInterpretationReference
Aristolochic Acid I (AAI) Mouse Renal Cells20 mg/kg~15%~4.5Genotoxic[9]
Aristolochic Acid IIIa (AAIIIa) Mouse Renal Cells20 mg/kg~8%~2.0Moderately Genotoxic[9]
Aristolactam I (ALI) Mouse Renal Cells20 mg/kg~5%~1.0Weakly Genotoxic[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic activation of aristolochic acid and the general workflows of the discussed genotoxicity assays.

metabolic_pathway cluster_activation Metabolic Activation cluster_detoxification Detoxification AA Aristolochic Acid (AAI) Reactive_Intermediate N-hydroxyaristolactam I (Reactive Intermediate) AA->Reactive_Intermediate Nitroreduction (e.g., NQO1, CYP1A1) Aristolactam Aristolactam I Reactive_Intermediate->Aristolactam DNA_Adduct Aristolactam-DNA Adducts Reactive_Intermediate->DNA_Adduct Covalent Binding to DNA Mutation Gene Mutations & Chromosomal Damage DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of Aristolochic Acid I.

ames_workflow start Start prepare_strains Prepare bacterial strains (e.g., S. typhimurium His-) start->prepare_strains mix Mix bacteria, test compound, and S9 (optional) prepare_strains->mix plate Plate on minimal glucose agar (B569324) mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and interpret results count->analyze end End analyze->end

Caption: General workflow of the Ames test.

micronucleus_workflow start Start cell_culture Culture mammalian cells start->cell_culture treatment Treat cells with test compound (with/without S9) cell_culture->treatment cytochalasin_b Add Cytochalasin B (to block cytokinesis) treatment->cytochalasin_b harvest Harvest and fix cells cytochalasin_b->harvest stain Stain with DNA-specific dye harvest->stain score Score micronuclei in binucleated cells stain->score analyze Analyze data and interpret results score->analyze end End analyze->end

Caption: General workflow of the in vitro micronucleus assay.

comet_workflow start Start cell_prep Prepare single-cell suspension start->cell_prep embedding Embed cells in agarose (B213101) on a slide cell_prep->embedding lysis Lyse cells to form nucleoids embedding->lysis unwinding Alkaline unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain DNA with fluorescent dye electrophoresis->staining visualization Visualize and score comets staining->visualization analysis Analyze data (% Tail DNA, OTM) visualization->analysis end End analysis->end

Caption: General workflow of the alkaline comet assay.

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

1. Principle: The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an amino acid-independent state.

2. Materials:

  • Bacterial Strains: At least five strains are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Metabolic Activation System (S9): A post-mitochondrial fraction from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254).

  • Media: Minimal glucose agar plates, top agar.

  • Test Compound and Controls: Test compound dissolved in a suitable solvent, negative (vehicle) control, and positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 and TA1535 without S9, and 2-aminoanthracene (B165279) for all strains with S9).

3. Procedure:

  • Plate Incorporation Method:

    • To 2.0 mL of top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix (or buffer for experiments without metabolic activation).

    • Vortex and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Pre-incubation Method:

    • Mix the test solution, bacterial culture, and S9 mix (or buffer) and incubate at 37°C for 20 minutes or more.

    • Add 2.0 mL of top agar, vortex, and pour onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies per plate.

  • A positive result is defined as a concentration-related increase in the number of revertants, with at least one concentration showing a number of revertants that is at least twice the background (vehicle control) value.

In Vitro Micronucleus Assay (OECD 487)

1. Principle: This assay detects micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone mitosis. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

2. Materials:

  • Cell Lines: Human lymphocytes, Chinese hamster ovary (CHO) cells, or other suitable mammalian cell lines.

  • Metabolic Activation System (S9): As described for the Ames test.

  • Cytochalasin B: An agent that blocks cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one cell division.

  • Culture Media and Reagents: Appropriate cell culture medium, fetal bovine serum, antibiotics, fixatives, and DNA-specific stains (e.g., Giemsa, DAPI).

  • Test Compound and Controls: Test compound, negative (vehicle) control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

3. Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Expose the cells to at least three concentrations of the test compound, with and without S9, for a short duration (3-6 hours) or a long duration (1.5-2 normal cell cycles) without S9.

    • Add Cytochalasin B at a concentration that effectively blocks cytokinesis.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells at a time corresponding to 1.5-2 normal cell cycles after the beginning of treatment.

    • Prepare slides with the harvested cells and fix them.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

4. Data Analysis:

  • Calculate the frequency of micronucleated cells for each concentration.

  • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

1. Principle: The comet assay is a technique for quantifying DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA).

2. Materials:

  • Cells: Any eukaryotic cell population from which a single-cell suspension can be obtained.

  • Agarose: Normal melting point and low melting point agarose.

  • Lysis Solution: High salt and detergent solution to lyse the cells and unfold the DNA.

  • Electrophoresis Buffer: Alkaline buffer (pH > 13).

  • Staining Solution: A fluorescent DNA stain (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Test Compound and Controls: Test compound, negative (vehicle) control, and a positive control (e.g., hydrogen peroxide).

3. Procedure:

  • Cell Preparation and Embedding:

    • Treat cells with the test compound.

    • Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Immerse the slides in cold lysis solution for at least 1 hour.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field (typically 25V and 300mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the slides with a fluorescent DNA stain.

4. Data Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Analyze the images using specialized software to determine parameters such as:

    • % Tail DNA: The percentage of DNA in the comet tail.

    • Olive Tail Moment: The product of the tail length and the fraction of DNA in the tail.

  • A significant increase in these parameters compared to the negative control indicates genotoxicity.

Conclusion

The available data consistently demonstrate that aristolochic acids, particularly AAI, are potent genotoxins. Their genotoxicity is mediated through metabolic activation to form DNA adducts, leading to mutations and chromosomal damage. In contrast, their metabolites, the aristolactams, including this compound (represented here by Aristolactam I), exhibit significantly lower genotoxic potential in the assays for which data is available.

It is important to note that the bioaccumulation of aristolactams in certain tissues could potentially lead to localized DNA damage over time, a factor that warrants further investigation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical importance of evaluating the genotoxic potential of both parent compounds and their metabolites.

References

Unveiling the Antimicrobial Potential of Aristolactam AIIIA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of Aristolactam AIIIA, focusing on its notable anti-biofilm activity. While traditional antibacterial effects appear limited, its ability to inhibit biofilm formation, particularly by the oral pathogen Streptococcus mutans, presents a promising avenue for further research and development. This document offers a side-by-side comparison with established and alternative anti-biofilm agents, supported by experimental data and detailed methodologies to aid in the validation and exploration of this compound's therapeutic potential.

Performance Comparison: Anti-Biofilm Activity Against Streptococcus mutans

The following table summarizes the anti-biofilm efficacy of Aristolactam AII (a closely related compound to AIIIA) and other antimicrobial agents against Streptococcus mutans, a key contributor to dental caries.

CompoundConcentrationBiofilm Inhibition (%)Bacterial StrainReference
Aristolactam AII140 µg/mL89.9%Streptococcus mutans[1]
Chlorhexidine->90%Streptococcus mutans[2]
Arachidonic Acid25 µg/mL~100% (MBIC)Streptococcus mutans[3][4][5]
Propolis Polyphenols0.2 µg/mL~50%Streptococcus mutans[6]

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound) stock solution

  • Positive control antibiotic (e.g., Penicillin)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control antibiotic in the growth medium within the wells of a 96-well microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

  • Inoculate each well (except for the negative control wells) with the bacterial suspension.

  • Include wells with bacteria and the vehicle as a growth control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol is used to quantify the inhibition of biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium supplemented with sucrose (B13894) (e.g., TSB with 1% sucrose for S. mutans)

  • Test compound (this compound) stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium in the wells of a 96-well microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.

  • Add the bacterial suspension to each well containing the compound dilutions. Include positive controls (bacteria without the compound) and negative controls (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours in a CO2-enriched atmosphere for S. mutans) without agitation to allow for biofilm formation.

  • After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.

  • Measure the absorbance at 570-600 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.

Visualizing Mechanisms and Workflows

Signaling Pathway of S. mutans Biofilm Formation and Proposed Inhibition

G cluster_0 Bacterial Cell cluster_1 Biofilm Formation Stages Sucrose Sucrose Gtfs Glucosyltransferases (Gtfs) Sucrose->Gtfs Metabolized by Glucans Insoluble Glucans (Extracellular Matrix) Gtfs->Glucans Synthesizes Microcolony Microcolony Formation Glucans->Microcolony Mediates Adherence Initial Adherence to Surface Adherence->Microcolony Maturation Biofilm Maturation Microcolony->Maturation Aristolactam This compound Aristolactam->Adherence Inhibits

Caption: Proposed inhibition of S. mutans biofilm formation by this compound.

Experimental Workflow for Anti-Biofilm Assay

G A Prepare serial dilutions of This compound in 96-well plate B Add S. mutans culture to each well A->B C Incubate for 24-48 hours to allow biofilm formation B->C D Wash plates with PBS to remove planktonic cells C->D E Stain biofilm with 0.1% Crystal Violet D->E F Wash plates to remove excess stain E->F G Solubilize bound stain with acetic acid/ethanol F->G H Measure absorbance at 570-600 nm G->H I Calculate percentage of biofilm inhibition H->I

References

Head-to-head comparison of different Aristolactam synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex natural products is a critical endeavor. Aristolactams, a class of phenanthrene (B1679779) lactam alkaloids, have garnered significant interest due to their diverse biological activities, including potent antitumor properties. This guide provides a head-to-head comparison of two prominent synthetic routes to the aristolactam core: a modern approach involving a synergistic C-H bond activation and dehydro-Diels-Alder reaction, and a cascade reaction utilizing a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation.

This comparison focuses on key performance metrics such as chemical yield, substrate scope, and reaction conditions, supported by experimental data from peer-reviewed literature. Detailed protocols for the key transformations are provided to enable reproduction and adaptation in a laboratory setting.

Comparative Analysis of Synthetic Routes

The two primary strategies for aristolactam synthesis are summarized below. Each route offers distinct advantages and is suited for different starting materials and target analogues.

MetricSynergistic C-H Activation & Dehydro-Diels-AlderOne-Pot Suzuki-Miyaura Coupling & Aldol Condensation
Key Reactions 1. Ruthenium-catalyzed oxidative C-H activation/annulation2. Dehydro-Diels-Alder reaction3. Desulfonylation1. Palladium-catalyzed Suzuki-Miyaura coupling2. Intramolecular aldol condensation
Overall Strategy Stepwise construction of the phenanthrene core from a substituted benzamide (B126) and a vinyl sulfone, followed by cycloaddition with benzyne (B1209423).One-pot cascade reaction of a bromo-isoindolinone with a 2-formylphenylboronic acid to form the phenanthrene lactam.
Reported Yields Good to excellent yields for a variety of derivatives (See Table 1).Good to excellent yields for several natural aristolactams and their analogues (See Table 2).
Substrate Scope Tolerates a wide range of functional groups on the benzamide and benzyne precursors, including electron-donating and electron-withdrawing groups.Demonstrates good functional group tolerance on both the isoindolinone and boronic acid components.
Key Advantages High efficiency and modularity, allowing for the synthesis of a diverse library of aristolactam derivatives.The one-pot nature of the reaction simplifies the synthetic procedure and reduces purification steps.

Quantitative Data on Product Yields

The following tables summarize the reported yields for the synthesis of various aristolactam derivatives using the two highlighted methods.

Table 1: Yields for Aristolactam Synthesis via C-H Activation and Dehydro-Diels-Alder Reaction [1][2]

Starting Benzamide SubstituentBenzyne Precursor SubstituentProductYield (%)
HHAristolactam BII (Cepharanone B)63
3,4-(OCH2O)HPiperolactam A66
3,4-(OCH2O)4,5-(OCH2O)Sauristolactam69
3-OMeH8-Methoxyaristolactam71
4-OMeH7-Methoxyaristolactam68
3,4-diOMeH7,8-Dimethoxyaristolactam75
3-BrH8-Bromoaristolactam65
4-ClH7-Chloroaristolactam62

Table 2: Yields for Aristolactam Synthesis via One-Pot Suzuki-Miyaura Coupling and Aldol Condensation

Bromo-isoindolinone Substituent2-Formylphenylboronic Acid SubstituentProductYield (%)
HHAristolactam85
6,7-(OCH2O)HAristolactam BII (Cepharanone B)92
H4,5-diOMeAristolactam BIII87
6,7-(OCH2O)4,5-(OCH2O)Piperolactam A95
N-Me, 6,7-(OCH2O)4,5-(OCH2O)N-Methyl Piperolactam A93
6-OMe4,5-(OCH2O)Sauristolactam89

Experimental Protocols

Route 1: Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction

This route involves a two-step process to construct the aristolactam core.

Step 1: Ruthenium-Catalyzed Oxidative Cyclization to form 3-Methyleneisoindolin-1-ones [1]

  • Reaction Setup: To a pressure tube is added the substituted benzamide (1.0 equiv), phenyl vinyl sulfone (1.2 equiv), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv).

  • Solvent: Acetic acid is added as the solvent.

  • Reaction Conditions: The tube is sealed, and the mixture is stirred at 120 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-methyleneisoindolin-1-one (B1254794).

Step 2: Dehydro-Diels-Alder Reaction and Desulfonylation [1]

  • Reaction Setup: To a solution of the 3-methyleneisoindolin-1-one (1.0 equiv) and the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.5 equiv) in acetonitrile (B52724) is added CsF (2.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at 30 °C for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final aristolactam product.

Route 2: One-Pot Suzuki-Miyaura Coupling and Aldol Condensation Cascade

This one-pot procedure provides a direct route to the aristolactam skeleton.

  • Reaction Setup: In a microwave vial, the bromo-isoindolin-1-one (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Cs2CO3 (2.0 equiv) are combined.

  • Solvent: A mixture of dioxane and water (e.g., 4:1) is added.

  • Reaction Conditions: The vial is sealed and heated in a microwave reactor at 150 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

G Synergistic C-H Activation and Dehydro-Diels-Alder Route cluster_start Starting Materials cluster_reaction1 Step 1: Oxidative Cyclization cluster_reaction2 Step 2: Dehydro-Diels-Alder & Desulfonylation start1 Substituted Benzamide reagents1 [{RuCl2(p-cymene)}2] AgSbF6, Cu(OAc)2 Acetic Acid, 120 °C start1->reagents1 start2 Phenyl Vinyl Sulfone start2->reagents1 start3 Benzyne Precursor reagents2 CsF Acetonitrile, 30 °C start3->reagents2 intermediate1 3-Methyleneisoindolin-1-one reagents1->intermediate1 intermediate1->reagents2 product Aristolactam reagents2->product G One-Pot Suzuki-Miyaura Coupling and Aldol Condensation Cascade cluster_start Starting Materials cluster_reaction One-Pot Cascade Reaction start1 Bromo-isoindolin-1-one reagents Pd(PPh3)4, Cs2CO3 Dioxane/Water Microwave, 150 °C start1->reagents start2 2-Formylphenylboronic Acid start2->reagents intermediate Suzuki Coupling & Aldol Condensation Intermediates reagents->intermediate product Aristolactam reagents->product intermediate->product

References

Assessing the Specificity of Aristolactam AIIIA's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Aristolactam AIIIA with other known inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a validated target in oncology. The objective is to assess the specificity of this compound's actions through a detailed examination of its performance against alternative compounds, supported by experimental data and detailed methodologies.

Introduction to this compound and Plk1 Inhibition

This compound is a natural product that has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[4] Its overexpression is frequently observed in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapies.[4] this compound exerts its anticancer effects by targeting Plk1, leading to mitotic arrest, spindle abnormalities, and ultimately, apoptosis in cancer cells.[1][2] This guide compares the in vitro and in vivo efficacy of this compound with other well-characterized Plk1 inhibitors, namely BI 2536, Volasertib (B1683956) (BI 6727), and Onvansertib (B609756).

Comparative Analysis of In Vitro Efficacy

The potency of this compound and its comparators has been evaluated through various in vitro assays, including kinase inhibition and cell cytotoxicity assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibition against Plk1

CompoundTargetIC50Assay TypeReference
This compound Plk147.5 µMEnzymatic Inhibition Assay[5][6]
BI 2536 Plk1~1.3 nMFRET-based Kinase Assay[7]
Volasertib (BI 6727) Plk1Nanomolar rangeNot specified[8]
Onvansertib Plk1Low nanomolar rangeNot specified[9]

Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration). Direct comparison should be made with caution as the data is collated from different studies.

Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
This compound HeLaCervical Cancer7-30 µM[2][10]
A549Lung Cancer7-30 µM[2][10]
HGCGastric Cancer7-30 µM[2]
HCT-8/V (Navelbine-resistant)Colon Cancer3.55 µM[2]
BI 2536 Neuroblastoma cell linesNeuroblastoma< 100 nM[7]
Volasertib (BI 6727) SCLC cell linesSmall Cell Lung CancerNanomolar range[6]
Onvansertib Group 3 Medulloblastoma cell linesMedulloblastomaLow nanomolar range[9]

Note: The IC50 values for cytotoxicity are dependent on the cell line and the duration of the assay. The data presented is compiled from various sources and direct comparisons should be interpreted with caution.

Cellular and Molecular Effects

Inhibition of Plk1 by this compound and its counterparts induces a cascade of cellular events, primarily affecting mitotic progression and cell viability.

Cell Cycle Arrest

A hallmark of Plk1 inhibition is the arrest of the cell cycle at the G2/M phase.[1][7] Treatment with this compound has been shown to significantly increase the population of HeLa cells in the G2/M phase.[2] Similarly, BI 2536 induces a G2/M arrest in neuroblastoma cells.[7] This arrest is a direct consequence of the disruption of mitotic spindle formation.

Induction of Apoptosis

The mitotic arrest triggered by Plk1 inhibitors ultimately leads to programmed cell death, or apoptosis. This compound has been demonstrated to induce apoptosis in HeLa cells, as evidenced by the cleavage of PARP and positive staining with Annexin V.[1][3] BI 2536 also induces apoptosis in neuroblastoma cell lines.[7]

Spindle Abnormalities

A key indicator of Plk1 inhibition is the formation of abnormal mitotic spindles. Confocal microscopy has revealed that this compound treatment leads to multipolar spindles and misaligned chromosomes in HeLa cells.[2] This phenotype, often referred to as "polo arrest," is a characteristic outcome of Plk1 inhibition.[4]

Specificity and Off-Target Effects

Volasertib, for instance, has been found to have off-target effects on phosphatidylinositol phosphate (B84403) and prostaglandin (B15479496) metabolism pathways, with PIP4K2A and ZADH2 identified as potential off-targets.[11] It is important to note that another Plk1 inhibitor, onvansertib, did not affect PIP4K2A, suggesting this is a specific off-target effect of volasertib.[11] The lack of extensive selectivity data for this compound highlights an area for future investigation to fully understand its therapeutic window and potential side effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Plk1.

  • Reaction Setup : Prepare a reaction mixture containing the Plk1 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Inhibitor Addition : Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation and Incubation : Start the reaction by adding a final concentration of ATP (often radio-labeled, e.g., [γ-³²P]ATP). Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection : Stop the reaction and quantify the amount of substrate phosphorylation. For radiometric assays, this involves separating the phosphorylated substrate from the free ATP and measuring the incorporated radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the steps to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination : Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with an inhibitor.

  • Cell Treatment and Harvesting : Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation : Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

  • Staining : Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis : Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol describes a method to detect apoptosis in treated cells.

  • Cell Treatment and Harvesting : Treat cells with the test compound and harvest both adherent and floating cells.

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature.

  • Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][12]

Western Blot Analysis for PARP Cleavage

This protocol is for detecting the cleavage of PARP, a marker of apoptosis.

  • Protein Extraction : Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for PARP. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a cleaved PARP fragment indicates apoptosis.[3]

Confocal Microscopy for Spindle Abnormalities

This protocol outlines the visualization of mitotic spindles in treated cells.

  • Cell Culture and Treatment : Grow cells on coverslips and treat them with the test compound or a vehicle control.

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining : Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with a dye like DAPI or propidium iodide.

  • Imaging : Mount the coverslips and visualize the cells using a confocal laser scanning microscope to observe the morphology of the mitotic spindles and chromosome alignment.[2]

In Vivo Xenograft Model (Generic Protocol)

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a compound.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization : Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration : Administer the test compound (e.g., this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intravenous injection) according to a predetermined schedule and dosage.

  • Monitoring : Regularly measure tumor volume and the body weight of the mice throughout the study.

  • Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. The tumors can be further analyzed by immunohistochemistry or western blotting.

Visualizing Key Pathways and Workflows

Signaling Pathway of Plk1 Inhibition

Plk1_Inhibition_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_outcome Cellular Outcome G2_Phase G2 Phase Cell Plk1 Polo-like Kinase 1 (Plk1) Mitotic_Entry Mitotic Entry Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Entry->Mitotic_Arrest Spindle_Assembly Spindle Assembly Spindle_Abnormalities Spindle Abnormalities Spindle_Assembly->Spindle_Abnormalities Cytokinesis Cytokinesis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Spindle_Abnormalities->Apoptosis Plk1->Mitotic_Entry Promotes Plk1->Spindle_Assembly Regulates Plk1->Cytokinesis Regulates Aristolactam_AIIIA This compound (or other Plk1 inhibitors) Aristolactam_AIIIA->Plk1 Inhibits Cytotoxicity_Workflow Start Start: Cancer Cell Line Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h for adherence Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound (or comparator) at various concentrations Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Data_Analysis Measure absorbance and calculate % cell viability MTT_Assay->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50 End End: Comparative Potency IC50->End Cellular_Events_Logic Plk1_Inhibition Plk1 Inhibition (e.g., by this compound) Disrupted_Spindle Disrupted Mitotic Spindle Formation Plk1_Inhibition->Disrupted_Spindle SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Disrupted_Spindle->SAC_Activation G2M_Arrest G2/M Cell Cycle Arrest Prolonged_Arrest Prolonged Mitotic Arrest G2M_Arrest->Prolonged_Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis (Cell Death) Prolonged_Arrest->Apoptosis

References

Replicating Published Findings on Aristolactam AIIIA's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of Aristolactam AIIIA with other alternatives, supported by experimental data from published literature. It includes detailed methodologies for key experiments and visual representations of the signaling pathways involved.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. For context, typical IC50 value ranges for common chemotherapeutic agents are also provided.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference CompoundReference IC50 (µM)
HeLaCervical Cancer7 - 30Doxorubicin (B1662922)~0.69 - 8.3[1][2]
A549Lung Cancer7 - 30Cisplatin (B142131)~3.3 - 58[3]
HGCGastric Cancer7 - 30Paclitaxel (B517696)~0.0025 - 0.0075[4]
HCT-8/VNavelbine-resistant Colon Cancer3.55Navelbine (NVB)>10[5]

Note: IC50 values for reference compounds are sourced from various studies and may not have been determined under the exact same experimental conditions as those for this compound. They are provided for general comparative purposes. The cytotoxicity of drugs like cisplatin can vary significantly based on experimental conditions.[6][7]

Signaling Pathways and Experimental Workflows

Published studies indicate that this compound exerts its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis (programmed cell death).

G2/M Cell Cycle Arrest Signaling Pathway

This compound has been shown to induce G2/M phase arrest in cancer cells.[5] This is a common mechanism for anticancer agents to halt the proliferation of tumor cells. The pathway likely involves the modulation of key cell cycle regulators. One proposed mechanism for related compounds involves the activation of the ATM-Chk2-p53-p21 DNA damage response pathway.[8]

G2_M_Arrest Aristolactam_AIIIA This compound DNA_Damage DNA Damage Aristolactam_AIIIA->DNA_Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 p21 p21 p53->p21 CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Cell_Cycle_Arrest G2/M Arrest CDK1_CyclinB->Cell_Cycle_Arrest Inhibition of transition leads to G2_M_Transition->Cell_Cycle_Arrest Apoptosis_Pathway Aristolactam_AIIIA This compound Upstream_Signal Upstream Signaling (e.g., ERK1/2 activation) Aristolactam_AIIIA->Upstream_Signal Caspase_Activation Caspase Activation Upstream_Signal->Caspase_Activation PARP PARP Caspase_Activation->PARP Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Cell_Culture Cancer Cell Line Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) IC50_Determination->Western_Blot

References

Evaluating the Therapeutic Index of Aristolactam AIIIA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of Aristolactam AIIIA, a novel compound with demonstrated anti-cancer properties. By juxtaposing its performance with the established chemotherapeutic agent Doxorubicin, this document aims to furnish researchers with the necessary data to assess its future prospects in drug development. This analysis is based on available preclinical data and highlights areas requiring further investigation to fully elucidate the therapeutic index of this compound.

I. Comparative Efficacy and Toxicity

A direct comparison of the therapeutic index, the ratio of a drug's toxic dose to its effective dose, is challenging due to the limited availability of in vivo data for this compound. However, a comparative analysis of its in vitro efficacy and available toxicity data against Doxorubicin provides valuable insights into its potential as a therapeutic agent.

Table 1: In Vitro Efficacy of this compound vs. Doxorubicin

CompoundCell LineCancer TypeIC50 (µM)
This compound HeLaCervical Cancer7-30
A549Lung Cancer7-30
HGCGastric Cancer7-30
HCT-8/VColon Cancer (Navelbine-resistant)3.55
Doxorubicin HeLaCervical Cancer~0.086 (at 24h)
A549Lung Cancer~0.01 (at 72h)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The IC50 for Doxorubicin can vary significantly based on the duration of exposure[1][2].

Table 2: Acute Toxicity Data in Mice

CompoundRoute of AdministrationLD50 (mg/kg)
This compound Intragastric> 10 mg/kg (in a 24-week study)[3]
Doxorubicin Intravenous17

Note: LD50 is the lethal dose at which 50% of the test subjects die. The provided data for this compound is from a long-term toxicity study and not a formal acute toxicity (LD50) study. A specific LD50 value for this compound is not currently available in the public domain.

II. Mechanism of Action: A Focus on Plk1 Inhibition

This compound exerts its anti-cancer effects primarily through the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[4][5] Inhibition of Plk1 disrupts the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[4][5][6]

Doxorubicin, in contrast, functions as an intercalating agent, inserting itself into DNA and inhibiting topoisomerase II, which ultimately leads to DNA damage and apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Plk1_Inhibition_Pathway cluster_0 This compound AIIIA This compound Plk1 Plk1 AIIIA->Plk1 Inhibits Apoptosis Apoptosis AIIIA->Apoptosis Induces G2M G2/M Transition Plk1->G2M Promotes Plk1->Apoptosis Suppresses Mitosis Mitosis G2M->Mitosis Proceeds to Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: this compound inhibits Plk1, leading to G2/M arrest and apoptosis.

III. Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited in this guide are provided below.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines to determine its IC50 value.[7][8][9][10]

1. Cell Seeding:

  • Cancer cell lines (e.g., HeLa, A549, HGC) are cultured in appropriate media and conditions.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • This compound and Doxorubicin are serially diluted to a range of concentrations.
  • The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Workflow

Caption: Logical flow of an in vivo tumor xenograft experiment.

IV. Conclusion and Future Directions

The available data suggests that this compound is a potent inhibitor of cancer cell proliferation in vitro, with a mechanism of action centered on the inhibition of the key mitotic regulator, Plk1. Its efficacy against a drug-resistant colon cancer cell line is particularly noteworthy. However, a comprehensive evaluation of its therapeutic index is currently hampered by the lack of publicly available in vivo efficacy and acute toxicity data.

To fully assess the therapeutic potential of this compound, the following future studies are recommended:

  • In vivo efficacy studies: Xenograft studies using various cancer cell lines (e.g., HeLa, A549) are crucial to determine the effective dose (ED50) of this compound for tumor growth inhibition.

  • Acute toxicity studies: A formal LD50 study in mice is necessary to establish the acute toxicity profile of this compound.

  • Comparative in vivo studies: Direct comparative studies of the efficacy and toxicity of this compound and Doxorubicin in the same xenograft models would provide the most robust data for evaluating their relative therapeutic indices.

The successful completion of these studies will be instrumental in determining whether this compound warrants further development as a novel anti-cancer therapeutic.

References

Safety Operating Guide

Proper Disposal of Aristolactam AIIIA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Aristolactam AIIIA.

This compound and related compounds are recognized for their potential toxicity. Due to the significant hazards associated with this class of compounds, including acute toxicity and potential mutagenicity, it is imperative that strict disposal protocols are followed.[1][2] Improper disposal can lead to environmental contamination and pose a serious risk to human health.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound may lack detailed disposal instructions[3], data for closely related aristolactam compounds indicate severe hazards.

Key Hazards:

  • Acute Toxicity: Can be fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Identification and Classification

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other materials. This will affect the disposal route.

  • Hazardous Waste Determination: Based on its known toxic properties, this compound waste must be classified as hazardous. In the United States, under the Resource Conservation and Recovery Act (RCRA), this would likely be classified as acutely toxic waste.[5]

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Acutely Toxic," "Mutagen")

    • The accumulation start date

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.

  • Ventilation: Ensure the storage area is well-ventilated.[4]

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Documentation: Be prepared to provide the SDS and any other relevant information about the waste to the disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][4] This can lead to environmental contamination and is a violation of regulations.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available safety documents, the table below summarizes key information for related compounds to inform handling and disposal decisions.

PropertyValueSource
GHS Hazard Statements H300: Fatal if swallowedPubChem[1]
H310: Fatal in contact with skinPubChem[1]
H330: Fatal if inhaledPubChem[1]
H341: Suspected of causing genetic defectsPubChem[1]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/sprayMCE SDS[2]
P262: Do not get in eyes, on skin, or on clothingMCE SDS[2]
P273: Avoid release to the environmentGeneric SDS[4]
P501: Dispose of contents/container to an approved waste disposal plantGeneric SDS[4]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles as described in various safety data sheets and regulatory guidelines. No specific experimental protocols for the alteration or neutralization of this compound prior to disposal are recommended due to its high toxicity. The primary protocol is secure containment and transfer to a licensed waste management facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Aristolactam_AIIIA_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 1: Classify as Acutely Toxic Hazardous Waste segregate Step 2: Segregate Waste classify->segregate ppe->classify container Use Labeled, Dedicated Hazardous Waste Container segregate->container improper Improper Disposal (Trash, Drain) segregate->improper store Step 3: Store Securely (Secondary Containment, Ventilated Area) container->store contact_ehs Step 4: Contact EHS or Licensed Disposal Contractor store->contact_ehs pickup Waste Picked Up by Authorized Personnel contact_ehs->pickup end End: Proper Disposal Complete pickup->end consequences Environmental Contamination & Regulatory Violation improper->consequences

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.